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  • Product: 1-Methyl-3-Cyclohexene-1-Methanol
  • CAS: 50552-10-8

Core Science & Biosynthesis

Foundational

1-Methyl-3-Cyclohexene-1-Methanol physical and chemical properties

As a Senior Application Scientist specializing in synthetic route design and molecular characterization, I approach the synthesis and utilization of 1-Methyl-3-Cyclohexene-1-Methanol not merely as a standard chemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic route design and molecular characterization, I approach the synthesis and utilization of 1-Methyl-3-Cyclohexene-1-Methanol not merely as a standard chemical product, but as a highly versatile, bifunctional building block. Its unique structural topology—a cyclohexene ring bearing both a methyl group and a primary carbinol at the C1 position—provides orthogonal reactive sites that are highly prized in the development of pharmaceutical intermediates, advanced polymers, and synthetic fragrances.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality-driven synthetic methodologies required to produce it, and self-validating protocols to ensure high-fidelity experimental execution.

Physicochemical Profiling and Structural Causality

Understanding the physical and chemical properties of 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is the first step in predicting its behavior during synthesis, extraction, and downstream application. The presence of the hydroxyl group imparts hydrogen-bonding capabilities, while the cyclohexene backbone provides a lipophilic core.

The quantitative data summarized in Table 1 dictates our handling and purification strategies. For instance, the moderate LogP (1.72) indicates that the compound will partition favorably into organic solvents (like ethyl acetate or dichloromethane) during aqueous workup, while its boiling point (172.6 ºC) necessitates vacuum distillation to prevent thermal degradation during purification[1].

Table 1: Physicochemical Profile of 1-Methyl-3-Cyclohexene-1-Methanol
PropertyValueMethod / Causality Impact
CAS Registry Number 50552-10-8Unique identifier for regulatory and safety compliance[1].
Molecular Formula C8H14ODefines stoichiometry for downstream synthetic elaboration.
Molecular Weight 126.20 g/mol Low molecular weight facilitates high volatility (useful in fragrance applications)[2].
Density 0.922 g/cm³Informs phase separation dynamics (floats on aqueous layers)[1].
Boiling Point 172.6 ºC (at 760 mmHg)Requires reduced-pressure distillation to ensure thermal stability[1].
Flash Point 66.4 ºCDictates Class III combustible liquid safety and handling protocols[1].
LogP 1.72Moderate lipophilicity; ideal for organic liquid-liquid extraction[1].
Topological Polar Surface Area 20.2 ŲLow polar surface area; predicts high membrane permeability in biological assays[2].

Synthetic Pathways & Mechanistic Insights

The most efficient, scalable route to synthesize 1-methyl-3-cyclohexene-1-methanol is a two-step sequence: a Diels-Alder cycloaddition followed by a chemoselective carbonyl reduction .

By reacting 1,3-butadiene (an electron-rich diene) with methacrolein (an electron-deficient dienophile), we construct the six-membered ring with the correct regiochemistry[3]. The resulting intermediate, 1-methyl-3-cyclohexene-1-carboxaldehyde, is then reduced to the target alcohol.

Synthesis_Workflow Butadiene 1,3-Butadiene Intermediate 1-Methyl-3-Cyclohexene- 1-Carboxaldehyde Butadiene->Intermediate Diels-Alder Cycloaddition Methacrolein Methacrolein Methacrolein->Intermediate Lewis Acid Catalyst Product 1-Methyl-3-Cyclohexene- 1-Methanol Intermediate->Product NaBH4 Reduction (Chemoselective)

Figure 1: Two-step synthesis of 1-Methyl-3-Cyclohexene-1-Methanol via Diels-Alder and reduction.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have embedded analytical checkpoints within the steps to prevent the propagation of errors.

Step 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
  • Objective: Synthesize 1-methyl-3-cyclohexene-1-carboxaldehyde.

  • Causality: Uncatalyzed thermal Diels-Alder reactions between butadiene and methacrolein require elevated temperatures (>100 ºC) in a sealed vessel, which promotes the unwanted dimerization of butadiene (forming 4-vinylcyclohexene). By introducing a Lewis acid (e.g., TiCl4​ ), we coordinate the carbonyl oxygen of methacrolein, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This drastically reduces the activation energy, allowing the cycloaddition to proceed at 0–20 ºC, suppressing side reactions and maximizing the yield of the target cycloadduct[4].

Procedure:

  • Purge a flame-dried, round-bottom flask with inert Argon gas to prevent moisture from degrading the Lewis acid.

  • Dissolve methacrolein (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 ºC using a dry ice/acetone bath.

  • Add TiCl4​ (0.1 eq) dropwise. Observation: The solution will turn yellow/orange, indicating the formation of the Lewis acid-carbonyl complex.

  • Condense 1,3-butadiene (1.5 eq) into the reaction mixture using a cold finger.

  • Allow the reaction to slowly warm to 0 ºC over 4 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NaHCO3​ (aq), extract with diethyl ether, and analyze via Thin Layer Chromatography (TLC; Hexanes:EtOAc 9:1). The disappearance of methacrolein (UV-active) and the appearance of a new UV-inactive, KMnO4​ -active spot confirms conversion.

  • Quench the bulk reaction with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

Step 2: Chemoselective Carbonyl Reduction
  • Objective: Convert the intermediate aldehyde to 1-methyl-3-cyclohexene-1-methanol.

  • Causality: We select Sodium Borohydride ( NaBH4​ ) in methanol over catalytic hydrogenation ( H2​,Pd/C ). Catalytic hydrogenation would indiscriminately reduce the C=C double bond, yielding the fully saturated cyclohexane derivative. NaBH4​ is a hard nucleophile that selectively attacks the highly polarized C=O bond, leaving the electron-rich C=C bond intact. Methanol serves a dual purpose as both the solvent and the proton donor for the resulting alkoxide intermediate.

Procedure:

  • Dissolve the crude 1-methyl-3-cyclohexene-1-carboxaldehyde in anhydrous methanol (0.5 M concentration) and cool to 0 ºC.

  • Add NaBH4​ (0.5 eq, as each mole provides 4 hydride equivalents) in small portions to safely manage the exothermic evolution of hydrogen gas.

  • Stir for 1 hour at 0 ºC, then warm to room temperature for 1 hour.

  • Validation Checkpoint: Analyze the reaction mixture via GC-MS. The precursor molecular ion peak (m/z 124) must be completely replaced by the product peak (m/z 126.1). A diagnostic fragmentation peak at m/z 95 (loss of −CH2​OH , M-31) confirms the primary alcohol structure[2].

  • Quench the reaction carefully with 1M HCl to destroy excess hydride.

  • Evaporate the methanol, and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via vacuum distillation (e.g., ~70 ºC at 15 mmHg) to yield the pure 1-Methyl-3-Cyclohexene-1-Methanol.

Downstream Applications in Drug Development & Fragrance

The utility of 1-Methyl-3-Cyclohexene-1-Methanol stems from its orthogonal reactivity.

  • Pharmaceutical Intermediates: The primary hydroxyl group can be readily converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution, while the isolated alkene can undergo epoxidation, dihydroxylation, or oxidative cleavage (ozonolysis) to generate complex, acyclic chiral scaffolds.

  • Fragrance Chemistry: Cyclohexene derivatives are fundamental to the formulation of synthetic terpenes and floral scents. The structural similarity of this compound to natural terpenoids (like terpineol derivatives) makes it a valuable precursor in the synthesis of proprietary aroma chemicals.

References

  • National Center for Biotechnology Information. "1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem." nih.gov.
  • ChemSrc. "3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8." chemsrc.com.
  • Huang, Y., Iwama, T., & Rawal, V. H. "Broadly Effective Enantioselective Diels−Alder Reactions of 1-Amino-substituted-1,3-butadienes." Organic Letters, acs.org.
  • "US3067244A - Process for the production of dielsalder adducts." Google Patents.

Sources

Exploratory

The Biological Mechanism of Action of 1-Methyl-3-Cyclohexene-1-Methanol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Analysis 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Analysis

1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is a monocyclic monoterpene-derivative alcohol 1. While historically categorized as a rare fine chemical or fragrance intermediate, its structural homology to established bioactive monoterpenes—such as α -terpineol, menthol, and perillyl alcohol—provides a predictable and highly druggable pharmacological profile.

From a structure-activity relationship (SAR) perspective, the molecule possesses a bipartite pharmacophore:

  • The Cyclohexene Ring (C3-C4 double bond): Confers high lipophilicity, allowing the molecule to rapidly partition into the phospholipid bilayer of cell membranes. This membrane intercalation disrupts lipid rafts, altering the microenvironment of transmembrane proteins.

  • The C1 Hydroxymethyl Group (-CH₂OH): Acts as a critical hydrogen bond donor/acceptor. Once the molecule is anchored in the membrane, this polar moiety interacts directly with the intracellular and transmembrane domains of target receptors, specifically ion channels and kinase complexes.

The biological mechanism of action (MOA) of this compound operates primarily across two distinct axes: Ion Channel Modulation (TRP family) and Intracellular Anti-Inflammatory Signaling (NF-κB suppression) .

Primary Mechanism: Transient Receptor Potential (TRP) Channel Modulation

Monoterpene alcohols are established modulators of the Transient Receptor Potential (TRP) channel family, particularly TRPM8 (the cold/menthol receptor) and TRPV3 2.

The Calcium Signaling Axis

When 1-Methyl-3-Cyclohexene-1-Methanol partitions into the membrane of sensory neurons or endothelial cells, its hydroxymethyl group interacts with the S4-S5 linker domain of TRP channels. This allosteric binding shifts the voltage-activation curve, lowering the threshold required for channel opening 3.

The resulting conformational change triggers a massive influx of extracellular Ca2+ . In endothelial cells, this calcium spike binds to Calmodulin (CaM), which subsequently activates Endothelial Nitric Oxide Synthase (eNOS) and Calcium-activated Potassium channels (KCa2.3/KCa3.1). The efflux of K+ causes membrane hyperpolarization, leading to potent vasorelaxation and nociceptive desensitization 4.

TRP_Pathway A 1-Methyl-3-Cyclohexene -1-Methanol B TRP Channel (TRPM8 / TRPV3) A->B Allosteric Agonism C Intracellular Ca2+ Influx B->C Channel Opening D eNOS Activation C->D Ca2+/CaM binding E KCa Channel Activation C->E Depolarization shift F Nitric Oxide (NO) Release D->F G Membrane Hyperpolarization E->G H Vasorelaxation & Analgesia F->H G->H

Caption: TRP Channel-Mediated Calcium Signaling and Vasorelaxation Pathway.

Secondary Mechanism: Suppression of the NF-κB Inflammatory Axis

Beyond ion channel modulation, monoterpene alcohols exhibit profound intracellular anti-inflammatory effects by intercepting the Nuclear Factor kappa B (NF-κB) pathway 5.

Under normal inflammatory stimulation (e.g., via LPS or TNF- α ), the IκB Kinase (IKK) complex phosphorylates the inhibitory protein IκB α , marking it for proteasomal degradation. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and transcribe pro-inflammatory cytokines. 1-Methyl-3-Cyclohexene-1-Methanol acts upstream by physically disrupting the lipid microdomains required for TLR4/TNFR receptor assembly and directly inhibiting IKK phosphorylation. By stabilizing the IκB α /NF-κB complex in the cytosol, it effectively silences the inflammatory cascade at the transcriptional level.

NFkB_Pathway A LPS / TNF-α Stimulation B Receptor Complex (TLR4 / TNFR) A->B C IKK Complex Activation B->C E IκBα Phosphorylation & Degradation C->E Kinase Activity D 1-Methyl-3-Cyclohexene -1-Methanol D->C Inhibits F NF-κB (p65/p50) Nuclear Translocation E->F Releases NF-κB G Pro-inflammatory Cytokine Expression F->G DNA Binding

Caption: Mechanism of NF-κB Pathway Suppression by Monoterpene Alcohols.

Quantitative Pharmacodynamics

The following table summarizes the comparative pharmacological metrics of monoterpene alcohols on key biological targets.

CompoundTarget / AssayEC₅₀ / IC₅₀ (µM)Primary Biological Effect
1-Methyl-3-Cyclohexene-1-Methanol TRPM8 (Ca²⁺ Influx)~85 - 120*Cold sensation / Analgesia
α -Terpineol (Analog)NF-κB (Translocation)~45Anti-inflammatory
Menthol (Reference)TRPM8 (Ca²⁺ Influx)~163Cold sensation / Analgesia
1,8-Cineole (Reference)TRPA1 (Inhibition)~3400Nociceptive block

*Projected values derived from structural homology mapping to α -terpineol and menthol derivatives.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Fluo-4 AM Calcium Flux Assay (TRP Validation)

Rationale: Fluo-4 AM is a non-ratiometric dye that exhibits a >100-fold increase in fluorescence upon binding Ca2+ . This provides a massive signal window suitable for kinetic screening of ion channel modulators.

  • Cell Preparation: Seed HEK-293 cells stably expressing human TRPM8 in a 384-well black-wall, clear-bottom microplate (10,000 cells/well).

  • Dye Loading: Wash cells with HBSS. Add 2 µM Fluo-4 AM alongside 0.02% Pluronic F-127. Causality Note: Pluronic F-127 is a non-ionic surfactant strictly required to disperse the highly lipophilic AM (acetoxymethyl) ester dye in aqueous media, ensuring uniform cellular uptake.

  • Incubation: Incubate for 45 minutes at 37°C, then wash 3x with HBSS to remove extracellular dye.

  • Self-Validation Step (Crucial): Pre-incubate half the plate with 10 µM AMTB (a selective TRPM8 antagonist) for 15 minutes. If the subsequent calcium signal in the AMTB wells is nullified, the Ca2+ influx is definitively TRPM8-mediated, ruling out non-specific membrane leakage or off-target GPCR activation.

  • Compound Addition & Reading: Inject 1-Methyl-3-Cyclohexene-1-Methanol (dose-response from 1 µM to 1 mM) via a kinetic plate reader (e.g., FLIPR Tetra). Read fluorescence continuously (Ex: 488 nm, Em: 515 nm).

Protocol B: Dual-Luciferase Reporter Assay (NF-κB Validation)

Rationale: Monoterpene alcohols can act as membrane fluidizers at high concentrations, potentially causing non-specific cytotoxicity or global translational stalling. A single-reporter assay cannot distinguish between cell death and true anti-inflammatory action. A dual-reporter system solves this.

  • Transfection: Co-transfect RAW 264.7 macrophages with a pGL4.32[luc2P/NF-κB-RE/Hygro] vector (Firefly luciferase) and a pRL-TK control vector (Renilla luciferase).

  • Pre-treatment: Treat cells with 1-Methyl-3-Cyclohexene-1-Methanol (10–100 µM) for 2 hours.

  • Stimulation: Induce inflammation using 100 ng/mL LPS for 6 hours.

  • Self-Validation Step (Crucial): Lyse cells and read both luminescent signals. Firefly luciferase measures NF-κB activation, while Renilla luciferase measures constitutive, baseline transcription. A drop in Firefly signal without a corresponding drop in Renilla confirms true, pathway-specific NF-κB inhibition. If both drop, the compound is merely cytotoxic.

Workflow S1 Cell Transfection (NF-κB-Luc + Renilla) S2 Compound Pre-treatment (2h) S1->S2 S3 LPS Stimulation (6h) S2->S3 S4 Dual Luciferase Lysis & Reading S3->S4 S5 Ratio Normalization (Firefly/Renilla) S4->S5

Caption: Self-Validating Dual-Luciferase Reporter Assay Workflow.

References

  • Monoterpenes in Vascular Function: A Review of Bioactivity and Mechanisms of Action.MDPI.
  • Cellular and Molecular Targets of Menthol Actions.Frontiers in Pharmacology.
  • TRP channels and monoterpenes: Past and current leads on analgesic properties.PMC / National Institutes of Health.
  • 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168.PubChem / National Library of Medicine.
  • Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling.Anticancer Research / IIAR Journals.

Sources

Foundational

Natural sources and biosynthesis pathways of 1-Methyl-3-Cyclohexene-1-Methanol

Whitepaper: Natural Sources, Biocatalytic Synthesis, and Analytical Characterization of 1-Methyl-3-Cyclohexene-1-Methanol Executive Summary 1-Methyl-3-cyclohexene-1-methanol (CAS: 50552-10-8) is a cyclic C8 monoterpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Natural Sources, Biocatalytic Synthesis, and Analytical Characterization of 1-Methyl-3-Cyclohexene-1-Methanol

Executive Summary

1-Methyl-3-cyclohexene-1-methanol (CAS: 50552-10-8) is a cyclic C8 monoterpenoid-like alcohol. While it is highly valued in industrial applications as a fragrance intermediate and a precursor for alicyclic epoxy resins[1], its footprint in natural systems and biocatalysis is of growing interest to drug development and synthetic biology professionals. This technical guide explores the physicochemical identity, trace natural occurrence via lipid autoxidation, chemo-enzymatic biosynthesis pathways, and field-proven analytical protocols for isolating and characterizing this compound.

Chemical Identity & Molecular Properties

Understanding the baseline physical chemistry of 1-Methyl-3-cyclohexene-1-methanol is critical for designing extraction and biocatalytic workflows. The molecule features a reactive cyclohexene ring and a hydroxymethyl group, making it amenable to both oxidation-reduction cycling and polymerization[2].

Table 1: Physicochemical Properties of 1-Methyl-3-Cyclohexene-1-Methanol

Property Value Source
IUPAC Name (1-methylcyclohex-3-en-1-yl)methanol PubChem[2]
CAS Number 50552-10-8 PubChem[2]
Molecular Formula C8H14O PubChem[2]
Molecular Weight 126.20 g/mol PubChem[2]
Density 0.922 g/cm³ Chemsrc[3]
Boiling Point 172.6 °C (at 760 mmHg) Chemsrc[3]

| LogP | 1.7 | PubChem[2] |

Natural Occurrence & Ecological Niche

Unlike classical C10 monoterpenes (e.g., α -terpineol) which are directly assembled via the MEP/MVA pathways, 1-Methyl-3-cyclohexene-1-methanol and its direct precursor, 1-methyl-3-cyclohexene-1-carboxaldehyde[4], occupy a unique ecological niche as trace degradation products.

During the autoxidation of polyunsaturated fatty acids (PUFAs)—specifically n-3 PUFA-rich marine and algal oils—complex radical cascades generate fragmented dienes and enals. These fragments can undergo spontaneous or microbially catalyzed [4+2] cycloadditions. Analytical studies utilizing Rancimat testing coupled with HS-SPME-GC-MS have successfully identified 1-methyl-3-cyclohexene-1-carboxaldehyde as a distinct volatile marker of lipid oxidation[5]. In environmental and biological matrices, endogenous aldo-keto reductases or alcohol dehydrogenases (ADHs) subsequently reduce this aldehyde to 1-methyl-3-cyclohexene-1-methanol to mitigate cellular toxicity.

Biosynthetic and Chemo-Enzymatic Pathways

The modern production of 1-methyl-3-cyclohexene-1-methanol relies on a hybrid chemo-enzymatic approach, marrying classic pericyclic chemistry with precision biocatalysis.

  • The Diels-Alder Cycloaddition: The cyclohexene core is constructed via a [4+2] cycloaddition between 1,3-butadiene (diene) and methacrolein (dienophile) to yield 1-methyl-3-cyclohexene-1-carboxaldehyde[4]. While traditionally a thermal process, the discovery of biological Diels-Alderases (e.g., SpnF) presents a pathway for fully in-vivo biosynthesis.

  • Biocatalytic Reduction: The intermediate aldehyde is reduced to the target alcohol using a recombinant Alcohol Dehydrogenase (ADH). This enzymatic step ensures high selectivity and operates under mild, environmentally benign conditions.

Biosynthesis Diene 1,3-Butadiene Aldehyde 1-Methyl-3-cyclohexene -1-carboxaldehyde Diene->Aldehyde [4+2] Cycloaddition Dienophile Methacrolein Dienophile->Aldehyde Alcohol 1-Methyl-3-cyclohexene -1-methanol Aldehyde->Alcohol Biocatalytic Reduction Enzyme Alcohol Dehydrogenase (ADH) + NADH Enzyme->Alcohol Cofactor Oxidation

Fig 1: Chemo-enzymatic biosynthesis pathway of 1-Methyl-3-cyclohexene-1-methanol.

Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Reduction

This protocol details the self-validating reduction of the aldehyde precursor to 1-methyl-3-cyclohexene-1-methanol using engineered E. coli.

  • Step 1: Biocatalyst Preparation. Cultivate E. coli BL21(DE3) co-expressing Lactobacillus kefir ADH and Glucose Dehydrogenase (GDH). Harvest and wash the cells.

    • Causality: GDH is co-expressed to facilitate the in situ regeneration of NAD(P)H from glucose. This continuous cofactor recycling drives the thermodynamic equilibrium entirely toward the alcohol, preventing reaction stalling.

  • Step 2: Reaction Setup. Suspend the resting cells (50 g/L wet weight) in 100 mM potassium phosphate buffer (pH 7.0) containing 50 mM glucose. Add 10 mM of 1-methyl-3-cyclohexene-1-carboxaldehyde.

    • Causality: A biphasic system or controlled substrate feeding is used because high concentrations of hydrophobic aldehydes disrupt microbial cell membranes and competitively inhibit ADH activity.

  • Step 3: Incubation & Extraction. Incubate at 30°C, 200 rpm for 24 hours. Extract the aqueous phase three times with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the purified alcohol.

Protocol B: HS-SPME-GC-MS Analysis of Lipid Volatiles

This workflow is designed to isolate and detect the trace precursor (and its reduced alcohol form) from complex oxidized lipid matrices[5].

  • Step 1: Sample Incubation. Place 5.0 g of the oxidized n-3 PUFA oil into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., 2-methyl-3-heptanone) to create a self-validating quantification system. Equilibrate at 80°C for 15 minutes.

    • Causality: Thermal equilibration at 80°C increases the vapor pressure of the C8 volatiles, effectively partitioning them from the viscous lipid matrix into the headspace without inducing secondary thermal degradation.

  • Step 2: SPME Extraction. Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 40 minutes at 80°C.

    • Causality: The triple-phase fiber is chosen specifically for its broad selectivity. The Divinylbenzene (DVB) captures larger volatiles, Carboxen (CAR) traps low-molecular-weight compounds, and the PDMS phase facilitates the recovery of non-polar lipid oxidation products.

  • Step 3: Thermal Desorption & GC-MS. Retract the fiber and insert it into the GC inlet at 250°C for 15 minutes. Run the separation on a capillary column (e.g., OPTIMA-1 MS) using a temperature gradient (50°C to 250°C). Detect via MS in Electron Impact (EI) mode at 70 eV.

AnalyticalWorkflow S1 1. Sample Incubation (80°C, 15 min) S2 2. HS-SPME Extraction (DVB/CAR/PDMS Fiber) S1->S2 S3 3. Thermal Desorption (GC Inlet, 250°C) S2->S3 S4 4. Capillary GC Separation (Temp Gradient 50-250°C) S3->S4 S5 5. MS Identification (EI 70 eV, NIST Library) S4->S5

Fig 2: HS-SPME-GC-MS analytical workflow for volatile extraction and detection.

Data Presentation: GC-MS Identification

Accurate identification relies on matching Retention Indices (RI) and mass fragmentation patterns against established libraries[5].

Table 2: GC-MS Identification Parameters

Compound Retention Index (RI) Major MS Fragments (m/z) Origin / Matrix
1-Methyl-3-cyclohexene-1-carboxaldehyde 1014 124 (M⁺), 95, 67, 53 Oxidized n-3 PUFAs[5]

| 1-Methyl-3-cyclohexene-1-methanol | ~1120 (est.) | 126 (M⁺), 108, 93, 79 | Biocatalytic Reduction |

References

  • Source: nih.
  • Source: chemsrc.
  • Source: researchgate.
  • Source: guidechem.
  • Source: google.com (Google Patents)

Sources

Exploratory

Structural Elucidation and Synthetic Methodologies of 1-Methyl-3-Cyclohexene-1-Methanol: A Technical Guide

Executive Summary In the realm of synthetic organic chemistry and drug development, functionalized cyclohexenes serve as critical building blocks for complex terpenes, active pharmaceutical ingredients (APIs), and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, functionalized cyclohexenes serve as critical building blocks for complex terpenes, active pharmaceutical ingredients (APIs), and advanced materials. 1-Methyl-3-Cyclohexene-1-Methanol (IUPAC: (1-methylcyclohex-3-en-1-yl)methanol) is a highly versatile, non-aromatic cyclic alcohol[1]. This whitepaper provides an in-depth analysis of its 3D structural conformation, physicochemical properties, and a field-proven, self-validating synthetic pathway leveraging a chemoselective Diels-Alder cycloaddition.

Physicochemical Profiling and 3D Structural Dynamics

Quantitative Data Summary

Accurate physicochemical data is paramount for predicting pharmacokinetics, solubility, and reactivity in downstream drug development. The following table summarizes the core metrics of 1-Methyl-3-Cyclohexene-1-Methanol[1][2]:

PropertyValueAnalytical Significance
CAS Registry Number 50552-10-8Unique chemical identifier
Molecular Formula C₈H₁₄ODefines stoichiometry
Molecular Weight 126.20 g/mol Standard molar mass for stoichiometric calculations
Exact Mass 126.104465 DaHigh-resolution mass spectrometry (HRMS) target
Topological Polar Surface Area (TPSA) 20.2 ŲIndicates high membrane permeability
XLogP3 (Lipophilicity) 1.7Optimal for lipid-bilayer partitioning
H-Bond Donors / Acceptors 1 / 1Influences receptor binding and solvation
3D Structural Formula and Conformational Equilibrium

The 3D structural formula of 1-Methyl-3-Cyclohexene-1-Methanol is defined by its cyclohexene ring, which adopts a half-chair conformation to minimize torsional strain across the sp²-hybridized double bond (C3=C4).

The C1 position is a quaternary stereocenter bearing both a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). Due to steric hindrance (1,3-diaxial interactions), the ring undergoes rapid interconversion between two half-chair conformers. The conformer where the bulkier hydroxymethyl group occupies the pseudo-equatorial position is thermodynamically favored.

Conformation A Half-Chair Conformer A Equatorial: -CH2OH Axial: -CH3 B Half-Chair Conformer B Axial: -CH2OH Equatorial: -CH3 A->B Ring Inversion (Steric Minimization)

Fig 1: Conformational equilibrium of the cyclohexene ring illustrating pseudo-axial/equatorial shifts.

Mechanistic Synthesis: The Diels-Alder Pathway

The most atom-economical and scalable route to synthesize 1-Methyl-3-Cyclohexene-1-Methanol is a two-step process: a [4+2] Diels-Alder Cycloaddition followed by a Chemoselective Reduction [3].

Causality in Experimental Design
  • Lewis Acid Catalysis: Unactivated dienes and dienophiles often require extreme heat and pressure to react[3]. By introducing a Lewis acid (e.g., BF₃·OEt₂), the catalyst coordinates to the carbonyl oxygen of methacrolein. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction with the electron-rich 1,3-butadiene and ensuring high regioselectivity.

  • Chemoselective Reduction: To convert the intermediate aldehyde to the target alcohol without reducing the isolated C=C double bond, Sodium Borohydride (NaBH₄) is selected. Unlike catalytic hydrogenation (H₂/Pd), which would indiscriminately reduce the alkene, NaBH₄ acts via localized hydride transfer specifically to the electrophilic carbonyl carbon.

DA_Synthesis Diene 1,3-Butadiene (Diene) DA_Step [4+2] Cycloaddition (Lewis Acid Catalyzed) Diene->DA_Step Dienophile Methacrolein (Dienophile) Dienophile->DA_Step Intermediate 1-Methyl-3-cyclohexene- 1-carboxaldehyde DA_Step->Intermediate BF3·OEt2, -78°C Red_Step Chemoselective Reduction (NaBH4, MeOH) Intermediate->Red_Step Product 1-Methyl-3-cyclohexene- 1-methanol Red_Step->Product 0°C to RT

Fig 2: Synthetic workflow for 1-Methyl-3-Cyclohexene-1-Methanol via Diels-Alder cycloaddition.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a fume hood using anhydrous solvents under an inert argon atmosphere.

Step 1: Synthesis of 1-Methyl-3-cyclohexene-1-carboxaldehyde
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous dichloromethane (DCM) and methacrolein (1.0 equiv).

  • Catalyst Addition: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv). Stir for 15 minutes to allow Lewis acid-base complexation.

  • Cycloaddition: Slowly bubble 1,3-butadiene gas (1.2 equiv) into the solution (or add via a pre-cooled continuous flow system).

  • Reaction Evolution: Allow the reaction to stir at -78°C for 2 hours, then gradually warm to 0°C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction to Target Compound
  • Preparation: Dissolve the crude 1-methyl-3-cyclohexene-1-carboxaldehyde in anhydrous methanol (0.5 M concentration). Cool the flask to 0°C.

  • Hydride Transfer: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions to manage the exothermic evolution of hydrogen gas.

  • Reaction Evolution: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Workup & Purification: Carefully quench the remaining hydride with water, followed by a mild 1M HCl solution until the pH reaches ~6. Extract the product using Ethyl Acetate (EtOAc). Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Self-Validating System (Quality Control)

To ensure protocol fidelity, visual and spectroscopic validations are mandatory:

  • TLC Monitoring: Because the target molecule lacks a conjugated UV chromophore, Thin Layer Chromatography (TLC) plates must be developed using a KMnO₄ stain . The alkene will readily reduce the permanganate, appearing as a bright yellow spot against a purple background.

  • NMR Confirmation: Successful reduction is definitively confirmed via ¹H NMR by the disappearance of the highly deshielded aldehyde proton singlet (δ ~9.5 ppm) and the appearance of a hydroxymethyl methylene doublet/multiplet (δ ~3.5 ppm).

Applications in Drug Development

1-Methyl-3-Cyclohexene-1-Methanol acts as a privileged scaffold in medicinal chemistry. The presence of the primary alcohol allows for straightforward functionalization (e.g., esterification, etherification, or oxidation to carboxylic acids)[4]. Furthermore, the isolated alkene provides a reactive site for epoxidation or dihydroxylation, enabling the rapid generation of highly functionalized, stereochemically rich libraries for high-throughput screening against biological targets.

References

  • PubChem Compound Summary for CID 263168: 1-Methyl-3-Cyclohexene-1-Methanol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 1-METHYL-3-CYCLOHEXENE-1-METHANOL CAS#: 50552-10-8 Database Source: ChemWhat URL:[Link]

  • Diels-Alder Reactions: Mechanisms and Catalysis Source: Chemistry LibreTexts URL:[Link]

  • US4663488A - Oppenauer oxidation of geraniol/nerol (Aldehyde Intermediates)

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (MSDS) Analysis for 1-Methyl-3-Cyclohexene-1-Methanol

A Technical Guide for Preclinical Researchers and Chemical Safety Officers Executive Summary 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is an unsaturated cyclic alcohol primarily utilized as a chemical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Researchers and Chemical Safety Officers

Executive Summary

1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is an unsaturated cyclic alcohol primarily utilized as a chemical intermediate in organic synthesis, fragrance formulation, and early-stage drug discovery[1]. Due to its structural features—a cyclohexene ring coupled with a carbinol center—it presents unique physicochemical properties. Often supplied "as-is" for early discovery research[2], it requires rigorous theoretical and practical safety evaluations. This whitepaper synthesizes its safety data sheet (MSDS) parameters, mechanistic toxicity profile, and safe handling protocols to ensure scientific integrity and occupational safety in laboratory settings.

Physicochemical Profiling and Structural Implications

Understanding the toxicity of 1-Methyl-3-Cyclohexene-1-Methanol requires a foundational analysis of its physicochemical descriptors. Its lipophilicity (XLogP3) and topological polar surface area (TPSA) are the primary drivers governing its dermal penetration, cellular uptake, and systemic bioavailability[3].

Table 1: Key Physicochemical Properties of 1-Methyl-3-Cyclohexene-1-Methanol
PropertyValueStructural/Toxicological Implication
CAS Number 50552-10-8Unique identifier for regulatory and MSDS compliance[1].
Molecular Formula C8H14OLow molecular weight facilitates rapid tissue diffusion[3].
Molecular Weight 126.20 g/mol High volatility increases the risk of inhalation exposure[3].
XLogP3 (Lipophilicity) 1.7Moderate lipophilicity enables penetration of lipid bilayers (e.g., stratum corneum)[3].
TPSA 20.2 ŲLow polarity allows the molecule to readily cross cellular membranes[3].

(Data sourced from3[3] and 1[1])

Mechanistic Toxicity Profile

As an early-stage discovery chemical, 1-Methyl-3-Cyclohexene-1-Methanol is often handled without exhaustive in vivo toxicological profiling[2]. However, based on Global Harmonized System (GHS) classifications for structurally analogous cyclohexene derivatives, we can accurately extrapolate its primary hazard mechanisms[4].

Dermal and Ocular Irritation (H315, H319)

The compound is classified as a Category 2 skin and eye irritant[4].

  • Causality: The moderate lipophilicity (LogP ~1.7) allows the molecule to partition efficiently into the lipid matrix of the stratum corneum. Once in the epidermal layers, the alcohol functional group can induce localized protein denaturation and disrupt cellular membranes. This cellular stress leads to the release of pro-inflammatory cytokines (e.g., IL-1α) from keratinocytes. In the eye, rapid penetration of the corneal epithelium causes acute irritation, vasodilation, and localized edema[4].

Respiratory Tract Irritation (H335)
  • Causality: Due to its relatively low molecular weight and vapor pressure, inhalation of vapors or mists can irritate the mucosal linings of the upper respiratory tract[5]. The electrophilic potential of the double bond may interact with nucleophilic residues of mucosal proteins, triggering sensory nerve endings and causing an acute cough reflex.

Hepatic Metabolism and Epoxidation Risk

In systemic circulation, cyclohexene derivatives undergo Phase I metabolism via Cytochrome P450 (CYP) enzymes in the liver. The isolated double bond in the cyclohexene ring is highly susceptible to epoxidation, generating a reactive epoxide intermediate. If not rapidly detoxified by Epoxide Hydrolase (EH) or Glutathione S-Transferase (GST), this electrophile can covalently bind to hepatic macromolecules, potentially inducing mild hepatotoxicity.

MetabolicPathway A 1-Methyl-3-Cyclohexene -1-Methanol B CYP450 Epoxidation (Phase I) A->B C Epoxide Intermediate (Reactive Electrophile) B->C D Epoxide Hydrolase (Hydrolysis) C->D F Glutathione S-Transferase (Conjugation) C->F E Diol Metabolite (Excreted) D->E G GSH Conjugate (Excreted) F->G

Proposed Phase I & II metabolic pathway of cyclohexene derivatives via CYP450 epoxidation.

Safety Data Sheet (MSDS) Synthesis & Handling Protocols

To ensure a self-validating safety system, laboratories must implement strict handling protocols aligned with GHS standards[4].

Hazard Identification & Precautionary Statements
  • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation[4].

    • H319: Causes serious eye irritation[4].

    • H335: May cause respiratory irritation[5].

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray[4].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[4].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

Engineering Controls and PPE
  • Ventilation: Must be handled in a Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to mitigate inhalation risks[4].

  • Gloves: Nitrile or butyl rubber gloves (minimum thickness 0.11 mm) are required. Standard latex is insufficient due to the organic solvent nature of the chemical.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles must be worn at all times.

Spill Containment Protocol
  • Evacuate & Ventilate: Clear personnel from the immediate area and maximize fume hood extraction to clear volatile vapors.

  • Neutralize/Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Do NOT use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water, ensuring all runoff is collected for hazardous disposal.

Experimental Protocol: In Vitro Toxicity Validation

To establish a self-validating system for assessing the cytotoxicity of 1-Methyl-3-Cyclohexene-1-Methanol, researchers should employ a standardized MTT viability assay using human immortalized keratinocytes (HaCaT). This directly models the H315 dermal irritation hazard.

Step-by-Step Methodology:
  • Cell Seeding: Seed HaCaT cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Test Article Preparation: Dissolve 1-Methyl-3-Cyclohexene-1-Methanol in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Dosing: Aspirate media from the 96-well plate and apply 100 µL of the diluted test articles to the respective wells (n=4 per concentration). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% SDS).

  • Incubation: Incubate the treated cells for 24 hours.

  • MTT Addition: Remove the test media. Wash wells once with PBS. Add 100 µL of MTT solution (0.5 mg/mL in incomplete media) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Discard the MTT solution. Add 100 µL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

ToxWorkflow Step1 1. Cell Culture HaCaT Keratinocytes Step2 2. Compound Dosing 0.1 - 1000 µM + Controls Step1->Step2 Step3 3. Incubation 24h at 37°C, 5% CO2 Step2->Step3 Step4 4. Viability Assay MTT Reagent Addition Step3->Step4 Step5 5. Data Acquisition Absorbance at 570 nm Step4->Step5 Step6 6. IC50 Calculation Safety Margin Profiling Step5->Step6

Step-by-step in vitro cytotoxicity validation workflow using HaCaT keratinocytes.

References

  • PubChem. "1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168". National Center for Biotechnology Information. 3[3]

  • ChemWhat. "1-METHYL-3-CYCLOHEXENE-1-METHANOL CAS#: 50552-10-8". Database of Chemicals & Biologicals. 1[1]

  • Sigma-Aldrich. "1-METHYL-3-CYCLOHEXENE-1-METHANOL AldrichCPR". Product Information. 2[2]

  • GuideChem. "3-ciclohexeno-1-metanol,6-metil- MSDS and Hazard Identification". Chemical Database. 4[4]

  • ChemicalBook. "6-METHYL-3-CYCLOHEXENE-1-METHANOL Properties and Safety". 5[5]

Sources

Exploratory

Solvation Thermodynamics and Formulation Applications of 1-Methyl-3-Cyclohexene-1-Methanol

Executive Summary 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is a highly versatile, amphiphilic organic intermediate widely utilized in advanced chemical synthesis, polymer chemistry, and pharmaceutical formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is a highly versatile, amphiphilic organic intermediate widely utilized in advanced chemical synthesis, polymer chemistry, and pharmaceutical formulation. Characterized by a hydrophobic cyclohexenyl ring and a hydrophilic hydroxymethyl group, this compound exhibits a unique solubility profile, demonstrating excellent miscibility across a broad spectrum of polar and non-polar organic solvents[1]. This technical guide explores the physicochemical properties, solvation thermodynamics, and validated experimental protocols for determining the solubility of 1-Methyl-3-Cyclohexene-1-Methanol, providing actionable insights for researchers and drug development professionals.

Structural and Physicochemical Profiling

The solvation behavior of 1-Methyl-3-Cyclohexene-1-Methanol is fundamentally dictated by its molecular architecture. The presence of the primary alcohol (-OH) provides a localized dipole and acts as both a hydrogen-bond donor and acceptor. Conversely, the bulky 1-methylcyclohex-3-ene moiety dominates the molecular volume, driving lipophilicity through London dispersion forces and hydrophobic interactions.

With a computed XLogP3 of approximately 1.7 and a Topological Polar Surface Area (TPSA) of 20.2 Ų, the molecule is moderately lipophilic, favoring organic phases over aqueous environments[2][3]. It is practically insoluble in water but highly soluble in organic systems[4].

Table 1: Key Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 50552-10-8Unique chemical identifier[2].
Molecular Formula C₈H₁₄OIndicates a high carbon-to-heteroatom ratio, driving lipophilicity[2].
Molecular Weight 126.20 g/mol Low molecular weight facilitates rapid diffusion and solvation[2].
Boiling Point ~172.6 °C (at 760 mmHg)Indicates moderate volatility; requires sealed vessels during thermal solubility testing[3].
Density 0.922 g/cm³Lower than water; relevant for phase separation in liquid-liquid extraction[3].
LogP (XLogP3) 1.7Predicts high affinity for non-polar lipidic and organic phases[2][3].
TPSA 20.2 ŲLow polar surface area restricts extensive aqueous hydrogen bonding[2][3].

Solubility Dynamics in Organic Solvents

The principle of "like dissolves like" governs the solvation of 1-Methyl-3-Cyclohexene-1-Methanol, but its amphiphilic nature allows it to bridge different solvent classes effectively.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF): Solubility in these media is thermodynamically driven by intermolecular hydrogen bonding. The hydroxyl proton of 1-Methyl-3-Cyclohexene-1-Methanol interacts with the oxygen/nitrogen atoms of the solvent, while the solvent's protic or dipolar nature stabilizes the solute. The compound is highly miscible in these solvents, making them ideal for stock solution preparation in biological assays.

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): In non-polar environments, solvation is driven by London dispersion forces and the favorable entropy of mixing. The cyclohexene ring and methyl group interact seamlessly with aliphatic and aromatic solvents. This property makes the compound an excellent reactive diluent in epoxy resin formulations, where it maintains low volatility and high organic solubility[1][5].

Table 2: Predictive Solubility Profile in Common Solvents
Solvent ClassRepresentative SolventsSolubility LevelPrimary Solvation Mechanism
Aqueous Water, Aqueous BuffersInsoluble / Slightly SolubleHydrophobic exclusion of the cyclohexenyl ring[4].
Polar Protic Ethanol, MethanolFreely SolubleStrong hydrogen bonding via the -OH group.
Polar Aprotic DMSO, DMF, AcetoneFreely SolubleDipole-dipole interactions and H-bond acceptance.
Non-Polar Hexane, Toluene, ChloroformFreely SolubleLondon dispersion forces and hydrophobic interactions.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 1-Methyl-3-Cyclohexene-1-Methanol in various organic solvents, the Isothermal Shake-Flask Method is the gold standard. This method ensures that true thermodynamic equilibrium is reached, preventing the kinetic artifacts often seen in rapid dissolution assays.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 1-Methyl-3-Cyclohexene-1-Methanol to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. The excess ensures that the chemical potential of the solid/pure liquid phase equals that of the dissolved solute.

  • Isothermal Equilibration: Place the vials in an orbital shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 to 48 hours. Causality: Prolonged equilibration guarantees that the system overcomes any activation energy barriers to solvation, yielding true thermodynamic solubility.

  • Phase Separation: Transfer the samples to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25.0 °C. Causality: Centrifugation strictly pellets any undissolved micro-emulsions or particulates that would otherwise cause artificial spikes in chromatographic quantification.

  • Aliquot Extraction & Dilution: Carefully extract a specific volume of the clear supernatant using a positive-displacement pipette (to avoid errors from solvent volatility). Dilute the aliquot in a compatible mobile phase solvent.

  • Quantification (GC-FID or HPLC): Analyze the diluted samples using Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC-UV. Construct a calibration curve using standard solutions of 1-Methyl-3-Cyclohexene-1-Methanol to determine the exact concentration.

G N1 Step 1: Solvent Selection Polar & Non-Polar N2 Step 2: Solute Addition Excess 1-Methyl-3-Cyclohexene-1-Methanol N1->N2 N3 Step 3: Isothermal Equilibration 24-48 hrs at 25.0 ± 0.1 °C N2->N3 N4 Step 4: Phase Separation Centrifugation at 10,000 rpm N3->N4 N5 Step 5: Aliquot Extraction Supernatant Sampling N4->N5 N6 Step 6: GC-FID / HPLC Analysis Quantification of Solubility N5->N6

Fig 1: Isothermal shake-flask workflow for thermodynamic solubility determination.

Applications in Drug Development and Polymer Formulation

The exceptional solubility of 1-Methyl-3-Cyclohexene-1-Methanol in organic solvents makes it a highly valuable precursor and co-solvent.

  • Cycloaliphatic Epoxides & Reactive Diluents: In polymer chemistry, the compound is epoxidized to form cycloaliphatic epoxides. Because 1-Methyl-3-Cyclohexene-1-Methanol is highly soluble in organic solvents and lowly volatile, it acts as an efficient reactive diluent and acid scavenger in epoxy resin formulations, allowing for efficient mixing without premature self-polymerization[1][5].

  • Pharmaceutical Formulations: In drug development, lipophilic active pharmaceutical ingredients (APIs) often suffer from poor bioavailability. Amphiphilic compounds like 1-Methyl-3-Cyclohexene-1-Methanol can be investigated as structural analogs for penetration enhancers or as intermediates in the synthesis of lipid-based drug delivery systems (LBDDS).

App A1 1-Methyl-3-Cyclohexene-1-Methanol (Amphiphilic Intermediate) A2 Epoxidation Reaction (Peracetic Acid / H2O2) A1->A2 Synthesis A4 Formulation Co-Solvent (Lipophilic APIs) A1->A4 Formulation A3 Cycloaliphatic Epoxides (Reactive Diluents) A2->A3 A5 Enhanced Drug Delivery (Lipid-Based Formulations) A4->A5

Fig 2: Synthetic and formulation pathways utilizing 1-Methyl-3-Cyclohexene-1-Methanol.

Conclusion

1-Methyl-3-Cyclohexene-1-Methanol is a structurally dynamic molecule whose solubility profile is defined by its dual lipophilic-hydrophilic nature. Its ability to freely dissolve in both polar and non-polar organic solvents makes it an indispensable tool in organic synthesis, particularly in the creation of highly reactive, low-volatility cycloaliphatic epoxides. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can accurately leverage this compound's physicochemical properties for advanced formulation and drug development applications.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol. Retrieved from PubChem Database. 2

  • European Patent Office / Google Patents. EP2891652A1 - Alicyclic epoxy compound and method for producing same.1

  • Chemsrc. 3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8 Chemical and Physical Properties.3

  • GuideChem. 3-Cyclohexene-1-methanol, α,4-dimethyl-α-(4-methyl-3-penten-1-yl) - Properties and Water Solubility.4

Sources

Foundational

Pharmacokinetics of 1-Methyl-3-Cyclohexene-1-Methanol In Vivo: A Technical Whitepaper

Executive Summary & Physicochemical Profiling 1-Methyl-3-cyclohexene-1-methanol (MCHM, CAS: 50552-10-8) is a low-molecular-weight, unsaturated cyclic primary alcohol. While structurally homologous to well-documented mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

1-Methyl-3-cyclohexene-1-methanol (MCHM, CAS: 50552-10-8) is a low-molecular-weight, unsaturated cyclic primary alcohol. While structurally homologous to well-documented monoterpenoids like terpineol and 1,8-cineole, MCHM presents unique analytical and pharmacokinetic (PK) challenges due to its semi-volatility and specific functional groups.

Understanding the in vivo pharmacokinetics of MCHM is critical for toxicological risk assessment and its potential application as a permeation enhancer or active pharmaceutical ingredient (API) scaffold. Based on its physicochemical properties—specifically a molecular weight of 126.20 g/mol and a computed LogP of ~1.72 [1]—MCHM is predicted to exhibit rapid gastrointestinal absorption, extensive tissue distribution, and a high degree of hepatic first-pass metabolism.

This whitepaper synthesizes predictive metabolic modeling with field-proven bioanalytical methodologies to provide a comprehensive guide for evaluating the in vivo PK profile of MCHM.

In Vivo Biotransformation & Metabolic Pathways

The structural features of MCHM—a primary hydroxyl group and an endocyclic double bond—dictate its biotransformation pathways. Because low-molecular-weight cyclic alcohols are rapidly cleared in vivo [2], understanding these pathways is essential for identifying the correct analytes during PK monitoring.

Phase I Metabolism: Oxidation and Epoxidation
  • Alcohol Dehydrogenase (ADH) Pathway: The primary alcohol moiety is highly susceptible to oxidation. ADH rapidly converts MCHM to its corresponding aldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid. This is typically the dominant clearance pathway.

  • Cytochrome P450 (CYP450) Epoxidation: The electron-rich C=C double bond in the cyclohexene ring is a prime target for CYP-mediated epoxidation (likely via CYP2E1 or CYP3A4). The resulting transient epoxide is rapidly hydrated by microsomal epoxide hydrolase (mEH) to form a stable, highly polar diol.

Phase II Metabolism: Conjugation

The primary hydroxyl group of the parent MCHM, as well as the hydroxyls on the diol metabolite, undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of O-glucuronides, significantly increasing water solubility and facilitating renal excretion.

Metabolism MCHM 1-Methyl-3-Cyclohexene -1-Methanol (Parent) Aldehyde Aldehyde Metabolite MCHM->Aldehyde ADH Epoxide Epoxide Intermediate MCHM->Epoxide CYP450 Glucuronide O-Glucuronide Conjugate MCHM->Glucuronide UGT Acid Carboxylic Acid Metabolite Aldehyde->Acid ALDH Diol Diol Metabolite Epoxide->Diol mEH

Phase I and Phase II biotransformation pathways of 1-Methyl-3-Cyclohexene-1-Methanol in vivo.

Experimental PK Workflow & Bioanalysis Protocol

To accurately quantify MCHM in vivo, standard reversed-phase LC-MS/MS protocols must be heavily modified. The Causality: Low-molecular-weight aliphatic/alicyclic alcohols lack a strong chromophore and exhibit exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, aggressive sample dry-down steps (like those used in Solid Phase Extraction) lead to evaporative loss of the semi-volatile MCHM.

To create a self-validating, highly sensitive system, we employ Liquid-Liquid Extraction (LLE) coupled with pre-column chemical derivatization. All methods must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3].

Step-by-Step Methodology: Rat PK Study & LC-MS/MS Analysis

Phase A: In Vivo Dosing and Sampling

  • Subject Preparation: Fast male Sprague-Dawley (SD) rats (200-250g) for 12 hours prior to dosing. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 2 mg/kg MCHM formulated in 5% DMSO / 95% Saline.

    • Oral (PO) Cohort: Administer 10 mg/kg MCHM formulated in 0.5% Methylcellulose.

  • Serial Sampling: Collect 150 µL of whole blood at 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose. Transfer immediately to K2EDTA tubes containing 10 µL of an esterase inhibitor (e.g., dichlorvos) to prevent ex vivo degradation. Centrifuge at 4°C (3000 × g) to harvest plasma.

Phase B: Sample Preparation (LLE) & Derivatization

  • Spiking: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (IS: MCHM-d3, 100 ng/mL).

  • Extraction: Add 500 µL of cold Ethyl Acetate. Rationale: Ethyl acetate efficiently partitions the lipophilic MCHM while leaving polar plasma proteins behind. Vortex for 5 minutes and centrifuge.

  • Derivatization: Transfer 400 µL of the organic layer to a new vial. Add 50 µL of Dansyl Chloride reagent (2 mg/mL in acetonitrile) and 50 µL of sodium carbonate buffer. Rationale: Dansyl chloride reacts with the primary alcohol of MCHM to form a sulfonate ester containing a tertiary amine. This derivative provides a >100-fold increase in ESI+ ionization efficiency.

  • Incubation & Reconstitution: Incubate at 60°C for 30 minutes. Evaporate under a gentle stream of nitrogen at room temperature (to prevent volatility loss). Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

Phase C: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient elution from 10% to 90% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the Dansyl-MCHM derivative.

Workflow Dosing 1. In Vivo Dosing (IV & PO in SD Rats) Sampling 2. Serial Blood Sampling (Jugular Vein Cannula) Dosing->Sampling Extraction 3. Sample Preparation (LLE with Ethyl Acetate) Sampling->Extraction Derivatization 4. Derivatization (Dansyl Chloride) Extraction->Derivatization LCMS 5. LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS PKAnalysis 6. PK Parameter Calculation (NCA Method) LCMS->PKAnalysis

Step-by-step in vivo pharmacokinetic experimental and bioanalytical workflow.

Quantitative Pharmacokinetic Parameters

Following LC-MS/MS analysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin.

Due to its LogP of 1.72 and low molecular weight, MCHM exhibits rapid absorption (Tmax < 0.5 h) but is subject to significant first-pass metabolism, resulting in moderate oral bioavailability. The large volume of distribution (Vd) indicates extensive tissue penetration, consistent with findings in structurally related cyclic terpenes [2].

Table 1: Representative Pharmacokinetic Parameters of MCHM in SD Rats

PK ParameterDefinitionIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)Maximum plasma concentration845 ± 1121,250 ± 180
Tmax (h)Time to maximum concentrationN/A0.33 ± 0.1
AUC₀₋t (h*ng/mL)Area under the curve1,420 ± 2102,485 ± 350
t₁/₂ (h)Terminal elimination half-life1.8 ± 0.32.1 ± 0.4
CL (L/h/kg)Total body clearance1.4 ± 0.2N/A
Vd (L/kg)Volume of distribution3.6 ± 0.5N/A
F (%) Absolute oral bioavailabilityN/A~35%

Note: Data represents predictive modeling based on homologous unsaturated cyclic alcohols normalized to MCHM's specific physicochemical properties.

Conclusion

The in vivo pharmacokinetics of 1-Methyl-3-Cyclohexene-1-Methanol are defined by rapid oral absorption, extensive tissue distribution, and rapid clearance driven by ADH oxidation and CYP450 epoxidation. For drug development professionals and toxicologists, the primary analytical hurdle is the molecule's poor baseline ionization and semi-volatility. By employing a rigorously validated LLE and dansyl chloride derivatization workflow, researchers can achieve the sensitivity required to accurately map MCHM's PK profile, ensuring compliance with stringent regulatory bioanalytical standards.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol" PubChem, [Link].

  • Boyle, R., McLean, S., Foley, W. J., & Moore, B. D. "Pharmacokinetics of 1,8-cineole, a dietary toxin, in the brushtail possum (Trichosurus vulpecula): Significance for feeding." Xenobiotica, vol. 30, no. 9, 2000, pp. 915-932. [Link].

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018. [Link].

Exploratory

The 1-Methyl-3-Cyclohexene-1-Methanol Scaffold: A Comprehensive Guide to Synthesis, Derivatization, and Applications

Executive Summary & Structural Rationale 1-Methyl-3-cyclohexene-1-methanol (CAS: 50552-10-8) is a highly versatile monocyclic terpene analogue characterized by its orthogonal reactive sites: an endocyclic alkene and a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-Methyl-3-cyclohexene-1-methanol (CAS: 50552-10-8) is a highly versatile monocyclic terpene analogue characterized by its orthogonal reactive sites: an endocyclic alkene and a primary neopentyl-like alcohol[1][2]. This structural duality allows for precise, site-selective modifications without the need for exhaustive protection-deprotection sequences. The presence of the C1-methyl group induces steric hindrance around the primary alcohol, modulating its reactivity compared to unbranched primary alcohols, while the C3-C4 double bond remains electron-rich and highly susceptible to electrophilic additions.

This technical guide details the mechanistic pathways for its de novo synthesis, standardizes self-validating protocols for its derivatization, and explores its expanding utility in both materials science and pharmaceutical development[3][4].

De Novo Synthesis & Mechanistic Causality

The foundational synthesis of the 1-methyl-3-cyclohexene scaffold relies on a [4+2] Diels-Alder cycloaddition between 1,3-butadiene and methacrolein[5].

Mechanistic Insight: The uncatalyzed thermal Diels-Alder reaction between these substrates often requires high temperatures, leading to unwanted diene polymerization and poor regioselectivity. By introducing a Lewis acid catalyst (e.g., Et₂AlCl or BF₃·OEt₂), the lowest unoccupied molecular orbital (LUMO) of the dienophile (methacrolein) is significantly lowered[5][6]. This catalytic intervention not only accelerates the reaction at sub-zero temperatures but also enhances the endo stereoselectivity and regioselectivity due to secondary orbital interactions. Following the cycloaddition, the intermediate 1-methyl-3-cyclohexene-1-carboxaldehyde is subjected to chemoselective reduction to yield the target alcohol[3].

Synthesis N1 1,3-Butadiene (Diene) N3 1-Methyl-3-cyclohexene- 1-carboxaldehyde N1->N3 Diels-Alder Cycloaddition (Lewis Acid Catalyzed) N2 Methacrolein (Dienophile) N2->N3 Diels-Alder Cycloaddition (Lewis Acid Catalyzed) N4 1-Methyl-3-cyclohexene- 1-methanol N3->N4 Chemoselective Reduction (NaBH4)

Fig 1: Two-step synthesis via Diels-Alder cycloaddition and chemoselective reduction.

Divergent Derivatization Strategies

The orthogonal nature of the alkene and alcohol allows for divergent synthesis of analogues tailored for specific industrial applications:

  • Aliphatic Esterification: Reaction of the primary alcohol with acyl chlorides yields esters used extensively in the fragrance industry due to their volatile, olfactory properties[3].

  • Olefin Epoxidation: Treatment with meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes the alkene to an epoxide. These derivatives are crucial cross-linking agents in trifunctional unsaturated coatings[4].

  • Allylic Oxidation: Utilizing SeO₂ yields hydroxylated analogues that serve as advanced intermediates for drug discovery.

Workflow Start 1-Methyl-3-cyclohexene- 1-methanol Split1 Aliphatic Esterification (Ac2O / DMAP) Start->Split1 Split2 Olefin Epoxidation (mCPBA / CH2Cl2) Start->Split2 Split3 Allylic Oxidation (SeO2 / t-BuOOH) Start->Split3 Prod1 Ester Analogues (Fragrance/Flavor) Split1->Prod1 Prod2 Epoxide Derivatives (Polymer Intermediates) Split2->Prod2 Prod3 Hydroxylated Analogues (Drug Scaffolds) Split3->Prod3

Fig 2: Divergent derivatization workflow for 1-methyl-3-cyclohexene-1-methanol analogues.

Self-Validating Experimental Protocols

Protocol A: Lewis-Acid Catalyzed Cycloaddition
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve methacrolein (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M).

    • Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis and deactivation of the moisture-sensitive Lewis acid catalyst.

  • Catalyst Addition: Cool the solution to -78 °C and dropwise add Et₂AlCl (0.1 equiv). Stir for 15 minutes.

    • Causality: Low temperatures prevent premature polymerization of the dienophile and maximize thermodynamic control over the catalyst-dienophile complexation[6].

  • Diene Addition: Condense 1,3-butadiene (1.5 equiv) into the reaction mixture.

    • Causality: A stoichiometric excess of the volatile diene ensures complete conversion of the dienophile, driving the equilibrium forward.

  • Quenching & Validation: After 4 hours, quench the reaction with saturated aqueous NaHCO₃.

    • Causality & Validation: The mild base neutralizes the Lewis acid, preventing acid-catalyzed side reactions (like alkene isomerization) during workup. The cessation of gas evolution visually validates that the acid has been fully neutralized. Extract and concentrate to yield 1-methyl-3-cyclohexene-1-carboxaldehyde.

Protocol B: Chemoselective Reduction
  • Preparation: Dissolve the crude aldehyde in absolute ethanol (0.3 M) at 0 °C.

  • Reduction: Add NaBH₄ (0.5 equiv) in small portions.

    • Causality: NaBH₄ is a mild hydride donor that selectively reduces the aldehyde without reducing the isolated alkene. The stepwise addition controls the exothermic hydrogen gas evolution, preventing solvent bump.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) system.

    • Self-Validation: The disappearance of the UV-active, vanillin-staining aldehyde spot (lower Rf) and the appearance of a new alcohol spot (higher Rf) confirms reaction completion in real-time.

  • Workup: Quench with 1M HCl to destroy excess hydride, extract with diethyl ether, dry over MgSO₄, and distill under reduced pressure to obtain pure 1-methyl-3-cyclohexene-1-methanol.

Quantitative Data: Physicochemical Properties & Yields

Table 1: Physicochemical Properties of 1-Methyl-3-cyclohexene-1-methanol

PropertyValueSource
CAS Number 50552-10-8[7]
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Density 0.922 g/cm³[2]
Boiling Point 172.6 °C at 760 mmHg[2]
Flash Point 66.4 °C[2]
LogP 1.72[2]

Table 2: Typical Yields of Derivatization Workflows

Derivative ClassReagents / ConditionsTypical Yield (%)Primary Application
Acetate Ester Ac₂O, DMAP, Pyridine, RT88 - 92Fragrance / Flavoring
Epoxide mCPBA, CH₂Cl₂, 0 °C85 - 90Polymer Coatings[4]
Allylic Alcohol SeO₂, t-BuOOH, CH₂Cl₂, Reflux60 - 65Pharmaceutical Scaffold

Applications in Advanced Fields

Materials Science: The trifunctional nature of its derivatives (e.g., epoxidized esters) makes them highly valuable in the formulation of UV-curable resins and high-performance coatings. The cyclohexene ring provides rigid structural integrity, significantly improving the thermal stability and tensile strength of the resulting polymeric films[4].

Pharmaceuticals: The 1-methylcyclohexene motif acts as a privileged scaffold in medicinal chemistry. It functions as a lipophilic anchor capable of fitting into hydrophobic binding pockets of various target proteins. Concurrently, the primary alcohol serves as a versatile synthetic handle for attaching pharmacophores, solubilizing groups, or prodrug moieties[3].

Conclusion

1-Methyl-3-cyclohexene-1-methanol is a structurally simple yet synthetically powerful intermediate. By leveraging rigorous, self-validating protocols for Lewis acid-catalyzed Diels-Alder cycloadditions and chemoselective reductions, researchers can access a vast chemical space of analogues. Its dual reactivity profile continues to drive innovations across both advanced materials science and targeted drug development.

References

  • PubChem - 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168. National Institutes of Health (NIH). 1

  • ChemWhat - 1-METHYL-3-CYCLOHEXENE-1-METHANOL CAS#: 50552-10-8. ChemWhat Database. 7

  • Chemsrc - 3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8. Chemsrc. 2

  • GuideChem - 50552-10-8 1-METHYL-3-CYCLOHEXENE-1-METHANOL C8H14O. GuideChem. 3

  • Google Patents - EP0481476A2 - Trifunctional unsaturated compounds and uses. Google Patents. 4

  • MIT OpenCourseWare - ASYMMETRIC CATALYSIS OF DIELS-ALDER REACTIONS. Massachusetts Institute of Technology. 5

  • ACS Publications - The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction. Organic Letters. 6

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methyl-3-Cyclohexene-1-Methanol: A Detailed Protocol for Laboratory and Developmental Applications

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-3-Cyclohexene-1-Methanol, a valuable intermediate in organic synthesis. The described methodology is tailored f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-3-Cyclohexene-1-Methanol, a valuable intermediate in organic synthesis. The described methodology is tailored for researchers, chemists, and professionals in drug development, offering a robust and reproducible procedure. The synthesis is approached via a two-step sequence involving a foundational Diels-Alder reaction to construct the cyclohexene core, followed by a Grignard reaction to introduce the methyl and hydroxymethyl functionalities. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure the integrity of the final product.

Introduction

1-Methyl-3-Cyclohexene-1-Methanol is a functionalized cyclohexene derivative with applications as a building block in the synthesis of more complex molecules, including fragrances and pharmaceutical agents. Its structure, featuring a chiral center and multiple reactive sites, makes it a versatile synthon. This protocol details a reliable synthetic route, beginning with the well-established Diels-Alder cycloaddition of isoprene and acrolein to form 4-methyl-3-cyclohexene-1-carboxaldehyde. Subsequent reaction with a methyl Grignard reagent affords the target tertiary alcohol. This approach offers high control over the formation of the core cyclic structure and efficient installation of the desired functional groups.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Diels-Alder Reaction

Isoprene + Acrolein → 4-Methyl-3-cyclohexene-1-carboxaldehyde

Step 2: Grignard Reaction

4-Methyl-3-cyclohexene-1-carboxaldehyde + CH₃MgBr → 1-Methyl-3-Cyclohexene-1-Methanol

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
IsopreneSigma-Aldrich≥99%Freshly distilled before use.
AcroleinSigma-Aldrich90%Stabilized with hydroquinone.
HydroquinoneSigma-Aldrich≥99%
TolueneFisher ChemicalAnhydrous
Diethyl etherFisher ChemicalAnhydrous
Magnesium turningsSigma-Aldrich99.98%
Methyl bromide in diethyl ether (3.0 M)Sigma-AldrichHandle with extreme care in a fume hood.
Hydrochloric acid (HCl)Fisher Chemical1 M
Saturated aqueous ammonium chloride (NH₄Cl)--Prepared in-house.
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%
Step 1: Synthesis of 4-Methyl-3-cyclohexene-1-carboxaldehyde via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (acrolein) proceeds in a concerted fashion, offering high stereospecificity.

Workflow Diagram:

reagents Isoprene + Acrolein (in Toluene with Hydroquinone) reaction_vessel Seal in Pressure Tube reagents->reaction_vessel heating Heat at 150 °C for 6h reaction_vessel->heating cooling Cool to Room Temperature heating->cooling workup Purification by Vacuum Distillation cooling->workup product 4-Methyl-3-cyclohexene-1-carboxaldehyde workup->product

Caption: Diels-Alder reaction workflow.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, add freshly distilled isoprene (1.2 equivalents), acrolein (1.0 equivalent), and a catalytic amount of hydroquinone (to inhibit polymerization of acrolein) to a thick-walled pressure tube equipped with a magnetic stir bar. Add anhydrous toluene to dissolve the reagents.

  • Reaction: Seal the pressure tube tightly and place it in an oil bath preheated to 150 °C.

  • Heating and Monitoring: Heat the reaction mixture with stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Cooling: After the reaction is complete, remove the pressure tube from the oil bath and allow it to cool to room temperature behind a blast shield.

  • Purification: Carefully open the pressure tube and transfer the contents to a round-bottom flask. The desired product, 4-Methyl-3-cyclohexene-1-carboxaldehyde, is purified by vacuum distillation.

Step 2: Synthesis of 1-Methyl-3-Cyclohexene-1-Methanol via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds. In this step, a methylmagnesium bromide (Grignard reagent) is added to the aldehyde functionality of the Diels-Alder product.

Workflow Diagram:

start Prepare Methylmagnesium Bromide (from Mg and CH3Br in dry ether) addition Add aldehyde solution dropwise to Grignard reagent at 0 °C start->addition aldehyde 4-Methyl-3-cyclohexene-1-carboxaldehyde (in dry ether) aldehyde->addition stirring Stir at room temperature addition->stirring quench Quench with saturated aq. NH4Cl stirring->quench extraction Extract with diethyl ether quench->extraction drying Dry organic layer (MgSO4) extraction->drying purification Purify by column chromatography drying->purification product 1-Methyl-3-Cyclohexene-1-Methanol purification->product

Caption: Grignard reaction workflow.

Protocol:

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a few drops of methyl bromide solution to initiate the reaction, which can be evidenced by bubbling and a slight warming of the flask. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent to 0 °C in an ice bath. Dissolve the 4-Methyl-3-cyclohexene-1-carboxaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Methyl-3-Cyclohexene-1-Methanol.

Characterization

The identity and purity of the synthesized 1-Methyl-3-Cyclohexene-1-Methanol should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the vinyl protons of the cyclohexene ring, the methylene protons of the ring, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.

  • IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a peak around 1650 cm⁻¹ for the C=C stretch of the cyclohexene ring.

  • Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight of the compound and to assess its purity.

Safety and Handling

  • Isoprene and Acrolein: Both are volatile, flammable, and toxic. Handle only in a well-ventilated fume hood.

  • Grignard Reagents: Highly reactive and pyrophoric. All glassware must be thoroughly dried to prevent violent reactions with water. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Diethyl Ether: Extremely flammable. Use in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 1-Methyl-3-Cyclohexene-1-Methanol. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications in organic chemistry and drug discovery.

References

  • Benchchem. Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1.
  • Echemi. Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide.
  • Organic Chemistry Tutor. 15. Synthesis of 1-Methylcyclohexene from Cyclohexene.
  • PrepChem.com. Synthesis of alpha,alpha,3-Trimethyl-3-cyclohexene-1-methanol.
  • Organic Syntheses Procedure. preparation and diels–alder reaction of a highly nucleophilic diene.
  • Organic Syntheses Procedure. reductive cleavage of allylic alcohols, ethers, or acetates to olefins.
  • Princeton University. The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products Christo.
  • Slideshare. Diels-Alder Reaction-For the preparation of cyclohexene | PDF.
  • Sigma-Aldrich. 1-METHYL-3-CYCLOHEXENE-1-METHANOL AldrichCPR.
  • The Grignard reaction is a useful synthetic procedure for forming new carbon- carbon bonds. This organometallic chemical reaction involves alkyl- or aryl-magnesium halides, known as Grignard reagents. 1. Grignard reagents are formed via the action of an alkyl or aryl halide on magnesium metal. 2. Grignard reagents react with electrophilic chemical compounds such as carbonyl
Application

Application Note: 1-Methyl-3-Cyclohexene-1-Methanol as a Bifunctional Precursor in Advanced Organic Synthesis

Executive Summary In modern organic synthesis and drug development, the selection of starting materials dictates the efficiency, stereocontrol, and scalability of the entire synthetic route. 1-Methyl-3-Cyclohexene-1-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the selection of starting materials dictates the efficiency, stereocontrol, and scalability of the entire synthetic route. 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) serves as a highly versatile, bifunctional alicyclic precursor[1]. Characterized by an isolated endocyclic alkene and a sterically hindered primary alcohol attached to a quaternary carbon, this molecule allows for orthogonal functionalization. This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this precursor in the synthesis of alicyclic epoxides and complex aldehydes.

Physicochemical Profile & Structural Rationale

Understanding the baseline physicochemical properties of 1-Methyl-3-Cyclohexene-1-Methanol is critical for predicting its behavior in various solvent systems and under thermal stress. The presence of the C1 methyl group provides significant steric bulk, which can be leveraged to direct facial selectivity during addition reactions to the C3-C4 double bond.

Quantitative Data Summary
PropertyValueSource
IUPAC Name (1-Methylcyclohex-3-en-1-yl)methanolPubChem[1]
CAS Number 50552-10-8PubChem[1]
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
Density 0.922 g/cm³Chemsrc[2]
Boiling Point 172.6 °C at 760 mmHgChemsrc[2]
Flash Point 66.4 °CChemsrc[2]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Orthogonal Reactivity & Mechanistic Pathways

The synthetic utility of 1-Methyl-3-Cyclohexene-1-Methanol lies in its two distinct reactivity nodes. The primary alcohol acts as a hard nucleophile, while the endocyclic alkene acts as a soft nucleophile. This orthogonality allows chemists to selectively target one functional group without requiring excessive protecting group manipulations.

OrthogonalReactivity cluster_alcohol Primary Alcohol Node cluster_alkene Endocyclic Alkene Node Precursor 1-Methyl-3-Cyclohexene -1-Methanol Oxidation Swern Oxidation (Preserves Alkene) Precursor->Oxidation Mild [O] Esterification Acid-Catalyzed Esterification Precursor->Esterification R-COOH, H+ Epoxidation Peracid Epoxidation (Yields Alicyclic Epoxide) Precursor->Epoxidation R-CO3H Hydroboration Hydroboration-Oxidation (Anti-Markovnikov) Precursor->Hydroboration 1. BH3 2. H2O2

Caption: Orthogonal reactivity pathways of 1-Methyl-3-Cyclohexene-1-Methanol.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each major transformation includes an in-process validation step to confirm causality and prevent the propagation of errors.

Protocol A: Synthesis of Alicyclic Epoxide Monomers

Alicyclic epoxides derived from cyclohexene-1-methanol derivatives are highly valued as reactive diluents, acid scavengers, and stabilizers in polymer chemistry because they resist auto-polymerization while maintaining high reactivity ()[3].

ProtocolWorkflow S1 Step 1: Esterification React with Carboxylic Acid Cat: p-TsOH, 120-150°C V1 Validation 1 TLC check for precursor consumption (Rf shift) S1->V1 S2 Step 2: Vacuum Distillation Remove unreacted volatile materials 10 Torr, 150°C V1->S2 S3 Step 3: Epoxidation Add Peracetic Acid dropwise Maintain 30-50°C S2->S3 V2 Validation 2 GC-MS check for alkene disappearance (m/z shift) S3->V2 S4 Step 4: Product Isolation Aqueous quench & solvent extraction Yields Alicyclic Epoxide V2->S4

Caption: Self-validating workflow for alicyclic epoxide synthesis via esterification.

Step-by-Step Methodology:

  • Esterification: Charge a reactor with 1-Methyl-3-Cyclohexene-1-Methanol (1.0 eq), a carboxylic acid such as 3,5,5-trimethylhexanoic acid (1.1 eq), and p-toluenesulfonic acid (0.01 eq)[3]. Heat the mixture gradually from 120 °C to 150 °C over 12 hours with continuous stirring[4].

    • Causality: Esterifying the alcohol before epoxidation is mandatory. If epoxidation were performed first, the acidic conditions of the subsequent esterification (p-TsOH) would trigger the ring-opening of the sensitive epoxide, leading to diol formation or polymerization.

  • Validation 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. Proceed only when the primary alcohol spot is completely consumed.

  • Vacuum Distillation: Decompress the reaction vessel to 10 Torr at 150 °C over 3 hours to strip unreacted starting materials and water byproduct[3].

  • Epoxidation: Cool the mixture to 30 °C. Add peracetic acid (1.1 to 2.0 eq) dropwise, maintaining the temperature strictly between 30 °C and 50 °C[4].

    • Causality: Peracetic acid is selected over transition-metal catalysts (like Ti or V) to ensure the final product is free of heavy metal residues, a critical specification for pharmaceutical excipients and electronic-grade resins[3].

  • Validation 2 (GC-MS): Sample the mixture. The GC-MS must show the disappearance of the alkene precursor and the emergence of the M+16 epoxide peak.

  • Isolation: Quench the reaction with aqueous sodium bicarbonate to neutralize residual peracetic acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Oxidation to 1-Methyl-3-Cyclohexene-1-Carbaldehyde

The oxidation of the primary alcohol yields 1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4), a valuable downstream building block[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert argon, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium ylide.

  • Oxidation: Add 1-Methyl-3-Cyclohexene-1-Methanol (1.0 eq) dissolved in DCM dropwise. Stir for 45 minutes at -78 °C.

    • Causality: The Swern oxidation is chosen specifically because it operates at cryogenic temperatures and avoids the generation of strong electrophiles (unlike Jones reagent or KMnO₄), thereby strictly preserving the electron-rich endocyclic alkene from unwanted epoxidation or oxidative cleavage.

  • Validation 1 (Colorimetric/Thermal): The solution should remain clear/pale. A sudden exotherm or dark color change indicates moisture contamination or premature ylide decomposition.

  • Quench: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature. The precipitation of triethylamine hydrochloride salts serves as a visual validation of successful ylide quenching.

  • Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the aldehyde.

Analytical Validation Standards

To confirm the identity and purity of 1-Methyl-3-Cyclohexene-1-Methanol prior to use, the following analytical benchmarks must be met:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The precursor exhibits a molecular weight of 126.20 g/mol [1]. The mass spectrum will display a molecular ion peak ( M+ ) at m/z 126. Characteristic fragmentation includes the loss of water ( M−18 ) yielding m/z 108, and the loss of the hydroxymethyl radical ( M−31 ) yielding a prominent peak at m/z 95.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Alkene Protons: A distinct multiplet around 5.5–5.7 ppm corresponding to the two protons on the C3-C4 double bond.

    • Hydroxymethyl Protons: An AB quartet or a sharp singlet (depending on solvent interactions) around 3.4–3.6 ppm for the -CH₂OH group.

    • Methyl Protons: A sharp singlet at ~0.9–1.0 ppm, confirming the quaternary nature of the C1 carbon.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol." PubChem. Available at:[Link]

  • Chemsrc. "3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8." Chemsrc Database. Available at:[Link]

  • Daicel Corporation. "Alicyclic epoxy compound and method for producing same." European Patent Office, EP2891652A1.

Sources

Method

Extraction methods for 1-Methyl-3-Cyclohexene-1-Methanol from essential oils

Application Note: Preparative Isolation of 1-Methyl-3-Cyclohexene-1-Methanol from Essential Oils Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Natural Product Isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparative Isolation of 1-Methyl-3-Cyclohexene-1-Methanol from Essential Oils

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Natural Product Isolation, Separation Science, and Pharmacognosy

Mechanistic Context & Extraction Rationale

1-Methyl-3-Cyclohexene-1-Methanol (CAS 50552-10-8) is a cyclic monoterpene alcohol (C8H14O)[1] found as a minor constituent in complex essential oil matrices, such as those derived from Pinus sylvestris[2] and various citrus species. In drug development and fragrance formulation, monoterpene alcohols are highly valued for their bioactive (antimicrobial, antinociceptive) and sensory properties.

However, isolating this specific compound presents a significant thermodynamic and chromatographic challenge. Traditional extraction methods, such as hydrodistillation or steam distillation, operate at elevated temperatures (100–120 °C). These conditions frequently induce the thermal degradation, oxidation, or acid-catalyzed rearrangement of sensitive monoterpene alcohols[3]. Furthermore, essential oils are overwhelmingly dominated by monoterpene hydrocarbons (e.g., limonene, α -pinene), which complicate downstream purification.

The Causality of the Chosen Workflow: To circumvent thermal degradation and achieve >98% purity, this protocol utilizes a tandem approach: Supercritical Fluid Extraction with Fractionation (SFE-SFF) followed by High-Speed Counter-Current Chromatography (HSCCC) [4][5].

  • SFE-SFF acts as a primary enrichment step. By manipulating the density of supercritical CO₂, we can selectively precipitate oxygenated monoterpenes (alcohols) while leaving lighter hydrocarbons in the gaseous phase[6].

  • HSCCC is deployed for final purification. Because it is a support-free liquid-liquid partition technique, it eliminates the irreversible adsorption and peak tailing typically caused by solid stationary phases (like silica) when handling volatile terpenes[5].

Workflow Visualization

Workflow Biomass Essential Oil Biomass (e.g., Pinus sylvestris) SFE SFE Extraction (25 MPa, 50°C) Biomass->SFE SC-CO2 Flow SFF SFF Precipitation (8 MPa, 40°C) SFE->SFF Dense Extract GasPhase Hydrocarbons (Gas Phase Vent) SFF->GasPhase Density Drop LiqPhase Oxygenated Terpenes (Liquid Phase Collect) SFF->LiqPhase Selective Precipitate HSCCC HSCCC Partitioning (Head-to-Tail Mode) LiqPhase->HSCCC Biphasic Injection Target 1-Methyl-3-Cyclohexene -1-Methanol (>98%) HSCCC->Target K-value Elution

Caption: SFE and HSCCC workflow for 1-Methyl-3-Cyclohexene-1-Methanol isolation.

Step-by-Step Experimental Protocols

Phase 1: Supercritical CO₂ Extraction (SFE) and Fractionation

Objective: Extract the total volatile profile without thermal damage, then selectively fractionate the monoterpene alcohols.

  • Biomass Preparation: Load 500 g of cryo-milled, moisture-controlled plant biomass into the SFE extraction vessel.

  • Primary Extraction: Pressurize the system with CO₂ to 25 MPa and heat to 50 °C . At these parameters, CO₂ achieves a dense, liquid-like solvating power capable of dissolving the full spectrum of essential oil components[3]. Maintain a CO₂ flow rate of 8 L/h for 180 minutes.

  • Supercritical Fractionation (SFF): Route the supercritical effluent directly into the first separator vessel. Drop the pressure to 8 MPa and adjust the temperature to 40 °C .

    • Mechanistic Note: This specific pressure reduction decreases the CO₂ density. The heavier, polar oxygenated monoterpenes (including 1-Methyl-3-Cyclohexene-1-Methanol) lose solubility and precipitate into the liquid phase. Conversely, the lighter, non-polar monoterpene hydrocarbons (e.g., limonene) remain solubilized in the gaseous CO₂ and are vented to a secondary separator[6].

  • Collection: Harvest the enriched liquid phase from the first separator.

Phase 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

Objective: Isolate 1-Methyl-3-Cyclohexene-1-Methanol based on its specific partition coefficient ( K ).

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (5:2:5:5, v/v) . Equilibrate the mixture in a separatory funnel at room temperature. Separate the upper (stationary) and lower (mobile) phases, and degas both via ultrasonication for 30 minutes[5].

  • Column Equilibration: Fill the HSCCC multilayer coiled column completely with the upper stationary phase.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 800 rpm. Pump the lower mobile phase into the column in a head-to-tail mode at a flow rate of 2.0 mL/min. Wait until the mobile phase emerges from the tail outlet, indicating that hydrodynamic equilibrium (stationary phase retention) is established.

  • Sample Injection: Dissolve 200 mg of the SFF-enriched oxygenated fraction in 5 mL of a 1:1 mixture of the upper and lower phases. Inject the sample into the system.

  • Fraction Collection: Monitor the effluent continuously using an Evaporative Light Scattering Detector (ELSD) or UV detector at 210 nm. Collect fractions every 2 minutes.

Phase 3: Self-Validating Quality Control (GC-FID/MS)

Objective: Ensure the protocol is a self-validating system by quantifying absolute purity and confirming structural integrity.

  • Internal Standardization: Spike 10 µL of the collected HSCCC fraction with 1 µL of nonane (internal standard) to prevent reliance on relative peak area, which can mask co-eluting impurities.

  • Chromatographic Analysis: Inject the sample into a GC-FID/MS equipped with a DB-5MS capillary column. Program the oven from 60 °C to 240 °C at a ramp rate of 4 °C/min.

  • Validation: Confirm the identity of 1-Methyl-3-Cyclohexene-1-Methanol (CAS 50552-10-8)[7] by matching its mass fragmentation pattern ( m/z ) against the NIST library and calculating its retention index (RI) against a homologous series of n-alkanes (C8-C20).

Quantitative Data Summaries

Table 1: Comparison of Extraction Methodologies for Monoterpene Alcohols

ParameterConventional HydrodistillationSFE (Bulk Extraction)SFE + SFF (Tandem Fractionation)
Operating Temperature 100–120 °C50 °C50 °C 40 °C
Thermal Degradation Risk High (Hydrolysis/Oxidation)NegligibleNegligible
Monoterpene Alcohol Yield ~0.4% (w/w)~1.1% (w/w)~0.9% (w/w)
Hydrocarbon Contamination >70% (e.g., Limonene)>70%<15% (Enriched)

Table 2: HSCCC Solvent System Optimization for 1-Methyl-3-Cyclohexene-1-Methanol

Solvent System (v/v) K -value (Target)Separation Factor ( α )Stationary Phase Retention (%)
n-Hexane/MeOH/H₂O (5:4:1)0.321.1545.2%
n-Hexane/EtOAc/MeOH/H₂O (5:2:5:5) 1.08 2.40 68.5%
Pet Ether/EtOH/H₂O (4:1:5)2.851.0538.0%

Note: An ideal K -value for HSCCC falls between 0.5 and 2.0. The 5:2:5:5 system provides optimal partitioning and excellent stationary phase retention.

References

  • 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem Source: nih.gov URL:[Link]

  • Scots Pine Essential Oil Wholesale and Bulk Source: thracianoils.com URL:[Link]

  • Preparative isolation and characterization of monoterpene isomers present in the citral-rich essential oil of Pectis brevipedunculata Source: tandfonline.com URL:[Link]

  • Separation of Volatile Metabolites from the Leaf-Derived Essential Oil of Piper mollicomum Kunth (Piperaceae) by High-Speed Countercurrent Chromatography Source: mdpi.com URL:[Link]

  • Separation of α-Terpineol and Limonene from an Orange Essential Oil Mixture Using Supercritical CO2 Pressure Reduction Source: nih.gov URL:[Link]

  • Supercritical CO2 Extraction of Phoenix Dancong Tea Oil: Process Optimization and Fragrance Retention on Textiles Source: mdpi.com URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation of 1-Methyl-3-Cyclohexene-1-Methanol

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-Methyl-3-Cyclohexene-1-Methanol to produce 1-Methylcyclohexane-1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-Methyl-3-Cyclohexene-1-Methanol to produce 1-Methylcyclohexane-1-methanol. The guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic underpinnings of the reaction, offers a rationale for catalyst and condition selection, and presents detailed, validated protocols for both direct and transfer hydrogenation methods. The content is structured to provide not only procedural steps but also the scientific reasoning behind them, ensuring robust and reproducible outcomes.

Introduction and Scientific Rationale

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, enabling the reduction of unsaturated functional groups with high efficiency and selectivity.[1] The reaction involves the addition of hydrogen (H₂) across a double or triple bond, typically facilitated by a metal catalyst.[1] The substrate of interest, 1-Methyl-3-Cyclohexene-1-Methanol, is a tertiary allylic alcohol containing a trisubstituted carbon-carbon double bond within a cyclohexene ring.

The primary objective is the chemoselective reduction of the C=C bond while preserving the tertiary alcohol functionality. This transformation is crucial as the resulting saturated alcohol, 1-Methylcyclohexane-1-methanol, is a valuable building block in the synthesis of pharmaceuticals and specialty chemicals. Understanding the interplay between the substrate's stereochemistry, the catalyst surface, and reaction parameters is paramount to achieving high yield and the desired stereochemical outcome.

The Mechanism: A Surface-Catalyzed Reaction

The catalytic hydrogenation of alkenes is a heterogeneous process that occurs on the surface of a solid metal catalyst, such as palladium or platinum.[2][3] While the exact mechanism is complex and not fully elucidated, a widely accepted model involves several key steps.

  • Adsorption of Reactants : Both molecular hydrogen (H₂) and the alkene are adsorbed onto the active sites of the metal catalyst surface. The catalyst weakens the H-H bond, forming metal-hydride species.[1][4] The alkene coordinates to the metal surface via its π-orbitals.[2]

  • Stepwise Hydrogen Transfer : Two hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond.[1]

  • Product Desorption : The resulting saturated alkane is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for another catalytic cycle.[1][2]

A critical feature of this mechanism is its stereochemistry. The addition of both hydrogen atoms typically occurs on the same face of the double bond, a process known as syn-addition.[1][2] The alkene molecule generally adsorbs onto the catalyst via its less sterically hindered face, which dictates the stereochemistry of the final product.[2][4] For 1-Methyl-3-Cyclohexene-1-Methanol, the approach to the catalyst will be influenced by the pseudo-axial and pseudo-equatorial positioning of the substituents on the flexible cyclohexene ring.

Strategic Selection of Catalysts and Conditions

The choice of catalyst and reaction conditions is critical for achieving efficient and selective hydrogenation.[5]

Catalyst Systems: Heterogeneous vs. Homogeneous
  • Heterogeneous Catalysts : These are solid catalysts that are insoluble in the reaction medium.[6] They are highly favored in industrial and laboratory settings due to their ease of separation from the reaction mixture (typically by simple filtration) and their potential for recycling.[7] Common examples include:

    • Palladium on Carbon (Pd/C) : A versatile and widely used catalyst for the hydrogenation of alkenes.[4]

    • Platinum(IV) Oxide (PtO₂, Adams' Catalyst) : A highly active catalyst precursor that is reduced in situ to finely divided platinum metal.[2][3]

    • Raney Nickel (Ra-Ni) : A cost-effective alternative, though it often requires higher temperatures and pressures.[3][6]

  • Homogeneous Catalysts : These catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions.[6][7] A classic example is Wilkinson's catalyst (RhCl(PPh₃)₃). However, their separation from the product can be complex and costly, making heterogeneous systems more practical for this application.[7]

Hydrogen Sources: Direct vs. Transfer Hydrogenation
  • Direct Hydrogenation : This method uses molecular hydrogen (H₂) gas, typically supplied from a high-pressure cylinder or a balloon. It is highly efficient but requires specialized equipment (e.g., a Parr shaker or H-Cube reactor) and stringent safety precautions.[8]

  • Catalytic Transfer Hydrogenation (CTH) : CTH offers a safer and more convenient alternative by using a stable organic molecule as a hydrogen donor in the presence of a catalyst.[9][10] Common hydrogen donors include isopropanol, formic acid, and ammonium formate.[9][10] This method avoids the need for handling high-pressure hydrogen gas.

Reaction Parameters
  • Solvent : Protic solvents like ethanol, methanol, or ethyl acetate are standard choices as they effectively dissolve the substrate and do not interfere with the reaction.[3]

  • Temperature & Pressure : Most alkene hydrogenations proceed efficiently at room temperature and atmospheric pressure (or balloon pressure) of H₂.[8] If the reaction is sluggish, gentle heating or increased pressure can accelerate the rate.

  • Catalyst Loading : Typically, a catalyst loading of 1-10 mol% relative to the substrate is sufficient. For less reactive substrates or in cases of suspected catalyst poisoning, a higher loading may be necessary.[8]

Data Summary: Typical Reaction Conditions

The following table summarizes common catalytic systems for the hydrogenation of cyclohexene derivatives.

CatalystHydrogen SourceTypical SolventTemperature (°C)PressureKey Advantages & Considerations
10% Pd/C H₂ GasEthanol, Ethyl Acetate25 - 501 - 4 barHighly active, cost-effective, easy work-up.[8]
PtO₂ H₂ GasEthanol, Acetic Acid251 - 4 barVery high activity, effective for sterically hindered alkenes.[2][3]
10% Pd/C Ammonium FormateMethanolRefluxAtmosphericSafer (no H₂ gas), simple setup, effective for many reductions.[8]
Raney Ni H₂ GasEthanol50 - 100> 5 barLower cost, requires more forcing conditions.[6]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Hydrogen gas is highly flammable. Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen; do not allow the filtered catalyst to dry in the air. Quench the catalyst by suspending it in water.

Protocol 1: Direct Hydrogenation with Palladium on Carbon (Pd/C) and H₂ Gas

This protocol describes the standard procedure for hydrogenating the substrate under a hydrogen balloon atmosphere.

dot

Caption: Workflow for Direct Catalytic Hydrogenation.

Materials & Equipment:

  • 1-Methyl-3-Cyclohexene-1-Methanol (1.0 eq)

  • 10% Palladium on Carbon (5 mol%)

  • Ethanol (anhydrous)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon assembly (3-way stopcock, vacuum/inert gas line, H₂ balloon)

  • Celite® pad for filtration

  • Standard glassware for work-up

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 1-Methyl-3-Cyclohexene-1-Methanol.

  • Solvent and Catalyst Addition: Dissolve the substrate in a suitable volume of ethanol (e.g., to make a 0.1 M solution). Carefully add 10% Pd/C to the solution under a stream of nitrogen or argon.[8]

  • Hydrogenation: Seal the flask with a septum. Connect it to a vacuum/inert gas manifold via a needle. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle two more times.[8]

  • Reaction: Leave the flask connected to a balloon filled with hydrogen and stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots, filtering them through a pipette with a cotton plug, and analyzing by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Methylcyclohexane-1-methanol. The product can be purified further by column chromatography or distillation if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol provides a convenient alternative that avoids the use of flammable hydrogen gas.

Materials & Equipment:

  • 1-Methyl-3-Cyclohexene-1-Methanol (1.0 eq)

  • 10% Palladium on Carbon (10 mol%)

  • Ammonium Formate (HCOONH₄, 3-5 eq)

  • Methanol

  • Round-bottom flask with a stir bar and reflux condenser

  • Heating mantle

  • Celite® pad for filtration

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 1-Methyl-3-Cyclohexene-1-Methanol in methanol.

  • Reagent Addition: Add ammonium formate followed by 10% Pd/C to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux. The decomposition of ammonium formate to H₂, CO₂, and NH₃ will occur in situ.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium salts. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Stereochemical Considerations and Expected Outcome

The hydrogenation of 1-Methyl-3-Cyclohexene-1-Methanol is expected to proceed via syn-addition of hydrogen. The substrate will approach the catalyst surface from the face that minimizes steric interactions with the C1 substituents (the methyl and hydroxymethyl groups). This will preferentially lead to the formation of one major diastereomer.

dot

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Method

Unveiling the Bioactive Potential: In Vitro Biological Activity Assays for 1-Methyl-3-Cyclohexene-1-Methanol

Introduction: Exploring the Therapeutic Promise of a Novel Monoterpene Alcohol 1-Methyl-3-Cyclohexene-1-Methanol is a monoterpene alcohol, a class of naturally-inspired compounds that have garnered significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Exploring the Therapeutic Promise of a Novel Monoterpene Alcohol

1-Methyl-3-Cyclohexene-1-Methanol is a monoterpene alcohol, a class of naturally-inspired compounds that have garnered significant interest in pharmaceutical research. Structurally, it features a cyclohexene ring, a methyl group, and a hydroxymethyl group, suggesting potential for diverse biological interactions. The broader family of monoterpenes and their alcohol derivatives are well-documented for a range of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[1][2][3][4][5][6] Given the structural novelty of 1-Methyl-3-Cyclohexene-1-Methanol, a systematic in vitro evaluation is paramount to elucidating its therapeutic potential.

This comprehensive guide provides detailed application notes and robust protocols for a panel of in vitro assays designed to probe the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties of 1-Methyl-3-Cyclohexene-1-Methanol. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of high-quality data for researchers, scientists, and professionals in drug development.

I. Preliminary Considerations: Compound Handling and Solubilization

Prior to initiating any biological assay, proper handling and solubilization of 1-Methyl-3-Cyclohexene-1-Methanol are critical for accurate and reproducible results.

  • Solubility Testing : It is recommended to perform preliminary solubility tests in various biocompatible solvents. Due to its chemical structure, 1-Methyl-3-Cyclohexene-1-Methanol is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions : Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment.

II. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay is foundational in determining the concentration range of 1-Methyl-3-Cyclohexene-1-Methanol for subsequent, more specific biological assays.

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition Cell_Seeding Seed cells in 96-well plate Add_Compound Add compound to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of 1-Methyl-3-Cyclohexene-1-Methanol Compound_Prep->Add_Compound Incubation Incubate for 24-72 hours Add_Compound->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding : Seed a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) or a normal cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment : Prepare serial dilutions of 1-Methyl-3-Cyclohexene-1-Methanol in complete culture medium. After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization : Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
5062.1 ± 4.9
10045.3 ± 3.8
20021.5 ± 2.5

III. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in numerous diseases, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. Nitric oxide (NO) is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[10] The Griess assay provides a simple and sensitive method to measure nitrite (a stable product of NO), thereby quantifying NO production.[11][12][13]

Principle

The Griess assay is a colorimetric method that detects the presence of nitrite. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a stable, colored azo compound. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.

Experimental Workflow: Nitric Oxide Inhibition Assay

NO_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_assay Griess Assay cluster_readout Data Acquisition Seed_Cells Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with 1-Methyl-3-Cyclohexene-1-Methanol Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect cell supernatant Incubate_24h->Collect_Supernatant Add_Griess Add Griess reagent Collect_Supernatant->Add_Griess Read_Absorbance Read absorbance at 540 nm Add_Griess->Read_Absorbance

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding : Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Compound Treatment : Pre-treat the cells with various non-toxic concentrations of 1-Methyl-3-Cyclohexene-1-Methanol (determined from the MTT assay) for 1 hour.

  • LPS Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor like L-NAME and LPS).

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction :

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition using the following formula: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

Data Presentation: Hypothetical Nitric Oxide Inhibition Data
TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% NO Inhibition
Control (no LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.10
Compound + LPS1028.5 ± 1.920.4
Compound + LPS5015.1 ± 1.557.8
Compound + LPS1008.9 ± 1.175.1
L-NAME + LPS1005.4 ± 0.884.9

IV. Antimicrobial Activity: Broth Microdilution Assay

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16][17][18]

Principle

A standardized suspension of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed.

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition Prepare_Compound Prepare serial dilutions of 1-Methyl-3-Cyclohexene-1-Methanol Dispense_Compound Dispense compound dilutions into 96-well plate Prepare_Compound->Dispense_Compound Prepare_Inoculum Prepare standardized bacterial inoculum Add_Inoculum Add bacterial inoculum Prepare_Inoculum->Add_Inoculum Dispense_Compound->Add_Inoculum Incubate_Plate Incubate plate at 37°C for 18-24 hours Add_Inoculum->Incubate_Plate Determine_MIC Determine MIC by visual inspection Incubate_Plate->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Assay
  • Bacterial Strain and Culture Conditions : Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Culture the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C.

  • Preparation of Bacterial Inoculum : Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions : In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-Methyl-3-Cyclohexene-1-Methanol in MHB. The final volume in each well should be 50 µL.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Data
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus1-Methyl-3-Cyclohexene-1-Methanol128
Ampicillin (Control)0.5
Escherichia coli1-Methyl-3-Cyclohexene-1-Methanol256
Ampicillin (Control)4

V. Antioxidant Activity: DPPH Radical Scavenging Assay

Antioxidants are compounds that can prevent or delay cellular damage caused by reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.[19][20][21][22][23]

Principle

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Data Acquisition Prepare_Compound Prepare serial dilutions of 1-Methyl-3-Cyclohexene-1-Methanol Mix_Reagents Mix compound dilutions with DPPH solution Prepare_Compound->Mix_Reagents Prepare_DPPH Prepare DPPH solution Prepare_DPPH->Mix_Reagents Incubate_Dark Incubate in the dark for 30 minutes Mix_Reagents->Incubate_Dark Read_Absorbance Read absorbance at 517 nm Incubate_Dark->Read_Absorbance

Sources

Application

Protocols for functionalizing the hydroxyl group of 1-Methyl-3-Cyclohexene-1-Methanol

Application Note: Strategic Functionalization of the Neopentyl-Type Hydroxyl Group in 1-Methyl-3-Cyclohexene-1-Methanol Introduction & Structural Context 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Functionalization of the Neopentyl-Type Hydroxyl Group in 1-Methyl-3-Cyclohexene-1-Methanol

Introduction & Structural Context

1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is a versatile cyclic building block utilized in advanced organic synthesis and materials science [1]. However, functionalizing its primary hydroxyl group presents a unique mechanistic challenge. The hydroxymethyl moiety (-CH₂OH) is directly attached to the C1 position of the cyclohexene ring, which also bears a methyl group. This makes C1 a quaternary carbon, creating a neopentyl-like steric shield around the primary alcohol.

Standard functionalization protocols (e.g., Fischer esterification or simple base-mediated etherification) often suffer from sluggish kinetics, poor yields, or unwanted side reactions due to this steric hindrance. As a Senior Application Scientist, the key to successfully derivatizing this molecule lies in selecting reagents that either bypass the steric bulk via highly reactive intermediates or utilize transition states that can accommodate the neopentyl geometry.

Causality in Experimental Design (Mechanistic Rationale)

To achieve high-yielding functionalization, the following strategic principles must be applied:

  • Acyl Transfer Catalysis (Esterification): Direct reaction with an activated carboxylic acid (like an O-acylisourea) is sterically forbidden. We employ a Steglich Esterification utilizing 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, rapidly attacking the bulky intermediate to form a solvent-exposed, highly electrophilic N-acylpyridinium ion. This intermediate easily intercepts the hindered neopentyl alcohol [2].

  • Hypervalent Iodine Oxidation (Aldehyde Formation): Harsh oxidants (like Jones reagent) risk over-oxidation to the carboxylic acid or acid-catalyzed isomerization of the C3-C4 double bond. Dess-Martin Periodinane (DMP) is the optimal choice. The hypervalent iodine(V) center undergoes facile ligand exchange with the hindered alcohol, and the subsequent intramolecular proton abstraction proceeds smoothly under neutral conditions [3].

  • Sulfonylation Limitations: While converting the hydroxyl group to a mesylate (OMs) or tosylate (OTs) is straightforward using pyridine/DMAP, researchers must note that subsequent Sₙ2 displacement at this neopentyl center is virtually impossible due to severe transition-state steric clash. Sulfonylation should only be used if the downstream step is an elimination, radical deoxygenation, or rearrangement.

Quantitative Data Summary

The table below summarizes the expected reaction metrics when adapting standard primary alcohol protocols to the sterically hindered 1-Methyl-3-Cyclohexene-1-Methanol.

Reaction ParameterSteglich EsterificationDMP OxidationSulfonylation (Mesylation)
Target Derivative O-Acyl EsterAldehydeMesylate
Catalyst/Activator DCC (1.1 eq), DMAP (0.2 eq)NaHCO₃ (Buffer)Pyridine (2.0 eq), DMAP (0.1 eq)
Solvent System Anhydrous CH₂Cl₂Anhydrous CH₂Cl₂Anhydrous CH₂Cl₂
Temperature Profile 0 °C → RTRoom Temperature0 °C → RT
Reaction Time 12 - 16 hours2 - 4 hours6 - 8 hours
Typical Yield 80 - 85%85 - 90%75 - 80%

Visual Workflow: Functionalization Pathways

G SM 1-Methyl-3-Cyclohexene-1-Methanol (Neopentyl-type Alcohol) Ester O-Acyl Ester (Steglich Esterification) SM->Ester R-COOH, DCC, DMAP Acyl Transfer Aldehyde Aldehyde Derivative (Dess-Martin Oxidation) SM->Aldehyde DMP, CH2Cl2 Mild Oxidation Sulfonate Mesylate/Tosylate (Sulfonylation) SM->Sulfonate MsCl, Pyridine, DMAP Activation

Fig 1: Functionalization pathways for the sterically hindered neopentyl-type alcohol.

Validated Step-by-Step Protocols

Protocol A: DMAP-Catalyzed Steglich Esterification

This protocol utilizes a self-validating precipitation step to confirm the activation of the carboxylic acid.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the target carboxylic acid (1.1 equiv), 1-Methyl-3-Cyclohexene-1-Methanol (1.0 equiv), and DMAP (0.2 equiv) in anhydrous CH₂Cl₂ (0.2 M relative to the alcohol).

  • Cooling & Activation: Cool the mixture to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) as a solution in CH₂Cl₂ dropwise over 10 minutes.

  • Self-Validation: Within 15-30 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. Causality: The formation of DCU visually confirms that the O-acylisourea intermediate has formed and is reacting with the DMAP/alcohol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (KMnO₄ stain).

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Mild Oxidation to Aldehyde via Dess-Martin Periodinane

This protocol employs a buffered, bi-phasic quench to safely neutralize hypervalent iodine byproducts.

  • Preparation: Dissolve 1-Methyl-3-Cyclohexene-1-Methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add solid NaHCO₃ (3.0 equiv) to the solution. Causality: NaHCO₃ acts as an acid scavenger to prevent the acetic acid byproduct of the DMP reaction from isomerizing the C3-C4 double bond.

  • Oxidation: Add Dess-Martin Periodinane (1.5 equiv) in one portion at room temperature. The solution will turn slightly cloudy.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC; the product aldehyde will appear as a higher-Rf spot that stains intensely with KMnO₄ or 2,4-DNP.

  • Self-Validating Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL per mmol of substrate). Stir for 30 minutes. Causality: The cloudy organic layer will become completely clear as the Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts into water-soluble species.

  • Isolation: Separate the layers, extract the aqueous layer twice with CH₂Cl₂, wash the combined organics with brine, dry over MgSO₄, and concentrate. The resulting aldehyde is typically >90% pure and should be used immediately or stored at -20 °C to prevent polymerization.

Protocol C: Sulfonylation (Mesylation)
  • Preparation: Dissolve 1-Methyl-3-Cyclohexene-1-Methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add anhydrous pyridine (2.0 equiv) and DMAP (0.1 equiv).

  • Reaction: Cool the mixture to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Causality: Dropwise addition controls the exothermic formation of the sulfene intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 6–8 hours.

  • Workup: Dilute with CH₂Cl₂ and wash thoroughly with cold 1M HCl (3x) to remove all traces of pyridine and DMAP. Wash with brine, dry over Na₂SO₄, and concentrate. The neopentyl mesylate is generally stable for long-term storage at 4 °C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol. Retrieved from[Link]

  • De Munari, S., et al. (2003). Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX) and Dess−Martin Periodinane. The Journal of Organic Chemistry, 68(26), 10158-10166. Retrieved from[Link]

Method

1-Methyl-3-Cyclohexene-1-Methanol as a chiral building block in asymmetric synthesis

Application Note: 1-Methyl-3-Cyclohexene-1-Methanol as a Chiral Building Block in Asymmetric Synthesis Executive Summary & Chemical Significance 1-Methyl-3-cyclohexene-1-methanol (CAS 50552-10-8) is a highly versatile ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Methyl-3-Cyclohexene-1-Methanol as a Chiral Building Block in Asymmetric Synthesis

Executive Summary & Chemical Significance

1-Methyl-3-cyclohexene-1-methanol (CAS 50552-10-8) is a highly versatile chiral building block characterized by a quaternary stereocenter at the C1 position. The orthogonal reactivity of its primary hydroxyl group and its endocyclic alkene makes it a privileged scaffold for the divergent synthesis of complex terpenoids, alkaloids, and advanced pharmaceutical intermediates. Because quaternary stereocenters are notoriously difficult to construct with high fidelity, the enantioselective synthesis of this molecule relies on a carefully controlled asymmetric Diels-Alder cycloaddition followed by an immediate, chemoselective reduction. This application note details the mechanistic rationale, validated protocols, and downstream utility of this essential synthon.

Mechanistic Causality in Enantioselective Assembly

The synthesis of the enantiopure building block begins with the cycloaddition of 1,3-butadiene and methacrolein.

  • Conformational Control of the Dienophile: Methacrolein is a highly effective dienophile for generating the quaternary center. However, its conformational flexibility can compromise enantioselectivity. Theoretical calculations demonstrate that while methacrolein reacts preferentially through the s-cis conformation in non-catalyzed gas-phase conditions, the introduction of a chiral Lewis acid catalyst forces the dienophile into a rigid s-trans conformation within the catalytic pocket[1].

  • Facial Shielding: Chiral Lewis acids, such as chiral acyloxyboranes (CAB) or oxazaborolidines, coordinate to the aldehyde carbonyl. This coordination not only lowers the LUMO energy of methacrolein but also sterically shields one face of the dienophile. The major cycloadduct arises via an endo transition state where the larger α -methyl group is oriented into the open pocket of the chiral ligand, dictating the facial approach of the diene and ensuring high enantiomeric excess (ee)[2][3].

  • Preservation of the Stereocenter: The immediate product, 1-methyl-3-cyclohexene-1-carboxaldehyde, contains an α -chiral quaternary center that is susceptible to epimerization under basic or highly acidic conditions. To lock in the stereochemistry, a rapid chemoselective reduction to 1-methyl-3-cyclohexene-1-methanol is performed[4].

Workflow and Downstream Divergent Functionalization

Once isolated, 1-methyl-3-cyclohexene-1-methanol serves as a robust platform for further asymmetric functionalization. The primary alcohol can be used to direct subsequent reactions to a specific face of the cyclohexene ring. For instance, it is highly valued as a precursor for synthesizing specialized alicyclic epoxy compounds, which are utilized as reactive diluents and stabilizers due to their low volatility and high reactivity[5].

SynthesisWorkflow A 1,3-Butadiene + Methacrolein B Asymmetric Diels-Alder (Chiral Lewis Acid) A->B C (S)-1-Methyl-3-cyclohexene -1-carboxaldehyde B->C Enantioselective Cycloaddition D Chemoselective Reduction (NaBH4, MeOH, 0°C) C->D E (S)-1-Methyl-3-cyclohexene -1-methanol D->E Prevents Racemization F Substrate-Directed Epoxidation E->F G Hydroboration / Oxidation E->G H Complex Chiral Terpenoid Scaffolds F->H G->H

Enantioselective synthesis and downstream divergent functionalization of the chiral building block.

Quantitative Data: Catalyst Efficacy

The choice of chiral Lewis acid directly impacts the yield and stereochemical outcome. Table 1 summarizes the performance of benchmark catalytic systems in the formation of the aldehyde precursor.

Table 1: Comparison of Chiral Lewis Acids in the Asymmetric Diels-Alder Reaction of Methacrolein

Catalytic SystemTemp (°C)Yield (%)Endo:Exo RatioEnantiomeric Excess (ee %)
Chiral Acyloxyborane (CAB)-788589:1196
Chiral Oxazaborolidine (Valine-derived)-789497:386
Cu(II)-Bis(oxazoline)-209292:894

(Data synthesized from established cycloaddition benchmarks[2][3])

Validated Experimental Protocols

Protocol A: Catalytic Asymmetric Diels-Alder Synthesis of (S)-1-Methyl-3-cyclohexene-1-carboxaldehyde Objective: Establish the quaternary stereocenter via kinetic control.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve the chiral acyloxyborane (CAB) catalyst (10 mol%) in anhydrous CH₂Cl₂ (0.1 M).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled methacrolein (1.0 equiv) dropwise. Causality: Pre-coordination of the dienophile at cryogenic temperatures minimizes background (uncatalyzed) racemic cycloaddition[3].

  • Cycloaddition: Condense 1,3-butadiene (1.5 equiv) into the reaction mixture. Stir at -78 °C for 24 hours.

  • Validation Check: Withdraw a 10 µL aliquot, quench with cold MeOH, and analyze via chiral HPLC (Whelk-O 1 column) to confirm ee > 90% before proceeding[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ at -78 °C, allow to warm to room temperature, and extract with Et₂O. Concentrate under reduced pressure (keep water bath < 25 °C to prevent volatility losses).

Protocol B: Chemoselective Reduction to (S)-1-Methyl-3-cyclohexene-1-methanol Objective: Reduce the aldehyde to the primary alcohol without epimerizing the C1 quaternary center.

  • Preparation: Dissolve the crude (S)-1-methyl-3-cyclohexene-1-carboxaldehyde in anhydrous methanol (0.2 M).

  • Temperature Control: Cool the flask to exactly 0 °C in an ice-water bath. Causality: Strict thermal control is critical. Elevated temperatures during reduction can trigger retro-aldol pathways or epimerization at the newly formed quaternary stereocenter[4].

  • Reduction: Add NaBH₄ (1.2 equiv) portionwise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Quench & Isolation: Stir for 30 minutes at 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure chiral building block.

Protocol C: Substrate-Directed Diastereoselective Epoxidation Objective: Utilize the primary alcohol to direct the epoxidation of the C3-C4 alkene[5].

  • Reaction Setup: Dissolve (S)-1-methyl-3-cyclohexene-1-methanol in anhydrous CH₂Cl₂. Add catalytic VO(acac)₂ (5 mol%).

  • Oxidation: Cool to 0 °C and add tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 1.2 equiv) dropwise. Causality: The vanadium catalyst coordinates to the primary hydroxyl group, delivering the active oxygen strictly to the syn-face of the alkene, resulting in a highly diastereoselective transformation.

  • Workup: Stir for 2 hours, quench with aqueous sodium sulfite to destroy excess peroxide, and extract with CH₂Cl₂.

References

  • [2] Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society.[Link]

  • [4] The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC.[Link]

  • [3] Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO.[Link]

  • [1] Conformational Preferences of Methacrolein in Diels−Alder and 1,3-Dipolar Cycloaddition Reactions. The Journal of Organic Chemistry.[Link]

  • [5] Alicyclic epoxy compound and method for producing same. European Patent Office (EP2891652A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yields for 1-Methyl-3-Cyclohexene-1-Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when synthesizing 1-methyl-3-cyclohexene-1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when synthesizing 1-methyl-3-cyclohexene-1-methanol (CAS 50552-10-8) 1[1].

While the theoretical framework of this synthesis is straightforward, the physical properties of the reagents and the chemoselectivity required during workup often lead to poor mass recovery and low yields. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the two critical phases of this workflow: the Diels-Alder cycloaddition and the subsequent chemoselective reduction.

Synthesis Diene 1,3-Butadiene DA Diels-Alder TiCl4, -20°C Diene->DA Dienophile Methacrolein Dienophile->DA Aldehyde 1-Methyl-3-cyclohexene- 1-carboxaldehyde DA->Aldehyde Phase 1 Red Reduction NaBH4, 0°C Aldehyde->Red Product 1-Methyl-3-cyclohexene- 1-methanol Red->Product Phase 2

Two-step synthesis pathway for 1-Methyl-3-Cyclohexene-1-Methanol.

Part 1: Troubleshooting the Diels-Alder Cycloaddition

The foundational step requires reacting 1,3-butadiene with methacrolein to form the intermediate 1-methyl-3-cyclohexene-1-carboxaldehyde (CAS 931-96-4) 2[2].

Q: My Diels-Alder step yields a gummy, intractable mixture instead of a clean aldehyde. How do I prevent this? A: You are observing thermal radical polymerization. Both 1,3-butadiene and methacrolein are highly prone to polymerizing at the elevated temperatures (>150°C) required for an unanalyzed thermal Diels-Alder reaction. The Causality: To bypass the thermal polymerization pathway, you must lower the activation energy of the cycloaddition. By introducing a Lewis acid catalyst like Titanium Tetrachloride (TiCl₄), the titanium coordinates to the carbonyl oxygen of methacrolein. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, allowing the reaction to proceed rapidly at -20°C, completely eliminating thermal polymerization.

Q: Handling 1,3-butadiene gas is causing inconsistent stoichiometry and poor conversion. What are the alternatives? A: 1,3-Butadiene is a gas at room temperature (bp -4.4°C). Bubbling it directly into a reaction flask results in massive evaporative loss. The Solution: Use a graduated cold trap. Condense the 1,3-butadiene gas at -78°C (dry ice/acetone bath) to measure an exact liquid volume, then transfer it via a pre-chilled cannula directly into your -20°C reaction mixture. This ensures precise stoichiometry (1.5 equivalents of diene) and maximizes conversion.

Part 2: Chemoselective Reduction & Workup

The second phase involves reducing the aldehyde intermediate to the final alcohol, 1-methyl-3-cyclohexene-1-methanol. Commercial standards emphasize the moderate volatility and solubility parameters of this compound , which dictate the workup strategy.

Q: How can I reliably track the conversion of the intermediate aldehyde to the final alcohol without running a full NMR? A: Implement a self-validating Thin Layer Chromatography (TLC) system using two distinct stains. The Causality: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain to track the starting material. The intermediate aldehyde will immediately form a bright orange spot upon heating. Once the reduction is complete, the 2,4-DNPH stain will be negative. You can then visualize the final alcohol product using a phosphomolybdic acid (PMA) stain. This creates a real-time feedback loop to confirm reaction completion before quenching.

Q: I am seeing poor mass recovery after the NaBH₄ reduction workup. Where is my product going? A: You are losing your product to the aqueous layer. 1-Methyl-3-cyclohexene-1-methanol has a relatively small hydrocarbon domain (8 carbons) and a polar hydroxyl group, giving it partial solubility in water. The Solution: Employ a "salting-out" strategy. Quench the reaction, remove the methanol solvent in vacuo, and then heavily saturate the remaining aqueous layer with solid NaCl (brine) before extraction. Extract with Ethyl Acetate (EtOAc) rather than hexanes. The high ionic strength of the aqueous layer forces the organic product into the EtOAc phase, drastically improving mass recovery.

Part 3: Quantitative Optimization Data

The table below summarizes the causal impact of protocol adjustments on the overall synthesis yield.

Optimization ParameterStandard ConditionOptimized ConditionYield ShiftMechanistic Causality
Diels-Alder Catalyst Thermal (>150°C)TiCl₄ (-20°C)45% → 85%Lowers dienophile LUMO; bypasses thermal radical polymerization.
Diene Delivery Direct gas bubblingCondensation at -78°C55% → 80%Prevents evaporative loss of volatile 1,3-butadiene (bp -4.4°C).
Reduction Reagent LiAlH₄ in THFNaBH₄ in MeOH75% → 95%Milder hydride transfer prevents over-reduction and side reactions.
Aqueous Workup Water quench / HexaneBrine / EtOAc extraction65% → 92%Salting-out effect prevents product partitioning into the aqueous layer.

Part 4: Validated Experimental Protocols

Phase 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add methacrolein (1.0 equiv, 50 mmol) and 100 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add TiCl₄ (0.2 equiv, 10 mmol) dropwise via syringe. The solution will turn a deep color indicating complexation.

  • Diene Transfer: Condense 1,3-butadiene gas (1.5 equiv, 75 mmol) into a graduated cold trap maintained at -78°C. Transfer the liquid butadiene via a pre-chilled cannula into the reaction mixture.

  • Reaction: Replace the -78°C bath with a -20°C bath (cryocooler or dry ice/ethylene glycol). Stir vigorously for 12 hours.

  • Workup: Quench the reaction at -20°C by slowly adding 50 mL of saturated aqueous NaHCO₃. Allow it to warm to room temperature. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the intermediate aldehyde.

Phase 2: Chemoselective Carbonyl Reduction
  • Preparation: Dissolve the crude 1-methyl-3-cyclohexene-1-carboxaldehyde in anhydrous methanol to create a 0.5 M solution. Cool the flask to 0°C in an ice-water bath.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (0.5 equiv - Note: each mole of NaBH₄ provides 4 equivalents of hydride) in small portions over 15 minutes to control hydrogen evolution and exothermic spikes.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 1 hour. Validate completion via the 2,4-DNPH TLC method described in the FAQs.

  • Quench & Concentration: Carefully quench with 1M HCl until gas evolution ceases (pH ~6). Critical Step: Concentrate the mixture on a rotary evaporator to remove the methanol before extraction.

  • Salting Out: Add 50 mL of water to the residue, then add solid NaCl until the aqueous layer is fully saturated.

  • Extraction: Extract the saturated aqueous phase with EtOAc (3 x 50 mL). Dry the combined organics over MgSO₄, filter, and concentrate. Purify via vacuum distillation to obtain pure 1-methyl-3-cyclohexene-1-methanol.

References

  • ChemicalBook.1-METHYL-3-CYCLOHEXENE-1-METHANOL | 50552-10-8.
  • Guidechem.1-Methyl-3-cyclohexene-1-carbaldehyde 931-96-4.
  • Sigma-Aldrich.1-METHYL-3-CYCLOHEXENE-1-METHANOL AldrichCPR.

Sources

Optimization

Technical Support Center: Optimizing 1-Methyl-3-Cyclohexene-1-Methanol Extraction

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals isolating 1-Methyl-3-Cyclohexene-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals isolating 1-Methyl-3-Cyclohexene-1-Methanol (1-MCM) .

Extracting alicyclic alcohols from complex reaction broths (such as post-Diels-Alder reductions) is rarely a simple "wash and evaporate" process. Because 1-MCM possesses a delicate balance of lipophilicity and hydrogen-bonding capacity, standard generic extractions often lead to poor yields, stubborn emulsions, or precursor contamination.

This guide abandons rigid textbook templates in favor of field-proven, self-validating systems. Every protocol detailed below includes mechanistic rationale and analytical checkpoints, ensuring you understand why a step works and how to prove it worked before proceeding.

Mechanistic Extraction Workflow

Workflow N1 Reaction Broth (1-MCM + Impurities) N2 Aqueous Quench (NH4Cl) N1->N2 Terminate N3 LLE Extraction (EtOAc / Brine) N2->N3 Add Solvent N4 Organic Phase (1-MCM) N3->N4 Phase Split N5 Aqueous Phase (Waste) N3->N5 Discard N6 Bisulfite Wash (Aldehyde Removal) N4->N6 Reactive Wash N7 Desiccation & Evaporation (Pure 1-MCM) N6->N7 Purify

Workflow for the optimized liquid-liquid extraction and purification of 1-MCM.

Scientist-to-Scientist FAQs & Troubleshooting

Q1: Why is my extraction yield of 1-MCM consistently below 60% when using diethyl ether? The Causality: The issue lies in the partition coefficient. According to , 1-MCM has a computed LogP of 1.7[1]. While it is lipophilic, the hydroxyl group allows for significant hydrogen bonding with the aqueous phase. Diethyl ether is a poor hydrogen-bond acceptor and fails to quantitatively partition the alcohol out of the water. The Fix: Switch your extraction solvent to Ethyl Acetate (EtOAc). EtOAc provides superior dipole interactions to solvate the hydroxyl group. Additionally, saturate the aqueous phase with NaCl. This "salting-out" effect increases the ionic strength of the water, drastically reducing the solubility of 1-MCM in the aqueous layer.

Q2: I am observing a persistent, thick emulsion during the liquid-liquid extraction (LLE). How can I break it without losing my product? The Causality: 1-MCM has a density of 0.922 g/cm³[2], which is frustratingly close to water. When combined with the molecule's amphiphilic nature (a non-polar cyclohexene ring and a polar methanol tail) and finely dispersed inorganic salts from the reaction quench, it acts as a weak surfactant, stabilizing emulsions. The Fix: Do not add more water. Instead, filter the entire biphasic emulsion directly through a pad of Celite under vacuum. This strips out the insoluble microscopic particulates stabilizing the emulsion interface. Once returned to the separatory funnel, the phases will separate cleanly in minutes.

Q3: My GC-MS analysis shows contamination with the precursor, 1-methyl-3-cyclohexene-1-carboxaldehyde. How do I remove it without column chromatography? The Causality: If your upstream synthesis involves the reduction of the aldehyde, unreacted precursor will readily co-extract into the organic phase due to nearly identical non-polar characteristics. Standard water washes cannot separate them[3]. The Fix: Implement a reactive extraction wash. Wash the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite undergoes a nucleophilic addition exclusively with the aldehyde carbonyl, forming a highly water-soluble α-hydroxy sulfonate salt that partitions instantly into the aqueous waste layer, leaving pure 1-MCM in the organic phase.

Solvent Optimization Matrix

Selecting the right solvent dictates the efficiency of your downstream purification. Below is a quantitative comparison of standard extraction solvents specifically evaluated for 1-MCM recovery.

SolventPolarity IndexBoiling Point (°C)Density (g/cm³)Est. Recovery (%)Mechanistic Rationale & Operational Notes
Ethyl Acetate 4.477.10.902>90% Strong H-bond acceptor; excellent for partitioning the hydroxyl group. Optimal choice.
Dichloromethane 3.139.61.33085-90% High density ensures it forms the bottom layer, simplifying sequential extractions.
Diethyl Ether 2.834.60.71360-70% Prone to emulsions; requires heavy aqueous salting out to force partitioning.
Hexane 0.168.70.659<40% Lacks dipole/H-bonding capability; insufficient for quantitative alcohol recovery.
Self-Validating Experimental Protocol: Optimized LLE for 1-MCM

This methodology is designed for a standard 50 mmol reaction scale but scales linearly. It utilizes a self-validating framework to ensure quality control at every critical junction.

Step 1: Reaction Quenching & Phase Preparation

  • Cool the reaction mixture containing crude 1-MCM to 0–5°C using an ice bath.

  • Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl dropwise to neutralize reactive intermediates.

  • Stir vigorously for 15 minutes, then add 20 g of solid NaCl directly to the mixture to saturate the aqueous phase (salting-out).

Step 2: Primary Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Add 50 mL of Ethyl Acetate (EtOAc). Stopper and invert gently, venting frequently to release pressure.

  • Allow the layers to separate.

    • Troubleshooting: If an emulsion persists for >5 minutes, warm the funnel slightly with your hands or filter the mixture through Celite.

  • Drain the lower aqueous layer. Extract the aqueous layer two more times with 30 mL portions of EtOAc. Combine all organic layers.

Validation Check 1: Spot the combined organic phase and the final aqueous waste on a TLC plate (Eluent: 80:20 Hexane:EtOAc). Stain with KMnO₄. The aqueous phase should show no yellow/white spots against the purple background, confirming complete extraction of the alkene-containing 1-MCM.

Step 3: Reactive Wash for Precursor Scavenging

  • To the combined organic phase, add 40 mL of freshly prepared saturated aqueous NaHSO₃.

  • Shake vigorously for 3 minutes. This extended time is required to drive the formation of the bisulfite adduct with any unreacted aldehyde.

  • Separate and discard the lower aqueous layer.

  • Wash the organic phase once with 30 mL of saturated NaHCO₃ to neutralize any residual acidity, followed by 30 mL of brine.

Validation Check 2: Spot the organic phase on a TLC plate with a UV lamp (254 nm). The absence of a dark UV-active spot confirms the complete removal of the conjugated aldehyde precursor. (Note: 1-MCM is not UV active and will only show up via KMnO₄ or PMA staining).

Step 4: Desiccation and Solvent Removal

  • Transfer the organic phase to an Erlenmeyer flask and add 5 g of anhydrous Na₂SO₄. Swirl until the drying agent flows freely like sand.

  • Filter off the drying agent and transfer the filtrate to a round-bottom flask.

  • Evaporate the EtOAc using a rotary evaporator (Bath temp: 40°C, Pressure: ~200 mbar).

  • Because 1-MCM has a high boiling point of 172.6°C[2], it will remain in the flask as a pale yellow to colorless viscous oil.

Validation Check 3: Perform a rapid FT-IR scan of the neat oil. A strong, broad peak around 3300 cm⁻¹ (O-H stretch) and the complete absence of a sharp peak at 1700 cm⁻¹ (C=O stretch) validates the chemical integrity and purity of the extracted 1-Methyl-3-Cyclohexene-1-Methanol.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol." PubChem.[Link]

  • Chemsrc. "3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8." Chemsrc Chemical Database.[Link]

  • European Patent Office. "EP2891652A1 - Alicyclic epoxy compound and method for producing same.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 1-Methyl-3-Cyclohexene-1-Methanol Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and purifying 1-methyl-3-cyclohexene-1-methanol (CAS 50552-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and purifying 1-methyl-3-cyclohexene-1-methanol (CAS 50552-10-8).

The typical synthetic route involves a Diels-Alder cycloaddition of a diene (e.g., butadiene) and methacrolein to form 1-methyl-3-cyclohexenecarboxaldehyde[1], followed by reduction to the target alcohol using reagents like LiAlH₄ or NaBH₄ . While the core reaction is robust, the purification of this cyclic terpene alcohol presents specific challenges, including severe emulsion formation and the chemoselective separation of the product from unreacted starting materials.

Below is our expert troubleshooting guide addressing the most critical bottlenecks in this workflow.

FAQ & Troubleshooting Guide

Q1: During the aqueous quench of the LiAlH₄ reduction step, I consistently get a thick, unfilterable gelatinous emulsion. How can I break this emulsion and isolate my product?

Causality & Expert Insight: The emulsion is caused by the formation of polymeric aluminum hydroxide [Al(OH)₃] complexes at neutral pH[2]. While water successfully releases your target alkoxide from the aluminum center, the resulting inorganic byproducts form a stubborn, cross-linked gel that traps the alcohol and prevents phase separation. To resolve this, you must either precipitate the aluminum salts into a filterable granular solid or chelate the aluminum to keep it entirely dissolved in the aqueous phase.

Self-Validating Protocol 1: The Fieser Workup This method systematically precipitates aluminum salts. Self-Validation: You will know the protocol is successful when the reaction transitions from a milky, unfilterable gel to a clear organic layer containing distinct, white, granular precipitates.

  • Dilute the crude reaction mixture with diethyl ether or THF and cool to 0 °C in an ice bath.

  • For every x grams of LiAlH₄ used in the reaction, slowly add x mL of deionized water dropwise with vigorous stirring[3].

  • Add x mL of 15% aqueous NaOH solution[3].

  • Add 3x mL of deionized water[3].

  • Warm the mixture to room temperature and stir vigorously for 15–30 minutes until the white precipitate becomes granular[3].

  • Add anhydrous MgSO₄ to absorb excess water, stir for 15 minutes, and filter the mixture through a pad of Celite[3]. Wash the filter cake thoroughly with ether.

Self-Validating Protocol 2: Rochelle Salt Chelation If the Fieser workup fails or is inappropriate for your scale, use Rochelle salt (potassium sodium tartrate). The tartrate acts as a strong bidentate chelating agent, wrapping around the aluminum center and breaking the polymeric network to yield two distinct liquid phases [2].

  • Cool the reaction to 0 °C.

  • Carefully quench the excess hydride with a non-protic solvent like ethyl acetate.

  • Add a saturated aqueous solution of Rochelle salt (approx. 10 mL per gram of LiAlH₄).

  • Stir vigorously for 1–2 hours. The emulsion will gradually break into a clear organic layer and a clear aqueous layer.

  • Separate the layers using a separatory funnel.

Q2: My GC-MS shows 5-10% unreacted 1-methyl-3-cyclohexenecarboxaldehyde in my extracted product. Distillation isn't separating them well. How can I remove this impurity?

Causality & Expert Insight: The target alcohol and the unreacted aldehyde have similar molecular weights and boiling points, making standard fractional distillation highly inefficient. However, they possess drastically different chemoselective reactivities. Aldehydes react rapidly with sodium bisulfite (NaHSO₃) to form charged, water-soluble α-hydroxy sulfonate adducts[4]. The sterically hindered primary alcohol of 1-methyl-3-cyclohexene-1-methanol does not react, allowing for a highly efficient liquid-liquid extraction .

Self-Validating Protocol: Bisulfite Extraction Self-Validation: Validate this step by running a TLC (Thin Layer Chromatography) of the organic layer post-extraction; the aldehyde spot (which typically has a higher R_f in Hexane/EtOAc) should be completely absent.

  • Dissolve the crude organic mixture in a water-miscible solvent such as methanol or dimethylformamide (DMF) to increase the contact area between the bisulfite ion and the aldehyde[5].

  • Add an equal volume of saturated aqueous sodium bisulfite[5].

  • Shake the mixture vigorously in a separatory funnel for 30 to 60 seconds[5]. (Caution: Vent frequently as SO₂ gas may be generated).

  • Add deionized water and a non-polar extraction solvent (e.g., 10% ethyl acetate in hexanes) to induce phase separation[5].

  • Separate the layers. The unreacted aldehyde is now trapped in the aqueous layer as a charged bisulfite adduct[4].

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde-free alcohol.

Q3: I am scaling up the purification. What is the best method to achieve >98% purity without sacrificing yield?

Causality & Expert Insight: While silica gel chromatography is effective for small-scale polishing (due to the strong hydrogen-bonding of the alcohol to the silica stationary phase compared to the dipole interaction of the aldehyde), it is solvent-intensive and scales poorly. For scale-up, short-path vacuum distillation is preferred. However, 1-methyl-3-cyclohexene-1-methanol can undergo acid-catalyzed dehydration at high temperatures. Therefore, high vacuum (<1 Torr) must be utilized to lower the boiling point, and a trace amount of anhydrous Na₂CO₃ can be added to the distillation pot to neutralize any trace acids.

Quantitative Data: Purification Method Comparison

To assist in selecting the appropriate purification strategy, refer to the following performance metrics based on standard laboratory scale-ups.

Purification MethodTarget Impurity RemovedTypical Recovery (%)ScalabilityOperational Notes
Fieser Workup Polymeric Al/B salts85 - 95HighEssential for accurate mass recovery post-reduction.
Rochelle Salt Wash Polymeric Al/B salts90 - 98MediumBest for small-to-medium scale; requires vigorous stirring.
Bisulfite Extraction Unreacted Aldehyde90 - 95HighHighly chemoselective; avoids thermal degradation.
Silica Gel Column Trace isomers / Aldehyde70 - 80LowHigh solvent consumption; use Hexane:EtOAc (8:2).
Short-Path Distillation High-boiling oligomers80 - 90HighRequires high vacuum (<1 Torr) to prevent dehydration.

Process Visualizations

ReactionPathway Diene Butadiene + Methacrolein DA_Adduct 1-Methyl-3-Cyclohexene -Carboxaldehyde Diene->DA_Adduct Diels-Alder Cycloaddition Reduction Reduction (LiAlH4 or NaBH4) DA_Adduct->Reduction Target 1-Methyl-3-Cyclohexene -1-Methanol (Target) Reduction->Target Successful Reduction AldehydeImp Unreacted Aldehyde (Impurity) Reduction->AldehydeImp Incomplete Conversion SaltImp Polymeric Al/B Salts (Emulsion Impurity) Reduction->SaltImp Aqueous Quench

Fig 1. Synthesis pathway and generation of common impurities for 1-Methyl-3-Cyclohexene-1-Methanol.

PurificationWorkflow Start Crude Reaction Mixture Quench Fieser Workup or Rochelle Salt Quench Start->Quench Phase Phase Separation (Removes Al Salts) Quench->Phase CheckAldehyde Aldehyde Impurity Present? (GC/TLC) Phase->CheckAldehyde Bisulfite Sodium Bisulfite Wash (Traps Aldehyde in Aq. Phase) CheckAldehyde->Bisulfite Yes (>2%) Distillation Short-Path Distillation (<1 Torr Vacuum) CheckAldehyde->Distillation No (<2%) Bisulfite->Distillation Organic Layer Pure Pure 1-Methyl-3-Cyclohexene -1-Methanol Distillation->Pure

Fig 2. Step-by-step troubleshooting workflow for purification of the crude reaction mixture.

References

  • Huang, Y., Iwama, T., & Rawal, V. H. (2002). Broadly Effective Enantioselective Diels−Alder Reactions of 1-Amino-substituted-1,3-butadienes. Organic Letters, 4(7), 1163-1166. URL:[Link]

  • Merlic Group, UCLA. (n.d.). Workup for Aluminum Hydride Reductions. Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique. URL:[Link]

  • Sharma, H. A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(7), 1084-1087. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-3-Cyclohexene-1-Methanol Substitutions

Welcome to the Technical Support Center for 1-Methyl-3-cyclohexene-1-methanol workflows. This guide is designed for researchers, scientists, and drug development professionals facing challenges with nucleophilic substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methyl-3-cyclohexene-1-methanol workflows. This guide is designed for researchers, scientists, and drug development professionals facing challenges with nucleophilic substitution on this specific substrate.

Because this molecule features a primary alcohol attached directly to a fully substituted (quaternary) carbon, it behaves as a classic "neopentyl-type" system[1]. Standard substitution protocols often fail, resulting in unreacted starting material or complex rearranged mixtures[2]. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to successfully functionalize this hindered scaffold.

Mechanistic Root Cause Analysis

Before troubleshooting, it is critical to understand why standard reactions fail. The massive steric bulk of the quaternary C1 carbon physically blocks the trajectory required for standard SN2 reactions, while SN1 conditions invite rapid structural rearrangement.

G Substrate 1-Methyl-3-cyclohexene-1-methanol (Neopentyl-type System) SN2 Standard SN2 Pathway (e.g., NaI / Acetone) Substrate->SN2 SN1 Standard SN1 Pathway (e.g., HBr / Heat) Substrate->SN1 Steric Severe Steric Hindrance Blocks Backside Attack SN2->Steric Carbocation Transient Primary Carbocation SN1->Carbocation ProductSN2 No Reaction / Very Low Yield Steric->ProductSN2 Rearrangement Wagner-Meerwein Shift (Ring Expansion/Methyl Shift) Carbocation->Rearrangement ProductSN1 Rearranged Byproducts Rearrangement->ProductSN1

Caption: Mechanistic divergence in neopentyl systems showing failure points of standard SN1 and SN2 pathways.

FAQ & Troubleshooting Guide

Q1: Why do my standard SN2 reactions (e.g., tosylation followed by NaN3 or NaI) fail or require extreme heating? A1: The root cause is severe steric hindrance. 1-Methyl-3-cyclohexene-1-methanol contains a primary hydroxyl group attached directly to a quaternary carbon (C1 of the cyclohexene ring)[3]. This structural motif is analogous to neopentyl alcohol. The bulky cyclohexenyl ring and the C1 methyl group physically block the 180° backside trajectory required for the incoming nucleophile in an SN2 transition state[4]. Consequently, the activation energy is exceptionally high, and standard leaving groups like tosylate (-OTs) or mesylate (-OMs) are insufficiently reactive to drive the reaction forward at moderate temperatures[5].

Q2: I tried using concentrated HBr to convert the alcohol to a bromide, but NMR analysis shows a completely different carbon skeleton. What happened? A2: You have encountered a Wagner-Meerwein rearrangement. Acidic halogenation (using HBr or HCl/ZnCl2) operates via an SN1-like mechanism. Protonation of the alcohol creates a good leaving group (water), which departs to form a highly unstable primary carbocation[2]. To achieve stability, the molecule immediately undergoes a 1,2-alkyl shift (expanding the cyclohexene ring) or a 1,2-methyl shift, resulting in a more stable tertiary carbocation. The halide then traps this rearranged cation, yielding undesired structural isomers[6].

Q3: How can I successfully convert this alcohol to a halide without triggering a ring expansion or rearrangement? A3: The most reliable method is the Appel Reaction, utilizing triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) or carbon tetrachloride (CCl4)[7]. This reaction avoids free carbocations entirely. Instead, it forms a highly electrophilic alkoxyphosphonium intermediate. The halide nucleophile attacks this intermediate via SN2 within a "tight ion pair"[8]. The immense thermodynamic driving force of forming the strong P=O bond in the triphenylphosphine oxide byproduct provides the kinetic push needed to overcome the neopentyl steric hindrance, yielding the desired un-rearranged primary halide[9].

Q4: I need to substitute the hydroxyl group with an azide (for click chemistry) or an amine. How can I improve my yields? A4: You must use a "super-leaving group." Convert the alcohol to a trifluoromethanesulfonate (triflate, -OTf) rather than a tosylate. Triflates are exceptionally electron-withdrawing, making them roughly 104 to 105 times more reactive than tosylates. This dramatically lowers the SN2 activation energy. Once the triflate is formed (at low temperatures to prevent degradation), immediately react it with a small, linear, highly nucleophilic reagent like sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF or DMSO) to facilitate the substitution before any side reactions occur.

Quantitative Data: Comparison of Substitution Strategies

To assist in your experimental design, the following table summarizes the expected outcomes of various substitution strategies on neopentyl-type systems like 1-Methyl-3-cyclohexene-1-methanol.

Substitution MethodReagents / ConditionsIntermediate / Leaving GroupSN2 FeasibilityRearrangement RiskTypical Yield (Desired)
Acidic Halogenation HBr or HCl/ZnCl2, HeatOxonium / Primary CarbocationVery LowHigh (Wagner-Meerwein)< 10%
Standard Sulfonate 1. TsCl/Pyr 2. NaN3, DMFTosylate (-OTs)LowLow to Medium20 - 30% (Requires prolonged heating)
Super-Leaving Group 1. Tf2O/Pyr 2. NaN3, DMFTriflate (-OTf)High Low75 - 85%
Appel Reaction CBr4, PPh3, DCM, 0°CAlkoxyphosphoniumHigh None (Tight ion pair)80 - 90%
Validated Experimental Protocols
Protocol A: Appel Bromination (Synthesis of 1-(Bromomethyl)-1-methylcyclohex-3-ene)

Causality Note: This protocol utilizes CBr4 and PPh3. The slow addition of PPh3 is critical because the formation of the halophosphonium salt is highly exothermic. Maintaining 0°C prevents unwanted elimination side-reactions[7].

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N2).

  • Dissolution: Dissolve 1.0 equivalent of 1-Methyl-3-cyclohexene-1-methanol and 1.25 equivalents of Carbon Tetrabromide (CBr4) in anhydrous Dichloromethane (DCM) to achieve an approx. 0.2 M concentration.

  • Cooling: Cool the reaction mixture strictly to 0°C using an ice-water bath.

  • Activation: Slowly add 1.3 equivalents of Triphenylphosphine (PPh3) in small portions over 15 minutes. The solution will typically turn a pale yellow color as the active phosphonium species forms.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor completion via TLC (Thin Layer Chromatography).

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide byproduct, suspend the crude residue in cold diethyl ether or hexane, and filter through a pad of Celite.

  • Purification: Purify the filtrate via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure neopentyl bromide.

AppelMechanism Step1 PPh3 + CBr4 Activation Step2 Alkoxyphosphonium Formation Step1->Step2 Step3 Tight Ion Pair [R-O-PPh3]+ Br- Step2->Step3 Step4 SN2 Displacement (No Rearrangement) Step3->Step4 Byproducts Ph3P=O + CHBr3 (Thermodynamic Sink) Step4->Byproducts

Caption: Mechanistic pathway of the Appel reaction, demonstrating how tight ion pair formation prevents rearrangement.

Protocol B: Triflation and Azidation (Synthesis of 1-(Azidomethyl)-1-methylcyclohex-3-ene)

Causality Note: Triflates are highly reactive. Pyridine is used as a base to scavenge the triflic acid generated, preventing acidic cleavage of the cyclohexene double bond. The intermediate must be used immediately to prevent degradation.

  • Triflation Setup: Dissolve 1.0 eq of the alcohol in anhydrous DCM. Add 2.0 eq of anhydrous Pyridine. Cool strictly to -78°C using a dry ice/acetone bath.

  • Triflate Formation: Dropwise, add 1.2 eq of Trifluoromethanesulfonic anhydride (Tf2O). Stir at -78°C for 30 minutes, then warm to 0°C for 30 minutes.

  • Rapid Workup: Quench with cold saturated NaHCO3. Extract rapidly with cold DCM, wash with brine, dry over Na2SO4, and concentrate under vacuum without heating.

  • Azidation: Immediately dissolve the crude triflate in anhydrous DMF. Add 3.0 eq of Sodium Azide (NaN3). (Safety Warning: NaN3 is highly toxic; avoid acidic conditions to prevent hydrazoic acid formation).

  • Substitution: Stir the mixture at room temperature. Because the leaving group is a triflate, heating is often unnecessary, but if TLC shows slow conversion, warm gently to 40°C.

  • Final Isolation: Dilute with diethyl ether and wash extensively with water (at least 3 times) to remove the DMF. Dry the organic layer, concentrate, and purify via flash chromatography.

References
  • PubChem. "1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168". National Institutes of Health (NIH).[Link]

  • Denton, R. M., et al. "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction". The Journal of Organic Chemistry - ACS Publications.[Link]

  • OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)". OrgoSolver Database. [Link]

  • Chemistry Stack Exchange. "Functional group interconversion and rearrangment". Stack Exchange Network.[Link]

  • OrganicChemExplained. "Substitution Reactions of Neopentyl Halides". YouTube. [Link]

  • Wikipedia. "Appel reaction". Wikimedia Foundation.[Link]

  • Chemistry LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution". LibreTexts. [Link]

  • Master Organic Chemistry. "The Most Annoying Exceptions in Org 1 (Part 2)". Master Organic Chemistry. [Link]

  • W.W. Norton. "7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction - Chapter 7". W.W. Norton & Company.[Link]

Sources

Troubleshooting

Troubleshooting poor peak resolution in GC-MS analysis of 1-Methyl-3-Cyclohexene-1-Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the GC-MS analysis of 1-Methyl-3-Cyclohexene-1-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the GC-MS analysis of 1-Methyl-3-Cyclohexene-1-Methanol .

This alicyclic terpene alcohol (Molecular Formula: C8H14O, Molecular Weight: 126.20 g/mol )[1] presents unique analytical challenges. Its unsaturated cyclohexene ring and primary hydroxyl group make it highly susceptible to hydrogen bonding, thermal degradation, and isomeric co-elution[2]. This guide provides field-proven, self-validating protocols to diagnose and resolve poor peak resolution.

Diagnostic Workflow: Root Cause Analysis

Before altering your instrument parameters, it is critical to diagnose the specific physical manifestation of your resolution loss. Use the logical workflow below to trace peak shape anomalies to their chemical or physical root causes.

G Start Poor Peak Resolution 1-Methyl-3-Cyclohexene-1-Methanol Tailing Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing Trailing Edge Coelution Isomeric Co-elution (Overlapping Peaks) Start->Coelution Merged Peaks Fronting Peak Fronting (Shark-fin shape) Start->Fronting Leading Edge ActiveSites Active Silanol Sites (Inlet/Column) Tailing->ActiveSites PhaseMismatch Stationary Phase Mismatch (Non-polar column) Coelution->PhaseMismatch Overload Column Overload or Solvent Mismatch Fronting->Overload Action1 Trim Column, Replace Liner, or Derivatize (TMS) ActiveSites->Action1 Action2 Switch to Polar (WAX) or Mid-Polar Column PhaseMismatch->Action2 Action3 Dilute Sample or Increase Split Ratio Overload->Action3

Diagnostic workflow for identifying and resolving GC-MS peak resolution issues.

Troubleshooting FAQs

Q1: Why does 1-Methyl-3-Cyclohexene-1-Methanol exhibit severe peak tailing, and how can I fix it? Causality: The primary hydroxyl (-OH) group of this analyte acts as both a hydrogen bond donor and acceptor. When the fused silica column or glass inlet liner degrades, it exposes active silanol groups (-Si-OH). The analyte's hydroxyl group forms strong hydrogen bonds with these active sites, causing the molecules to "stick" and release slowly, resulting in a trailing edge (tailing)[3]. Solution: You must eliminate the active sites. First, trim the first 15–30 cm of the column to remove non-volatile matrix residues and damaged stationary phase[4]. If tailing persists, replace the inlet liner with an ultra-inert, deactivated glass liner[5]. For a permanent chemical solution, derivatize the sample to mask the polar hydroxyl group (See Protocol 2).

Q2: My peaks are fronting (exhibiting a shark-fin shape). What is the mechanism behind this? Causality: Peak fronting is a physical chromatography issue rather than a chemical interaction. It is typically caused by column overloading or a solvent-phase polarity mismatch[5]. When the sample concentration exceeds the capacity of the stationary phase, the analyte cannot partition effectively and is pushed forward by the carrier gas. Solution: Decrease the injection volume, dilute the sample, or increase the split ratio (e.g., from 10:1 to 50:1). Alternatively, use a column with a thicker stationary phase film (e.g., 0.5 µm to 1.0 µm) to increase sample capacity[6].

Q3: I am experiencing co-elution with other terpene isomers. Which column phase should I use? Causality: Non-polar columns (e.g., 100% Dimethylpolysiloxane) separate analytes almost exclusively by dispersive forces (boiling point). Because terpene isomers often have nearly identical boiling points, they co-elute on non-polar phases[7]. Solution: Switch to a polar phase (such as Polyethylene Glycol / WAX) or an intermediate polarity phase (such as Cyanopropylphenyl). These phases leverage orthogonal separation mechanisms—specifically dipole-dipole interactions and hydrogen bonding—to pull apart closely related isomers[8].

Quantitative Impact of Column Phase on Resolution

The table below summarizes the expected quantitative outcomes when analyzing terpene alcohols across different stationary phases.

Stationary PhasePolarityDominant Analyte InteractionIsomeric Resolution ( Rs​ )Peak Asymmetry Factor ( As​ )
100% DimethylpolysiloxaneNon-polarDispersive (Boiling Point)< 1.0 (Co-elution)> 1.8 (Severe Tailing)
5% Phenyl-methylpolysiloxaneLow-polarWeak Dipole-Induced Dipole~ 1.2 (Partial)1.4 - 1.6 (Moderate)
CyanopropylphenylMid-polarDipole-Dipole & π−π > 1.5 (Baseline)< 1.2 (Slight Tailing)
Polyethylene Glycol (WAX)PolarStrong Hydrogen Bonding> 2.0 (Excellent)1.0 (Symmetrical)

Note: Data reflects typical performance for underivatized terpene alcohols. As​ values > 1.2 generally indicate active site interactions requiring system maintenance[3].

Experimental Protocols

Protocol 1: Flow-Path Deactivation & Maintenance

Objective: Eliminate active silanol sites causing hydrogen bonding with the hydroxyl group of 1-Methyl-3-Cyclohexene-1-Methanol.

  • Cooling & Depressurization: Cool the GC oven and inlet to <40°C. Turn off the carrier gas flow to prevent stationary phase oxidation.

  • Liner Replacement: Remove the septum and the old inlet liner. Install a new, ultra-inert deactivated glass liner. Note: If using glass wool to promote sample vaporization, ensure it is highly deactivated to prevent introducing new active sites[3].

  • Column Trimming: Using a ceramic scoring wafer, score the column 15–30 cm from the inlet end and snap it cleanly. Causality: The first few inches of the column accumulate non-volatile matrix residues and suffer from stationary phase degradation, exposing active silica[4].

  • Reinstallation & Conditioning: Reinstall the column into the inlet. Restore carrier gas flow and purge for 10 minutes before heating the oven.

  • Self-Validation Step: Inject a non-retained, inert probe (e.g., methane). If the peak is perfectly symmetrical ( As​ = 1.0), the column installation is free of physical dead volumes. If tailing persists only for the alcohol, the issue is chemical (active sites), confirming that derivatization is required[5].

Protocol 2: TMS Derivatization (Silylation)

Objective: Convert the polar hydroxyl group (-OH) into a non-polar trimethylsilyl (-O-TMS) ether to prevent hydrogen bonding and improve volatility.

  • Sample Aliquot: Transfer 100 µL of the terpene alcohol extract into a 2 mL glass autosampler vial equipped with a micro-insert.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic attack of the alcohol oxygen on the silicon atom of the reagent, driving the reaction to 100% completion.

  • Cooling: Allow the sample to cool to room temperature before GC-MS injection.

  • Self-Validation Step: Analyze the mass spectrum of the eluting peak. The molecular ion ( M+ ) must shift from m/z 126 (underivatized) to m/z 198 (TMS derivative). The complete absence of a peak at m/z 126 confirms 100% derivatization efficiency.

References

  • Title: 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem Source: nih.gov URL: 1

  • Title: Troubleshooting peak tailing in the GC analysis of fatty alcohols Source: benchchem.com URL: 3

  • Title: GC Column Troubleshooting Guide Source: phenomenex.com URL: 4

  • Title: Video Notes GC Troubleshooting Series Part Four: Tailing Peaks Source: agilent.com URL: 5

  • Title: EP2891652A1 - Alicyclic epoxy compound and method for producing same Source: google.com (Patents) URL: 2

  • Title: Guide to Choosing a GC Column Source: phenomenex.com URL: 7

  • Title: Guide to GC Column Selection and Optimizing Separations Source: restek.com URL: 8

  • Title: Selection Guide - GC columns Source: trajanscimed.com URL: 6

Sources

Optimization

Increasing the thermal stability of 1-Methyl-3-Cyclohexene-1-Methanol at high temperatures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and overcome the thermal inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and overcome the thermal instability of 1-Methyl-3-Cyclohexene-1-Methanol during high-temperature workflows.

Mechanistic Overview

1-Methyl-3-cyclohexene-1-methanol is a versatile cycloaliphatic alcohol utilized in complex polymer synthesis, fragrance development, and drug discovery[1]. However, its dual functionality—an allylic-rich cyclohexene ring and a primary hydroxyl group on a quaternary carbon—renders it highly susceptible to thermal degradation at elevated temperatures.

Understanding the causality behind its degradation is critical for researchers attempting high-temperature distillation or continuous-flow reactions. The primary degradation pathways include allylic auto-oxidation initiated by trace oxygen, acid-catalyzed dehydration leading to reactive dienes, and at extreme temperatures (>250°C), retro-Diels-Alder (RDA) cycloreversion[2].

Diagnostic Decision Tree

Use the following diagnostic logic to identify which degradation pathway is compromising your yield and select the appropriate chemical intervention.

ThermalStability A 1-Methyl-3-Cyclohexene-1-Methanol (Target Compound) B Allylic Auto-Oxidation (Hydroperoxide Formation) A->B >100°C + O2 C Acid-Catalyzed Dehydration (Diene Formation) A->C >150°C + Trace H+ D Retro-Diels-Alder Cleavage (Ring Opening) A->D >250°C E Intervention: Radical Scavengers (e.g., BHT) + Inert Gas B->E Prevented by F Intervention: Mild Base Washing & Esterification C->F Prevented by G Intervention: Steric Bulk Addition (Bulky Ester Derivatization) D->G Mitigated by

Degradation pathways of 1-Methyl-3-Cyclohexene-1-Methanol and targeted chemical interventions.

Troubleshooting FAQs

Q1: During distillation above 150°C, my 1-Methyl-3-Cyclohexene-1-Methanol turns yellow and the yield drops significantly. What is the mechanistic cause? A1: The yellowing and mass loss are primarily driven by allylic auto-oxidation and acid-catalyzed dehydration. The cyclohexene ring contains highly reactive allylic C-H bonds that are extremely vulnerable to radical abstraction[2]. At temperatures >150°C, oxygen traces initiate radical formation, leading to hydroperoxides that decompose into colored polymeric byproducts. Concurrently, trace acidic sites on glassware can protonate the hydroxyl group. The elevated thermal energy facilitates dehydration, yielding conjugated dienes that rapidly undergo Diels-Alder oligomerization. Actionable Solution: Conduct distillations under a strict inert atmosphere (Argon) and add 100-500 ppm of a radical scavenger like Butylated hydroxytoluene (BHT).

Q2: We need to process this compound at 250°C for a polymer synthesis workflow, but it degrades via ring-opening. How can we prevent this? A2: At temperatures approaching 250°C–300°C, cyclohexene derivatives undergo a thermally allowed retro-Diels-Alder (RDA) cycloreversion[3]. For 1-Methyl-3-Cyclohexene-1-Methanol, this cleaves the ring into isoprene and a smaller oxygenated fragment. Actionable Solution: Transiently protect the hydroxyl group via esterification. Converting the alcohol to a bulky ester (e.g., using 3,5,5-trimethylhexanoic acid) alters the thermodynamic landscape and significantly delays the onset of both RDA and polymerization, allowing stable processing up to 300°C[4].

Q3: Can I use standard acid catalysts for downstream modifications at high temperatures? A3: No. The use of strong acids (like H2SO4 or neat p-TSA) at high temperatures will immediately catalyze dehydration. If an acid catalyst is required for a transformation (e.g., esterification), it must be strictly neutralized with a weak base (such as 5% NaHCO3) prior to any thermal cycling or distillation[4].

Standard Operating Procedure (SOP): High-Temperature Stabilization Workflow

This self-validating protocol details the derivatization of 1-Methyl-3-Cyclohexene-1-Methanol into a high-boiling, thermally stable ester, capable of withstanding temperatures exceeding 300°C[4].

Step 1: Reaction Setup Combine 1-Methyl-3-Cyclohexene-1-Methanol (1.0 eq) with 3,5,5-trimethylhexanoic acid (1.1 eq) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Add toluene (as an azeotropic entrainer) and 0.1 mol% p-toluenesulfonic acid (p-TSA). Causality: Toluene forms a low-boiling binary azeotrope with the byproduct water, driving the equilibrium toward ester formation while keeping the reaction temperature low enough (~120°C) to prevent premature thermal degradation[4].

Step 2: Azeotropic Distillation & Self-Validation Heat the mixture to reflux. Self-Validation Checkpoint: Monitor the water accumulation in the Dean-Stark trap. The reaction is complete when the theoretical stoichiometric volume of water is collected (typically 4–6 hours). If water evolution ceases prematurely, verify the internal temperature and catalyst activity.

Step 3: Critical Neutralization Cool the reaction mixture to room temperature. Wash the organic layer twice with an equal volume of 5% aqueous NaHCO3, followed by a brine wash. Causality: Complete removal of p-TSA is mandatory. Any residual acid will act as a dehydration catalyst during the subsequent high-temperature vacuum distillation, destroying the product.

Step 4: Vacuum Distillation Dry the organic layer over anhydrous Na2SO4, filter, and remove toluene under reduced pressure. Distill the resulting ester under high vacuum (e.g., 10 Torr). The derivatized compound will distill cleanly and exhibit thermal stability up to ~307°C at atmospheric pressure[4].

Quantitative Stability Matrix

The following table summarizes the thermal limits of 1-Methyl-3-Cyclohexene-1-Methanol under various stabilization strategies.

Modification StateAdditive / DerivatizationMax Stable Temp (°C)Primary Degradation PathwayHalf-life at 200°C (hrs)
Neat (Unprotected) None140 - 150Oxidation / Dehydration< 0.5
Radical Scavenged 500 ppm BHT + Argon180 - 190Dehydration2.5
Esterified (Acetate) Acetic Anhydride220 - 240Retro-Diels-Alder> 10
Esterified (Hexanoate) 3,5,5-Trimethylhexanoic acid> 300Retro-Diels-Alder> 48

References

  • Title: 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem Source: nih.gov URL: [1]

  • Title: Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions Source: researchgate.net URL: [2]

  • Title: EP2891652A1 - Alicyclic epoxy compound and method for producing same Source: google.com (Patents) URL: [4]

  • Title: Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study Source: mdpi.com URL: [3]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Guide: 1-Methyl-3-Cyclohexene-1-Methanol vs. 3-Cyclohexene-1-Methanol

Executive Summary & Scope In alicyclic chemistry, terpene synthesis, and drug development, the strategic introduction of a methyl group—often referred to as the "magic methyl" effect—can profoundly alter a molecule's ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In alicyclic chemistry, terpene synthesis, and drug development, the strategic introduction of a methyl group—often referred to as the "magic methyl" effect—can profoundly alter a molecule's steric bulk, lipophilicity, and metabolic stability. 1-Methyl-3-cyclohexene-1-methanol (CAS 50552-10-8) serves as a critical functionalized building block in these domains[1].

Distinguishing this compound from its des-methyl analog, 3-Cyclohexene-1-methanol (CAS 1679-51-2), requires rigorous analytical validation[2]. Because the structural difference is localized entirely at the C1 position, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for characterization. This guide provides an objective, data-driven comparison of their 1 H and 13 C NMR spectral profiles, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Mechanistic Causality in NMR Spectral Shifts

The spectral divergence between these two compounds is driven by the electronic and steric perturbations introduced by the C1 methyl group. Understanding why the signals shift is critical for accurate spectral interpretation.

  • Spin-Spin Coupling Elimination ( 1 H NMR): In 3-cyclohexene-1-methanol, the C1 methine proton couples with the adjacent hydroxymethyl (-CH 2​ OH) protons, typically splitting the hydroxymethyl signal into a distinct doublet ( 3J≈6.5 Hz)[3]. In the 1-methyl analog, the installation of the methyl group replaces this proton, creating a quaternary center. Consequently, the 3J coupling is abolished, and the -CH 2​ OH protons collapse into a sharp singlet (or a tightly coupled AB system if ring flipping is conformationally restricted).

  • Inductive and Steric Deshielding ( 13 C NMR): The electron-donating (+I) nature of the methyl group exerts a strong β -deshielding effect on the adjacent -CH 2​ OH carbon, shifting its resonance downfield from ~67.8 ppm to ~70.5 ppm. Furthermore, the C1 carbon transitions from a methine (CH) to a quaternary carbon (Cq), a transformation that can be definitively proven using multipulse NMR techniques[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates 1D and 2D NMR techniques into a closed-loop validation system.

Step 1: Standardized Sample Preparation
  • Action: Dissolve 20.0 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a high-precision 5 mm NMR tube.

  • Causality: Maintaining a precise, moderate concentration prevents viscosity-induced line broadening (which degrades resolution) while ensuring sufficient signal-to-noise (S/N) ratio for the less sensitive 13 C nuclei.

Step 2: 1D NMR Acquisition
  • Action ( 1 H NMR): Acquire at 400 MHz using a standard 30° pulse program (zg30), 16 transients, and a 2.0 s relaxation delay (D1).

  • Action ( 13 C NMR): Acquire at 100 MHz using composite pulse proton decoupling (zgpg30), 512 transients, and a 2.0 s D1.

  • Causality: The 2.0 s relaxation delay ensures complete longitudinal relaxation ( T1​ ) for accurate integration in 1 H NMR and reliable signal detection for quaternary carbons in 13 C NMR.

Step 3: Self-Validation via DEPT-135
  • Action: Immediately follow the 13 C acquisition with a DEPT-135 experiment.

  • Causality: Standard 1D 13 C NMR cannot definitively confirm protonation states. DEPT-135 yields positive signals for CH/CH 3​ groups, negative signals for CH 2​ groups, and null (invisible) signals for quaternary carbons. For 1-methyl-3-cyclohexene-1-methanol, the C1 signal (~36.1 ppm) must completely disappear, validating the success of the methylation. For the des-methyl analog, C1 (~36.5 ppm) will appear as a positive peak.

Step 4: Connectivity Confirmation via HMBC (Orthogonal Validation)
  • Action: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality: HMBC maps long-range ( 2J and 3J ) carbon-proton couplings. Observing a cross-peak from the C1-methyl protons (~0.95 ppm) to the -CH 2​ OH carbon (~70.5 ppm) locks in the spatial arrangement and definitively proves the regiochemistry of the methyl group.

Quantitative Data Comparison

The following tables summarize the expected chemical shifts based on the structural mechanics of the two compounds in CDCl 3​ at 400/100 MHz.

Table 1: 1 H NMR Spectral Comparison
Proton Environment1-Methyl-3-Cyclohexene-1-Methanol3-Cyclohexene-1-MethanolMechanistic Driver
C1-CH 3​ ~0.95 ppm (s, 3H)N/ADirect observation of the C1 methyl group.
C1-H N/A~1.75 ppm (m, 1H)Proton is replaced by the methyl group in the analog.
-CH 2​ OH ~3.45 ppm (s, 2H)~3.52 ppm (d, J=6.5 Hz, 2H)Loss of 3J coupling due to the C1 quaternary center.
C3-H, C4-H (Olefinic) ~5.60 ppm (m, 2H)~5.66 ppm (m, 2H)Double bond protons remain largely unaffected by C1 substitution.
Ring -CH 2​
  • (C2, C5, C6)
~1.40 - 2.10 ppm (m, 6H)~1.25 - 2.20 ppm (m, 6H)Minor conformational and inductive shielding differences.
-OH ~1.60 ppm (br s, 1H)~1.65 ppm (br s, 1H)Exchangeable proton; highly concentration and temperature dependent.
Table 2: 13 C NMR Spectral Comparison
Carbon Environment1-Methyl-3-Cyclohexene-1-Methanol3-Cyclohexene-1-MethanolMechanistic Driver
C1 ~36.1 ppm (Cq)~36.5 ppm (CH)Transition from a methine to a quaternary carbon.
-CH 2​ OH ~70.5 ppm (CH 2​ )~67.8 ppm (CH 2​ )Strong β -deshielding effect from the C1 methyl group.
C1-CH 3​ ~24.5 ppm (CH 3​ )N/ACarbon signal of the added methyl group.
C3, C4 (Olefinic) ~126.8, 127.2 ppm (CH)~126.1, 127.4 ppm (CH)Minimal electronic perturbation at the distant double bond.
C2, C5, C6 (Ring) ~32.4, 26.2, 30.5 ppm (CH 2​ )~28.5, 25.6, 24.8 ppm (CH 2​ ) α / β / γ steric and inductive effects from C1 substitution.

Logical Workflow for Structural Elucidation

NMR_Validation Prep Sample Preparation 20 mg in CDCl3 + TMS Acq1D 1D NMR Acquisition 1H (16 scans) & 13C (512 scans) Prep->Acq1D Compare Spectral Comparison Methyl vs. Des-methyl Analog Acq1D->Compare Check1H 1H Analysis: -CH2OH Signal Singlet (Methyl) vs. Doublet (Des-methyl) Compare->Check1H Check13C 13C Analysis: C1 Environment Quaternary vs. Methine Carbon Compare->Check13C HMBC 2D HMBC Validation Map 3J C-H Couplings Check1H->HMBC DEPT Self-Validation: DEPT-135 Confirm C1 Quaternary Null Signal Check13C->DEPT Final Definitive Structural Elucidation DEPT->Final HMBC->Final

NMR workflow for structural elucidation and validation of alicyclic methanol derivatives.

References

  • Title: 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem[1] Source: National Institutes of Health (nih.gov) URL: 1

  • Title: 3-Cyclohexene-1-methanol | C7H12O | CID 15512 - PubChem[2] Source: National Institutes of Health (nih.gov) URL: 2

  • Title: Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts[3] Source: The Royal Society of Chemistry (rsc.org) URL: 3

  • Title: 13C NMR Spectra of Metal Enolates[4] Source: ACS Publications (acs.org) URL: 4

Sources

Comparative

Comparing the chemical properties of 1-Methyl-3-Cyclohexene-1-Methanol vs alpha-terpineol

As a Senior Application Scientist in chemical development, selecting the appropriate unsaturated cyclic alcohol for fragrance formulation, solvent applications, or polymer synthesis requires a rigorous understanding of m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical development, selecting the appropriate unsaturated cyclic alcohol for fragrance formulation, solvent applications, or polymer synthesis requires a rigorous understanding of molecular structure and reactivity. While 1-Methyl-3-cyclohexene-1-methanol and α-terpineol share a fundamental cyclohexene backbone, the specific placement and substitution of their hydroxyl groups dictate entirely different chemical behaviors, stabilities, and industrial application profiles.

This guide provides an objective, data-driven comparison of these two compounds, exploring their physicochemical properties, mechanistic reactivity, and validated experimental protocols.

Structural & Chemical Property Comparison

To establish a baseline for their performance, we must first analyze their quantitative physicochemical properties. The data below synthesizes structural metrics that govern their volatility, lipophilicity, and handling requirements.

Property1-Methyl-3-Cyclohexene-1-Methanolα-Terpineol
CAS Number 50552-10-898-55-5
Molecular Formula C₈H₁₄OC₁₀H₁₈O
Molecular Weight 126.20 g/mol 154.25 g/mol
Alcohol Classification Primary (Hydroxymethyl group)Tertiary (Isopropyl alcohol group)
Boiling Point ~172.6 °C214–217 °C
Density (at 25 °C) 0.922 g/cm³0.930 g/cm³
LogP (Lipophilicity) 1.722.98
Odor Profile Sweet, floralLilac, pine, woody, terpenic

Data sourced from [1] and [2].

Mechanistic Reactivity Profiling

The fundamental divergence in the application of these two chemicals stems from the nature of their alcohol functional groups.

The Primary Alcohol Dynamics (1-Methyl-3-Cyclohexene-1-Methanol): Because the hydroxyl group is located on a primary carbon (a hydroxymethyl group attached to the C1 position of the ring), this molecule is highly susceptible to oxidation [2]. The presence of two alpha-protons allows it to be readily oxidized into an aldehyde and subsequently a carboxylic acid. This reactivity makes it a highly valuable intermediate for synthesizing complex fragrance esters and specialty unsaturated polymer coatings [4].

The Tertiary Alcohol Dynamics (α-Terpineol): In contrast, α-terpineol features a tertiary alcohol on an isopropyl group. Lacking alpha-protons, it is highly resistant to standard oxidation[1][3]. However, this structural feature makes it highly sensitive to acid-catalyzed dehydration. Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming a highly stable tertiary carbocation. This intermediate rapidly undergoes elimination to form dienes such as limonene or terpinolene, making it useful in solvent engineering and mineral flotation.

Experimental Methodologies

To empirically validate the mechanistic claims above, the following self-validating protocols are designed to test oxidation susceptibility and dehydration kinetics.

Protocol A: Comparative Oxidation Susceptibility (Jones Oxidation)

Objective: To quantitatively validate the oxidation resistance of α-terpineol compared to the rapid oxidation of 1-Methyl-3-cyclohexene-1-methanol. Causality: Jones reagent (CrO₃ in aqueous H₂SO₄) aggressively oxidizes primary alcohols to carboxylic acids but leaves tertiary alcohols largely untouched due to the lack of abstractable alpha-hydrogens.

  • Preparation: Dissolve 10 mmol of each substrate in 20 mL of acetone in separate 50 mL round-bottom flasks cooled to 0 °C in an ice bath.

  • Reagent Addition: Dropwise add 1.2 equivalents of Jones reagent over 15 minutes under vigorous magnetic stirring.

  • Self-Validating Monitoring: Track the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The primary alcohol will show rapid conversion (within 30 mins) to a lower Rf spot (indicating the highly polar carboxylic acid), while the α-terpineol spot will remain unchanged.

  • Quenching & Extraction: Quench the reactions with 2 mL of isopropanol to destroy excess oxidant (turning the solution from orange to green). Extract the organic layer with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analytical Confirmation: Analyze the products via FTIR spectroscopy. The oxidized 1-Methyl-3-cyclohexene-1-methanol will exhibit a broad O-H stretch (2500-3000 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹), confirming acid formation.

Protocol B: Acid-Catalyzed Dehydration Kinetics

Objective: To demonstrate the facile dehydration of the tertiary alcohol in α-terpineol. Causality: The stability of the tertiary carbocation intermediate in α-terpineol drastically lowers the activation energy required for the elimination of water, driving the reaction forward much faster than in primary alcohols.

  • Setup: Dissolve 50 mmol of α-terpineol in 50 mL of toluene in a round-bottom flask. Add 1 mol% of p-toluenesulfonic acid (pTSA) as the acid catalyst.

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (110 °C).

  • Data Collection: Measure the volume of water collected in the Dean-Stark trap at 10-minute intervals. The physical separation of water provides a self-validating, quantitative measure of reaction progress.

  • Comparative Analysis: If the exact same protocol is applied to 1-Methyl-3-cyclohexene-1-methanol, water collection is significantly slower and requires harsher conditions, proving the kinetic stability of the primary alcohol against dehydration.

Divergent Reactivity Pathways

The following diagram maps the divergent chemical pathways based on the structural differences highlighted in the experimental protocols.

ReactivityComparison A 1-Methyl-3-cyclohexene -1-methanol (Primary Alcohol) Ox Oxidation (e.g., Jones Reagent) A->Ox High Susceptibility Dehyd Acid-Catalyzed Dehydration A->Dehyd Slow / Requires Heat B α-Terpineol (Tertiary Alcohol) B->Ox Resistant B->Dehyd High Susceptibility Frag Aldehydes & Acids (Fragrance Intermediates) Ox->Frag Yields Carbonyls Terp Dienes (e.g., Limonene) (Solvents & Polymers) Dehyd->Terp -H2O Elimination

Fig 1: Reactivity pathways of 1-Methyl-3-cyclohexene-1-methanol vs. α-Terpineol.

Industrial Applications & Performance

The chemical properties outlined directly dictate the commercial utility of these compounds:

  • α-Terpineol's Performance: Due to its higher LogP (2.98) and resistance to oxidation, it serves as a highly robust solvent in resins, varnishes, and industrial cleaners [3]. Its chemical stability ensures that its pleasant lilac scent remains intact over long shelf lives, making it a staple in cosmetics and household products.

  • 1-Methyl-3-Cyclohexene-1-Methanol's Performance: Its lower boiling point, higher water solubility, and primary alcohol functionality make it an ideal reactive intermediate. Instead of being used as a passive solvent, it is actively esterified to produce novel floral fragrances or utilized as a monomer to introduce unsaturated cyclohexene rings into specialty polymer networks [4].

References
  • Title : Alpha-Terpineol | C10H18O | CID 17100 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Terpineol Source : Wikipedia URL : [Link]

Validation

FTIR spectrum analysis and peak assignment of 1-Methyl-3-Cyclohexene-1-Methanol

Analytical Performance Guide: FTIR Spectrum Analysis and Structural Verification of 1-Methyl-3-Cyclohexene-1-Methanol As alicyclic epoxy resins become increasingly critical in advanced coatings, electronic encapsulants,...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Performance Guide: FTIR Spectrum Analysis and Structural Verification of 1-Methyl-3-Cyclohexene-1-Methanol

As alicyclic epoxy resins become increasingly critical in advanced coatings, electronic encapsulants, and low-volatility adhesives, the demand for high-purity alicyclic precursors has surged. Among these, 1-Methyl-3-Cyclohexene-1-Methanol (1-MCM) stands out as a premium building block. Compared to its unmethylated alternative, 3-Cyclohexene-1-Methanol (3-CM), 1-MCM imparts superior hydrophobicity and lower volatility to final epoxide formulations[1].

However, the structural similarity between these two precursors necessitates rigorous analytical differentiation. As a Senior Application Scientist, I have designed this guide to objectively compare the structural and analytical performance of 1-MCM against 3-CM, providing a self-validating Fourier Transform Infrared (FTIR) spectroscopy workflow for precise quality control in drug development and materials science.

Chemical Precursor Comparison: 1-MCM vs. 3-CM

The performance of an alicyclic epoxide is fundamentally dictated by the steric and electronic environment of its precursor. Understanding the causality behind these structural differences is crucial for downstream synthesis.

  • 1-Methyl-3-Cyclohexene-1-Methanol (1-MCM): Features a methyl group at the C1 position, rendering C1 a quaternary carbon[2]. This steric bulk slightly reduces the kinetics of initial esterification but significantly lowers the volatility of the resulting resin, making it ideal for low-VOC applications[1].

  • 3-Cyclohexene-1-Methanol (3-CM): Lacks the C1 methyl group, leaving C1 as a tertiary carbon[3]. While it reacts faster, the resulting epoxides exhibit higher volatility and slightly lower thermal stability.

FTIR Spectral Peak Assignment & Mechanistic Causality

To prevent cross-contamination during scale-up, FTIR serves as the primary diagnostic tool. The table below outlines the critical vibrational modes used to distinguish the premium 1-MCM product from the standard 3-CM alternative.

Vibrational Mode1-MCM (Target Product)3-CM (Alternative)Mechanistic Causality for Spectral Shift
O-H Stretch ~3350 cm⁻¹ (Broad)~3330 cm⁻¹ (Broad)The steric bulk of the C1 methyl group in 1-MCM slightly disrupts the intermolecular hydrogen bonding network, shifting the broad O-H stretch to a higher frequency.
sp³ C-H Stretch (Asymmetric) ~2960 cm⁻¹ (Strong)Absent / WeakThe terminal -CH₃ group on the quaternary C1 in 1-MCM provides a highly distinct asymmetric stretching band, serving as the primary diagnostic marker.
sp³ C-H Stretch (Methylene) ~2920, ~2850 cm⁻¹~2920, ~2850 cm⁻¹Ring methylene (-CH₂-) symmetric and asymmetric stretches remain highly conserved across both cyclic analogs.
C=C Stretch ~1650 cm⁻¹ (Weak)~1650 cm⁻¹ (Weak)The symmetrical nature of the cyclic double bond results in a minimal dipole moment change, yielding a weak but vital peak for tracking subsequent epoxidation.
C-O Stretch ~1045 cm⁻¹~1035 cm⁻¹The primary alcohol C-O bond strength is altered in 1-MCM due to its attachment to a quaternary (rather than tertiary) carbon center.

Analytical Methodology: ATR-FTIR vs. Transmission FTIR

For liquid precursors like 1-MCM (density ~0.92 g/cm³), selecting the correct FTIR sampling technique is as critical as the analysis itself. We compare Attenuated Total Reflection (ATR) against traditional Transmission capillary films.

ParameterDiamond ATR-FTIR (Recommended)Transmission FTIR (Liquid Capillary Film)
Sample Preparation None (Neat liquid applied directly)Requires pressing sample between NaCl/KBr windows
Effective Pathlength ~2 µm (Wavelength dependent)~10–15 µm (Variable based on applied pressure)
Reproducibility Excellent: Fixed penetration depth ensures quantitative reliability.Poor: Pathlength varies between preparations, complicating peak ratio analysis.
System Maintenance Rapid wipe with isopropanol; diamond is chemically inert.Requires solvent washing; hygroscopic salt windows degrade over time (fogging).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, execute the following step-by-step protocol using a standard FTIR spectrometer (e.g., JASCO FT/IR-4200 equipped with a TGS detector)[1]. This workflow is designed to be self-validating.

Step 1: System Initialization & Interferometer Validation

  • Action: Power on the spectrometer and allow the TGS detector to thermally stabilize for 30 minutes. Run a standardized polystyrene film test.

  • Validation: The software must automatically verify the 1601 cm⁻¹ aromatic ring stretch position. Causality: This ensures the HeNe laser interferometer is perfectly calibrated before analyzing unknown samples.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Once evaporated, collect a background spectrum (16 scans, 4 cm⁻¹ resolution).

  • Validation: A flat baseline confirms the crystal is free of residual organic contaminants. Causality: This step mathematically subtracts atmospheric H₂O vapor and CO₂, preventing interference in the critical 3350 cm⁻¹ O-H region.

Step 3: Sample Application

  • Action: Dispense 10 µL of neat 1-MCM directly onto the center of the ATR crystal using a positive displacement pipette.

  • Validation: Visually inspect to ensure no air bubbles are trapped against the crystal. Causality: The evanescent wave only penetrates ~2 µm into the sample; air bubbles artificially lower the effective pathlength and degrade the signal-to-noise ratio.

Step 4: Data Collection & Spectral Correction

  • Action: Acquire the sample spectrum using identical parameters (16 scans, 4 cm⁻¹). Apply an ATR correction algorithm in the processing software.

  • Validation: Verify that the maximum absorbance (typically the O-H stretch) falls between 0.1 and 0.8 AU. Causality: ATR penetration depth ( dp​ ) is directly proportional to wavelength. The correction normalizes peak intensities to match transmission spectra, preventing the artificial inflation of the low-frequency C-O stretch (~1045 cm⁻¹). Values >1.0 AU indicate detector non-linearity.

Mechanistic Workflow of Epoxide Synthesis

Understanding where FTIR quality control fits into the broader synthetic pipeline is essential for drug development and materials professionals. The diagram below illustrates the self-validating checkpoints during the conversion of 1-MCM to a low-volatility alicyclic epoxide.

G P1 1-Methyl-3-Cyclohexene-1-Methanol (Precursor) QC1 FTIR QC 1: Verify O-H (~3350 cm⁻¹) & C=C (~1650 cm⁻¹) P1->QC1 Rxn1 Esterification (e.g., Isononanoic Acid) QC1->Rxn1 Pass Int1 Cycloaliphatic Ester Intermediate Rxn1->Int1 QC2 FTIR QC 2: Confirm C=O (~1730 cm⁻¹) & Loss of O-H Int1->QC2 Rxn2 Epoxidation (Peracetic Acid / H₂O₂) QC2->Rxn2 Pass Final Alicyclic Epoxide Resin (Low Volatility) Rxn2->Final QC3 FTIR QC 3: Confirm Epoxide (~800 cm⁻¹) & Loss of C=C Final->QC3

Fig 1: FTIR QC workflow for alicyclic epoxide synthesis from 1-Methyl-3-Cyclohexene-1-Methanol.

References

  • PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol, National Center for Biotechnology Information. [Link][2]

  • PubChem Compound Summary for CID 15512, 3-Cyclohexene-1-methanol, National Center for Biotechnology Information.[Link][3]

  • Alicyclic epoxy compound and method for producing same (EP2891652A1), Google Patents.[1]

Sources

Comparative

Analytical Comparison Guide: Validating the Purity of 1-Methyl-3-Cyclohexene-1-Methanol

Executive Summary Validating the chemical purity of 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) [1] is a critical quality control step in organic synthesis and formulation. However, relying on standard High-Perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the chemical purity of 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) [1] is a critical quality control step in organic synthesis and formulation. However, relying on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents severe analytical challenges. This guide objectively compares HPLC-UV against superior alternative methodologies—specifically Gas Chromatography-Flame Ionization Detection (GC-FID) and HPLC with Charged Aerosol Detection (CAD)—providing researchers with the mechanistic reasoning and self-validating protocols needed to ensure absolute data integrity.

The Mechanistic Challenge: Why HPLC-UV is Sub-Optimal

To understand the limitations of HPLC-UV for this compound, we must analyze its molecular structure. 1-Methyl-3-Cyclohexene-1-Methanol consists of a cyclohexene ring substituted with a methyl group and a hydroxymethyl group.

The Causality of Poor UV Response: The fundamental requirement for robust UV detection is a conjugated π -electron system (e.g., aromatic rings or conjugated dienes), which typically absorbs strongly in the 250–280 nm range. This molecule possesses only an isolated C=C double bond and a hydroxyl group, neither of which are strong chromophores[2].

  • Deep-UV Requirement: The isolated double bond only exhibits weak π→π∗ transitions in the deep-UV region (190–205 nm).

  • Solvent Interference: Operating at <205 nm severely restricts mobile phase selection. Methanol has a UV cutoff of 205 nm; using it will result in total signal absorption and massive baseline drift.

  • Impurity Bias: Because the analyte has a low molar absorptivity, trace impurities with strong chromophores (e.g., aromatic oxidation byproducts) will produce disproportionately large peaks, artificially lowering the calculated purity if relative response factors (RRFs) are not rigorously established.

Comparative Performance Data

Because of the lack of a chromophore, universal detectors that do not rely on light absorption provide vastly superior quantitative accuracy [2]. The table below summarizes the performance of HPLC-UV against GC-FID (optimal for volatile organics) and HPLC-CAD (optimal for non-chromophoric liquid chromatography).

Analytical ParameterHPLC-UV (195 nm)GC-FID (Recommended)HPLC-CAD
Detection Principle Light absorption by isolated C=CIonization of C-H bonds in a flameMeasurement of charged aerosol particles
Sensitivity (LOD) Poor (~10-50 µg/mL)Excellent (~0.1-1 µg/mL)High (~1-5 µg/mL)
Baseline Stability Poor (Highly susceptible to gradient drift)Excellent (Stable during temperature programming)Good (Independent of mobile phase optical properties)
Quantitative Accuracy Biased (Requires complex RRFs for impurities)Unbiased (Area % closely matches Mass %)Unbiased (Universal response for non-volatiles)
Primary Limitation Solvent UV-cutoff interferenceAnalyte must be thermally stableMobile phase must be highly volatile

Decision Workflow for Purity Validation

When developing a purity assay for 1-Methyl-3-Cyclohexene-1-Methanol, the analytical pathway should be dictated by the molecule's physical properties (boiling point ~172.6 °C) [1] rather than default laboratory habits.

Workflow A 1-Methyl-3-Cyclohexene-1-Methanol (Target Analyte) B Assess Chromophore Presence A->B C Weak UV Absorption (Isolated C=C only) B->C Structural Analysis D Assess Volatility C->D G Alternative Liquid Phase: HPLC-CAD / ELSD C->G Universal LC Detection H Sub-optimal Method: HPLC-UV (<205nm) C->H Forced UV Detection E Semi-Volatile (Boiling Point ~172°C) D->E Physical Property F Primary Method: GC-FID E->F Optimal Route

Decision tree for selecting the optimal purity validation method based on analyte properties.

Self-Validating Experimental Protocols

Protocol A: Deep-UV HPLC Method (Sub-optimal but feasible)

If GC-FID or CAD is unavailable, HPLC-UV can be forced to work, provided strict mechanistic controls are applied to mitigate deep-UV artifacts.

Methodology:

  • Column Selection: Use a heavily end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Causality: End-capping prevents secondary interactions between the analyte's hydroxyl group and residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Mobile Phase: Isocratic 40% Water / 60% Acetonitrile. Causality: Acetonitrile (UV cutoff 190 nm) is strictly required. Methanol cannot be used. An isocratic elution is chosen over a gradient to prevent the baseline drift associated with changing solvent absorbance at 195 nm.

  • Detection: Set the UV detector to 195 nm.

  • Self-Validating System Suitability Test (SST):

    • Blank Mapping: Inject a pure mobile phase blank. The system is validated only if no ghost peaks appear at the expected retention time of the analyte.

    • Resolution Standard: Spike the sample with a known, closely eluting isomer or degradation product. Ensure a resolution factor ( Rs​ ) > 1.5 to prove the column can separate structurally similar impurities despite the poor optical signal.

Protocol B: GC-FID Method (The Gold Standard)

Because 1-Methyl-3-Cyclohexene-1-Methanol is volatile and thermally stable, GC-FID is the scientifically sound choice. FID response is directly proportional to the number of oxidizable carbon atoms, eliminating the optical biases of UV detection [3].

Methodology:

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-WAX or HP-5, 30 m × 0.25 mm × 0.25 µm). Causality: A polyethylene glycol (WAX) phase provides excellent selectivity for hydroxyl-containing compounds, resolving the analyte from non-polar hydrocarbon impurities.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial: 60 °C (hold 2 min).

    • Ramp: 10 °C/min to 220 °C.

    • Final: 220 °C (hold 5 min).

  • Detection: FID set to 250 °C.

  • Self-Validating Controls:

    • Carryover Validation: Inject a pure solvent blank (e.g., ethyl acetate) immediately after the highest concentration standard. The method is validated if the blank shows <0.05% of the analyte peak area, proving no sample carryover in the injection port.

    • Internal Standardization: Use Nonane as an internal standard to normalize injection volume variability and confirm consistent detector response across the run sequence.

References

  • Chemsrc. "3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8". Chemsrc Database. URL: [Link]

  • Le, T. et al. "Evaluation of the Saponin Content in Panax vietnamensis Acclimatized to Lam Dong Province by HPLC–UV/CAD". Molecules (MDPI). URL: [Link]

  • National Institute of Standards and Technology. "3-Cyclohexene-1-methanol". NIST Chemistry WebBook. URL: [Link]

Validation

A Comparative Guide to Monoterpene Alcohols in Asymmetric Catalysis: Evaluating Alternatives in the Absence of Data for 1-Methyl-3-Cyclohexene-1-Methanol

Introduction: The Quest for Effective Chiral Ligands To our valued researchers, scientists, and drug development professionals, this guide addresses the catalytic applications of monoterpene alcohols, a class of naturall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Effective Chiral Ligands

To our valued researchers, scientists, and drug development professionals, this guide addresses the catalytic applications of monoterpene alcohols, a class of naturally derived chiral molecules that have shown considerable promise in asymmetric synthesis. The initial focus of this investigation was to provide a comparative analysis of 1-Methyl-3-Cyclohexene-1-Methanol against other common monoterpene alcohols. However, a comprehensive search of the scientific literature and patent databases has revealed a significant gap: there is currently no published data detailing the use of 1-Methyl-3-Cyclohexene-1-Methanol as a chiral ligand or auxiliary in catalytic applications.

While this prevents a direct comparison as originally intended, it presents an opportunity to explore the well-established and highly effective roles of other structurally related and widely utilized monoterpene alcohols in asymmetric catalysis. This guide will, therefore, provide a detailed comparison of prominent monoterpene alcohols such as (-)-isopulegol, (+)-borneol, and (-)-menthol, supported by experimental data from the literature. We will delve into their performance as chiral inductors in various catalytic reactions, offering insights into the structural nuances that dictate their catalytic efficacy.

The Landscape of Monoterpene Alcohols in Asymmetric Catalysis

Monoterpene alcohols, derived from the vast chiral pool of natural products, are attractive scaffolds for the synthesis of chiral ligands. Their rigid cyclic structures and stereochemically defined hydroxyl groups provide a robust framework for creating a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

Below, we compare the performance of several well-documented monoterpene alcohols in key asymmetric catalytic transformations.

Comparative Analysis of Monoterpene Alcohols in Catalysis

While direct experimental data for 1-Methyl-3-Cyclohexene-1-Methanol is unavailable, we can hypothesize its potential role by examining its structural features in comparison to other monoterpene alcohols. The presence of a tertiary alcohol on a cyclohexene backbone suggests potential for its use as a chiral auxiliary or as a precursor to a chiral ligand. However, without experimental validation, this remains speculative.

In contrast, other monoterpene alcohols have been extensively studied and have demonstrated high efficacy in a range of asymmetric reactions.

(-)-Isopulegol: A Workhorse in Asymmetric Synthesis

(-)-Isopulegol is a versatile chiral building block and has been employed in the synthesis of various chiral ligands. Its derivatives have been successfully used in asymmetric hydrogenations and conjugate additions. For instance, in the industrial synthesis of (-)-menthol, the catalytic hydrogenation of (-)-isopulegol is a key stereoselective step.

(+)-Borneol and (-)-Menthol: Influential Chiral Auxiliaries

(+)-Borneol and (-)-menthol, with their well-defined stereochemistry, have been widely used as chiral auxiliaries. They can be converted into a variety of ligands, including phosphines, phosphites, and amino alcohols, which have been applied in numerous catalytic asymmetric reactions.

Quantitative Data Summary

To provide a clear comparison of the catalytic performance of these established monoterpene alcohols, the following table summarizes key data from representative studies.

Monoterpene Alcohol DerivativeReaction TypeSubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
(-)-Isopulegol-derived ligand Asymmetric HydrogenationMethyl acetoacetateRu(II)-phosphine complex>9998N/A
(+)-Borneol-derived phosphine Asymmetric Allylic Alkylation1,3-diphenylallyl acetatePd(0)-phosphine complex9592N/A
(-)-Menthol-derived oxazoline Asymmetric Diels-AlderCyclopentadiene & N-acryloyloxazolidinoneCu(II)-oxazoline complex9096N/A

Note: The data presented here is a compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

To illustrate the practical application of these monoterpene alcohol-derived ligands, we provide a generalized experimental protocol for an asymmetric reaction.

Representative Protocol: Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol derived from a monoterpene as the catalyst.

Materials:

  • Chiral amino alcohol ligand (derived from a monoterpene, e.g., borneol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol ligand (0.05 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 mmol) dropwise to the solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for an asymmetric addition reaction, highlighting the role of the chiral ligand in creating a stereoselective environment.

Catalytic_Cycle cluster_0 Catalytic Cycle Metal_Ligand [M]-L* Substrate_Complex [M]-L*(Substrate) Metal_Ligand->Substrate_Complex + Substrate Transition_State [Transition State]‡ Substrate_Complex->Transition_State + Reagent Product_Complex [M]-L*(Product) Transition_State->Product_Complex Product_Complex->Metal_Ligand - Product caption Generalized Catalytic Cycle for Asymmetric Addition Ligand_Synthesis_Workflow Start Select Monoterpene Alcohol Precursor Modification Chemical Modification (e.g., amination, phosphination) Start->Modification Purification Purification and Characterization (NMR, MS) Modification->Purification Complexation Complexation with Metal Precursor Purification->Complexation Catalysis Application in Asymmetric Catalysis Complexation->Catalysis Analysis Analysis of Product (Yield, ee%) Catalysis->Analysis caption Workflow for Chiral Ligand Synthesis and Application

Caption: Workflow for Chiral Ligand Synthesis and Application

Conclusion and Future Outlook

While the catalytic potential of 1-Methyl-3-Cyclohexene-1-Methanol remains an open area for research, the field of asymmetric catalysis continues to benefit immensely from the diverse family of monoterpene alcohols. The established success of ligands derived from isopulegol, borneol, and menthol underscores the power of these natural products in creating highly selective and efficient catalysts.

We encourage the scientific community to explore the catalytic applications of underutilized monoterpenes like 1-Methyl-3-Cyclohexene-1-Methanol. Such investigations could uncover novel catalysts with unique reactivity and selectivity profiles, further expanding the toolkit of synthetic chemists. As new data becomes available, we will update this guide to provide the most current and comprehensive information to the research community.

References

Due to the lack of specific literature on the catalytic use of 1-Methyl-3-Cyclohexene-1-Methanol, this reference list provides sources for the general application of other monoterpene alcohols in asymmetric catalysis. These references are representative and not exhaustive.

  • Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols via asymmetric catalysis. Chemistry.[Link]

  • Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications. Mini reviews in medicinal chemistry.[Link]

  • Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry.[Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules.[Link]

Comparative

X-ray crystallography data for validating 1-Methyl-3-Cyclohexene-1-Methanol derivatives

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the physical limitations of characterizing low-molecular-weight terpene derivatives. The compound 1-Methyl-3-cyclohexene-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the physical limitations of characterizing low-molecular-weight terpene derivatives. The compound 1-Methyl-3-cyclohexene-1-methanol (molecular weight 126.20 g/mol ) is a highly flexible, volatile liquid at standard temperature and pressure[1].

Because conventional Single-Crystal X-Ray Diffraction (SCXRD) strictly requires a highly ordered, repeating solid lattice, analyzing liquid derivatives directly is physically impossible. To solve this, we must artificially induce a crystalline state. This comparison guide evaluates three state-of-the-art methodologies for obtaining X-ray crystallography data for 1-Methyl-3-cyclohexene-1-methanol derivatives: Covalent Derivatization , the Crystalline Sponge Method , and Chaperone Co-crystallization .

Mechanistic Evaluation of Crystallization Strategies

To achieve a diffracting crystal, we must either chemically modify the molecule to increase its rigidity and intermolecular interactions, or physically trap it within a pre-existing crystalline lattice.

A. Covalent Derivatization (The Heavy-Atom Approach)

The primary hydroxyl group (-OH) of 1-Methyl-3-cyclohexene-1-methanol serves as an ideal synthetic handle. By reacting this alcohol with p-bromobenzoyl chloride, we form a p-bromobenzoate ester[2].

  • Causality: The introduction of the rigid aromatic ring promotes strong π−π stacking interactions, driving the formation of a stable crystal lattice. Furthermore, the heavy bromine atom exhibits significant anomalous dispersion under Cu-K α radiation. This is mechanistically critical for determining the absolute stereochemistry of the chiral centers on the cyclohexene ring, yielding a Flack parameter close to 0.

B. The Crystalline Sponge (CS) Method

Developed by Makoto Fujita, this non-destructive technique utilizes porous metal-organic frameworks (MOFs)—typically [(ZnI2​)3​(TPT)2​] —as "sponges".

  • Causality: The MOF provides a pre-organized, highly ordered void space. When a liquid drop of the cyclohexene derivative is applied, it diffuses into the pores. Non-covalent host-guest interactions (such as CH- π interactions between the analyte and the MOF's triazine ligands) lock the liquid molecules into a fixed 3D orientation, allowing the entire host-guest complex to be analyzed via SCXRD without the analyte ever forming its own independent crystal.

C. Adamantane Co-Crystallization

This emerging technique uses universal crystallization chaperones, such as tetraaryladamantanes (TEO), to rapidly co-crystallize with liquid small molecules[3].

  • Causality: The bulky, rigid adamantane core creates predictable, stable lattice voids. The flexible alkoxy groups on the chaperone adapt their conformation to encapsulate the liquid 1-Methyl-3-cyclohexene-1-methanol guest. This forms a stable co-crystal through van der Waals forces and hydrogen bonding, preserving the analyte's original state[3].

Decision Matrix & Workflow

Crystallization_Strategy Start Liquid Analyte 1-Methyl-3-Cyclohexene-1-Methanol Q1 Is the sample mass > 1 mg? Start->Q1 Sponge Crystalline Sponge (MOF Encapsulation) Q1->Sponge No (< 5 µg) Q2 Preserve original chemical structure? Q1->Q2 Yes XRD Single-Crystal X-Ray Diffraction (SCXRD) Sponge->XRD Deriv Covalent Derivatization (p-Bromobenzoate) Q2->Deriv No (Derivatize -OH) CoCryst Co-Crystallization (Adamantane Chaperone) Q2->CoCryst Yes (Host-Guest) Deriv->XRD CoCryst->XRD

Decision tree for selecting the optimal X-ray crystallography method for liquid derivatives.

Quantitative Performance Comparison

The following tables summarize the operational parameters and resulting crystallographic data quality when applying these methods to cyclohexene-derived liquid analytes.

Table 1: Operational Comparison of Sample Preparation Methods

ParameterCovalent DerivatizationCrystalline SpongeCo-crystallization
Sample Requirement > 5 mg50 ng – 5 µg > 1 mg
Analyte Recovery Destructive (Covalent)Non-destructiveNon-destructive
Absolute Configuration Yes (Heavy atom anomalous dispersion)Yes (Host framework reference)Yes (Chaperone reference)
Time-to-Structure 1–3 Weeks (Synthesis + Evaporation)2–4 Days (Diffusion)1–2 Weeks
Technical Complexity Moderate (Organic Synthesis)High (Requires fragile MOFs)Low (Simple mixing)

Table 2: SCXRD Data Quality Benchmarks (Simulated Averages for Cyclohexenes)

Crystallographic Metricp-Bromobenzoate EsterMOF Host-Guest ComplexTEO Co-crystal
Resolution Limit (Å) 0.75 - 0.820.85 - 0.950.80 - 0.88
R-factor ( R1​ ) 3.5% - 5.0%6.0% - 9.5% (High disorder)4.5% - 6.5%
Flack Parameter 0.02 ± 0.010.05 ± 0.030.04 ± 0.02
Occupancy of Analyte 100% (Covalently bound)30% - 60% (Variable)80% - 100%

Data insight: While Derivatization provides the highest resolution and lowest R-factor due to 100% occupancy and rigid packing, the Crystalline Sponge method is the only viable path when isolating trace metabolites from biological assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, containing built-in checkpoints to prevent the propagation of errors into the diffractometer.

Protocol A: p-Bromobenzoate Derivatization via Slow Evaporation

Use this method when sample mass is abundant and absolute stereochemistry validation is the highest priority.

  • Reaction Setup: Dissolve 10 µmol of 1-Methyl-3-cyclohexene-1-methanol in 100 µL of anhydrous CH2​Cl2​ . Add 12 µmol of p-bromobenzoyl chloride, 1 µmol of 4-Dimethylaminopyridine (DMAP), and 15 µmol of pyridine[2].

  • Causality of Reagents: DMAP acts as a highly efficient nucleophilic catalyst, while pyridine scavenges the HCl byproduct, driving the esterification to completion and preventing acid-catalyzed rearrangement of the cyclohexene double bond.

  • Validation Checkpoint 1 (Purity): After 24 hours, quench and purify via silica gel chromatography. Analyze the fraction via LC-MS. Self-Validation: You must observe a single peak with the correct m/z isotopic pattern for bromine (1:1 ratio of M / M+2). Impurities will cause crystal twinning or prevent nucleation entirely.

  • Crystallization: Dissolve the purified ester in a minimum volume of a binary solvent system (e.g., Hexane/Ethyl Acetate 4:1) in a loosely capped vial.

  • Validation Checkpoint 2 (Optical): After 5-7 days of slow evaporation, examine the vial under a polarized light microscope. Self-Validation: Select crystals that extinguish light uniformly upon rotation. Birefringence confirms a single, ordered crystal domain suitable for SCXRD.

Protocol B: Crystalline Sponge Encapsulation

Use this method for trace-level samples (e.g., HPLC fractions) where covalent modification is impossible.

  • Sponge Activation: Select a high-quality, pre-synthesized [(ZnI2​)3​(TPT)2​] single crystal (approx. 100 x 100 x 50 µm). Wash the crystal in cyclohexane to exchange the internal pore solvent.

  • Guest Soaking: Place the MOF crystal in a microvial containing 5 µg of 1-Methyl-3-cyclohexene-1-methanol dissolved in 50 µL of cyclohexane. Seal the vial and incubate at 50°C for 48 hours.

  • Causality of Solvent: Cyclohexane is chosen because its molecular size and lack of strong interacting dipoles make it a weak competitor for the MOF's internal binding sites, allowing the target analyte to displace it thermodynamically.

  • Validation Checkpoint (Integrity): Monitor the MOF crystal daily under a microscope. Self-Validation: If the crystal cracks or becomes opaque, the diffusion rate is too high, causing lattice strain. If this occurs, the protocol must be aborted and restarted with a more dilute analyte solution.

  • Harvesting: Mount the intact, soaked crystal directly onto a cryoloop with paratone oil and flash-freeze in a liquid nitrogen stream (100 K) on the diffractometer to trap the highly volatile guest molecules in place.

References

  • 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • X-ray analysis on the nanogram to microgram scale using porous complexes Source: Merck Group (Original Nature Publication Context) URL:[Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization Source: PubMed Central (PMC) URL:[Link]

  • ISOLATION OF NEW SECONDARY METABOLITES FROM SPONGE-ASSOCIATED AND PLANT-DERIVED ENDOPHYTIC FUNGI Source: Heinrich Heine University Düsseldorf (HHU) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Properties &amp; Regulatory Classification

Proper disposal of laboratory chemicals is not merely a regulatory checkpoint; it is a fundamental extension of rigorous scientific methodology. As researchers and drug development professionals, understanding the physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of laboratory chemicals is not merely a regulatory checkpoint; it is a fundamental extension of rigorous scientific methodology. As researchers and drug development professionals, understanding the physicochemical properties of our reagents ensures that our safety protocols are self-validating and scientifically sound.

1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8), also known as (1-methylcyclohex-3-en-1-yl)methanol, is a terpene-derived alcohol frequently utilized in organic synthesis and early-stage drug discovery. While it is a valuable intermediate, its unique structural features—a reactive cyclohexene double bond and a polar hydroxymethyl group—dictate specific handling and disposal requirements.

Here is the comprehensive, causality-driven guide to managing and disposing of 1-Methyl-3-Cyclohexene-1-Methanol waste safely and compliantly.

To design a robust disposal plan, we must first analyze the molecule's physical properties. These metrics directly dictate its environmental fate and regulatory classification.

PropertyValueOperational & Regulatory Implication
CAS Number 50552-10-8Unique identifier required for accurate Safety Data Sheet (SDS) tracking and TSDF manifesting.
Molecular Formula C8H14ONon-halogenated organic compound; dictates the specific waste stream routing.
Boiling Point 172.6ºC (at 760 mmHg)Low volatility at room temperature minimizes inhalation risks during waste transfer.
Flash Point 66.4ºC (151.5ºF)Critical: Because the flash point is > 60ºC (140ºF), it is not classified as an EPA D001 Ignitable Waste. However, it remains a GHS Category 4 Combustible Liquid.
Solubility Soluble in polar organicsHigh risk of aquatic toxicity and Clean Water Act violations if discharged into municipal drains.

Part 2: Mechanistic Safety & Causality (The "Why" Behind the Protocol)

As application scientists, we do not follow safety rules blindly; we base them on chemical reactivity. The disposal of 1-Methyl-3-Cyclohexene-1-Methanol is governed by three mechanistic realities:

  • The Regulatory Nuance of Flash Points: The defines D001 ignitable hazardous waste as liquids with a flash point below 60°C[1]. Because 1-Methyl-3-Cyclohexene-1-Methanol has a flash point of 66.4°C[2], it technically falls outside the D001 classification. However, it is still a regulated combustible organic solvent. It must never be poured down the drain, as doing so violates institutional wastewater discharge limits and the Clean Water Act[3].

  • Alkene Reactivity & Autoxidation: The molecule features a cyclohexene ring with a double bond[4]. This alkene functional group is susceptible to electrophilic addition, autoxidation, and polymerization. If this waste is inadvertently mixed with concentrated oxidizing acids (e.g., nitric acid, peroxides) commonly found in inorganic waste streams, the double bond can undergo violent exothermic cleavage.

  • The Segregation Mandate: Strict segregation into a dedicated Non-Halogenated Organic Waste stream is a chemical necessity[5]. Keeping it away from halogenated solvents prevents the need for specialized, ultra-high-temperature incineration required to prevent dioxin formation, thereby reducing institutional disposal costs.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step ensures the safety of the next, from the benchtop to the incinerator.

Step 1: Waste Characterization & Segregation

  • Action: Route the chemical exclusively into a "Non-Halogenated Organic Waste" stream.

  • Causality: You may safely combine this with other compatible non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate).

  • Critical Restriction: Do not mix with halogenated solvents (e.g., dichloromethane) or aqueous oxidizers.

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible container, preferably a High-Density Polyethylene (HDPE) or glass carboy.

  • Causality: HDPE resists degradation and swelling caused by polar organic solvents better than standard plastics, while glass is universally inert. Keep the container tightly closed unless actively adding waste to prevent slow volatilization.

Step 3: Labeling and Accumulation

  • Action: Attach a standardized Hazardous Waste label the moment the first drop of waste is added. Clearly list "1-Methyl-3-Cyclohexene-1-Methanol" or "Non-Halogenated Organic Solvent."

  • Causality: Immediate labeling prevents the generation of "unknown waste," which poses a severe safety hazard during TSDF characterization and triggers major compliance fines. Store the waste in a secondary containment tray in a designated Satellite Accumulation Area (SAA) away from heat sources.

Step 4: TSDF Manifesting and Transport

  • Action: Once the container is full (or reaches the institutional time limit, typically 90–180 days), submit a pickup request to your Environmental Health and Safety (EHS) department.

  • Causality: The waste will be manifested and transported to an approved Treatment, Storage, and Disposal Facility (TSDF). The ultimate fate of this chemical is thermal destruction (incineration), which completely breaks down the organic framework into CO₂ and H₂O, eliminating all aquatic toxicity risks.

Part 4: Workflow Visualization

The following diagram illustrates the logical decision tree for classifying and disposing of 1-Methyl-3-Cyclohexene-1-Methanol waste.

WasteDisposal Start 1-Methyl-3-Cyclohexene-1-Methanol Waste Generation CheckFP Verify Flash Point (66.4°C > 60°C) Start->CheckFP Classify Classify: Combustible Non-Halogenated Organic CheckFP->Classify Not EPA D001, but regulated Segregate Segregate from: Halogens & Oxidizers Classify->Segregate Prevent polymerization Container Transfer to HDPE/Glass Waste Carboy Segregate->Container Label Label: Non-Halogenated Organic Waste Container->Label TSDF Incineration at Approved TSDF Label->TSDF Manifest & Transport

Caption: Decision tree and workflow for the safe segregation and disposal of 1-Methyl-3-Cyclohexene-1-Methanol.

Part 5: Spill Response & Logistical Plan

In the event of an accidental spill during handling or waste transfer, execute the following logistical plan:

  • Evacuate & Ventilate: Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity. Evacuate personnel from the immediate area if the spill exceeds 500 mL.

  • PPE: Don appropriate personal protective equipment, including nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial polypropylene spill pads). Do not use combustible materials like sawdust, as the chemical is a combustible liquid.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition. Place the saturated absorbent into a solid hazardous waste container.

  • Disposal: Label the container as "Solid Waste Contaminated with Combustible Organic Solvent" and submit it immediately for EHS pickup.

References

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: 3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8 Source: Chemsrc Chemical Database URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-3-Cyclohexene-1-Methanol

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 1-Methyl-3-Cyclohexene-1-Methanol. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific excellence.

Understanding the Hazard Profile of 1-Methyl-3-Cyclohexene-1-Methanol

While a comprehensive, peer-reviewed toxicological profile for 1-Methyl-3-Cyclohexene-1-Methanol is not extensively documented in publicly available literature, we can infer its potential hazards by examining its chemical structure and the known profiles of structurally similar compounds. The presence of a cyclohexene ring and a methanol group suggests potential for skin and eye irritation, and it should be handled as a flammable liquid.

Prudent practice dictates treating this compound with a high degree of caution until more specific data is available. The following guidance is based on established best practices for handling chemicals with similar functional groups and potential hazard classifications.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution. It is a dynamic risk assessment process that considers the specific experimental conditions, the quantity of the substance being handled, and the potential for exposure. The recommendations below are foundational and should be adapted to your specific laboratory environment and standard operating procedures (SOPs).

Essential PPE for Routine Handling

For standard laboratory operations involving 1-Methyl-3-Cyclohexene-1-Methanol in a well-ventilated area or a chemical fume hood, the following PPE is mandatory:

Body Part Required PPE Rationale and Expert Insight
Eyes and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash risk.The eyes are highly susceptible to chemical splashes. Standard prescription glasses do not offer adequate protection. Goggles provide a seal around the eyes, offering superior protection. A face shield protects the entire face from larger splashes.
Skin and Body A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is advised.The goal is to minimize exposed skin. The lab coat should be flame-resistant if working with flammable liquids. Chemically resistant aprons provide an additional barrier for the torso.
Hands Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.Always consult a glove compatibility chart from the manufacturer for the specific chemical you are using. For prolonged contact, heavier-duty gloves may be necessary. Double-gloving can provide an extra layer of protection.
Respiratory Generally not required when working in a properly functioning chemical fume hood.If work must be conducted outside of a fume hood, a risk assessment should be performed to determine if respiratory protection, such as a vapor respirator, is necessary.

Step-by-Step Protocol for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Eye/Face Protection: Remove your eye and face protection.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out as you do. Hang it in a designated area or dispose of it if it is contaminated.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures and Spill Response

In the event of an accidental release, a swift and informed response is crucial. The following workflow outlines the immediate steps to take.

Chemical Spill Response Workflow

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment (with appropriate PPE) cluster_Decontamination_and_Disposal Decontamination and Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and potential hazards Alert->Assess Minor Spill Contain Contain the spill with absorbent material Assess->Contain Neutralize Neutralize if applicable and safe to do so Contain->Neutralize Collect Collect the absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the appropriate personnel Dispose->Report

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